molecular formula C11H16N2 B1603912 1-Methyl-5-[(methylamino)methyl]indoline CAS No. 906352-81-6

1-Methyl-5-[(methylamino)methyl]indoline

Cat. No.: B1603912
CAS No.: 906352-81-6
M. Wt: 176.26 g/mol
InChI Key: QPUPWFNEDMKWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-[(methylamino)methyl]indoline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-5-[(methylamino)methyl]indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-[(methylamino)methyl]indoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(1-methyl-2,3-dihydroindol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-12-8-9-3-4-11-10(7-9)5-6-13(11)2/h3-4,7,12H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUPWFNEDMKWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640303
Record name N-Methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-81-6
Record name 2,3-Dihydro-N,1-dimethyl-1H-indole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 1-Methyl-5-[(methylamino)methyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-[(methylamino)methyl]indoline

Introduction

1-Methyl-5-[(methylamino)methyl]indoline is a substituted indoline derivative of significant interest in medicinal chemistry and drug development. The indoline scaffold is a core structural motif in numerous natural products and biologically active compounds.[1] The introduction of a methyl group at the 1-position and a methylaminomethyl substituent at the 5-position can significantly influence the molecule's physicochemical properties, such as its basicity, lipophilicity, and solubility, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the chemical identity, structural features, predicted physicochemical properties, a plausible synthetic pathway, and potential applications of 1-Methyl-5-[(methylamino)methyl]indoline, tailored for researchers and professionals in the field of drug discovery.

Chemical Identity and Structure

The fundamental structure of 1-Methyl-5-[(methylamino)methyl]indoline is comprised of a 2,3-dihydro-1H-indole (indoline) core. This core is N-methylated at the 1-position and substituted at the 5-position with a methylaminomethyl group.

IUPAC Name: 1-Methyl-5-[(methylamino)methyl]-2,3-dihydro-1H-indole Synonyms: N,1-Dimethyl-5-(aminomethyl)indoline; 1-Methyl-5-((methylamino)methyl)indoline

Below is a diagram illustrating the chemical structure of 1-Methyl-5-[(methylamino)methyl]indoline.

Caption: Chemical structure of 1-Methyl-5-[(methylamino)methyl]indoline.

Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following table summarizes the known properties of its core structure, 1-methylindoline, and provides predicted values for 1-Methyl-5-[(methylamino)methyl]indoline. These predictions are based on the additive effects of the functional groups.

Property1-Methylindoline1-Methyl-5-[(methylamino)methyl]indoline (Predicted)Source
Molecular Formula C₉H₁₁NC₁₁H₁₆N₂[2]
Molecular Weight 133.19 g/mol 176.26 g/mol [2]
Appearance -Likely a liquid or low-melting solid-
Boiling Point 223.6 °C at 760 mmHg> 223.6 °C[2]
Density 1.027 g/cm³~1.0 g/cm³[2]
pKa ~5 (for the indoline nitrogen)pKa₁: ~5 (indoline N), pKa₂: ~10-11 (side-chain N)[3] (Indoline)
logP (o/w) ~2.7 (for 1-methylindole)Likely lower than 1-methylindole due to the amino group[4]
Solubility Poorly soluble in waterExpected to have higher aqueous solubility at acidic pH[3] (Indoline)

Spectroscopic Properties

Predicted ¹H NMR Signals:

  • Aromatic Protons: Signals in the range of 6.5-7.5 ppm.

  • Indoline CH₂ Protons: Triplets around 2.8-3.5 ppm.

  • N-Methyl Protons (Indoline): A singlet around 2.7-3.0 ppm.

  • Benzylic CH₂ Protons: A singlet around 3.5-4.0 ppm.

  • N-Methyl Protons (Side Chain): A singlet around 2.3-2.6 ppm.

  • NH Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

Predicted ¹³C NMR Signals:

  • Aromatic Carbons: Signals in the range of 110-155 ppm.

  • Indoline C2 and C3: Signals in the range of 25-55 ppm.

  • N-Methyl Carbon (Indoline): A signal around 30-40 ppm.

  • Benzylic Carbon: A signal around 50-60 ppm.

  • N-Methyl Carbon (Side Chain): A signal around 30-40 ppm.

Synthesis and Purification

A plausible synthetic route to 1-Methyl-5-[(methylamino)methyl]indoline can be conceptualized starting from 1-methylindoline. The synthesis would likely involve a formylation or acylation at the 5-position, followed by reductive amination.

G cluster_synthesis Synthetic Pathway start 1-Methylindoline step1 Vilsmeier-Haack Formylation (POCl₃, DMF) start->step1 intermediate1 1-Methylindoline-5-carbaldehyde step1->intermediate1 step2 Reductive Amination (Methylamine, NaBH₃CN) intermediate1->step2 product 1-Methyl-5-[(methylamino)methyl]indoline step2->product

Caption: Proposed synthetic workflow for 1-Methyl-5-[(methylamino)methyl]indoline.

Experimental Protocol: Reductive Amination of 1-Methylindoline-5-carbaldehyde

  • Reaction Setup: To a solution of 1-methylindoline-5-carbaldehyde (1 equivalent) in methanol, add methylamine (a solution in a suitable solvent, e.g., THF or water, 2-3 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5-2 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-Methyl-5-[(methylamino)methyl]indoline.

Potential Applications and Biological Relevance

Indoline derivatives are known to exhibit a wide range of biological activities and have been investigated for various therapeutic applications.[1][6][7][8] The structural features of 1-Methyl-5-[(methylamino)methyl]indoline suggest potential interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

  • CNS Disorders: The indoline scaffold is present in several centrally acting agents. The basic nitrogen of the methylamino group could interact with aminergic receptors, suggesting potential applications in neurological and psychiatric disorders.[6]

  • Anti-inflammatory Agents: Certain indoline derivatives have shown anti-inflammatory properties.[7][8]

  • Oncology: The indole/indoline nucleus is a privileged scaffold in the design of anticancer agents.

Safety and Handling

While specific toxicity data for 1-Methyl-5-[(methylamino)methyl]indoline is not available, the safety precautions should be based on related compounds such as 1-methylindole and other amine-containing heterocycles.

  • GHS Hazard Statements (Predicted): Based on similar structures, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.[10]

Conclusion

1-Methyl-5-[(methylamino)methyl]indoline is a molecule with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. This technical guide provides a foundational understanding of its chemical and physical properties based on the analysis of its constituent structural motifs. The proposed synthetic route offers a practical approach for its preparation, enabling further studies into its biological activity and therapeutic potential. As with any novel compound, thorough experimental characterization is essential to validate the predicted properties and to fully assess its safety profile.

References

  • MDPI. (2020). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. In Molbank, 2020(4), M1163. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11781, 1-Methylindole. Retrieved from [Link]

  • American Elements. (n.d.). 1-Methylindoline. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-methyl indole. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylindole. Retrieved from [Link]

  • PubMed. (2024). Therapeutic Potential of Methylindoline Derivative in Ameliorating Cadmium-Induced Nephritis Experimented in Zebrafish Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information - A mild and efficient iridium-catalyzed methylation of indoles and pyrroles with methanol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-Methyl-5-[(methylamino)methyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

A Synthesis of Evidence from Structurally Related Indole and Indoline Derivatives

Introduction

Indole and its reduced form, indoline, are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural versatility allows for interaction with a wide range of biological targets, leading to diverse pharmacological effects. This guide explores the potential mechanism of action of the novel compound 1-Methyl-5-[(methylamino)methyl]indoline by examining the established activities of its structural analogues. The core structure, featuring a methylated indoline ring and a methylaminomethyl substituent at the 5-position, suggests potential interactions with several key cellular pathways, which will be the focus of this analysis.

Structural Features and Potential Biological Targets

The chemical structure of 1-Methyl-5-[(methylamino)methyl]indoline suggests several potential points of interaction with biological macromolecules. The indoline core provides a rigid framework, while the N-methylation and the basic methylaminomethyl side chain are critical for receptor binding and cellular uptake. Based on the activities of related compounds, two primary target classes emerge as highly probable: Serotonin (5-HT) receptors and microtubule dynamics .

Hypothesis 1: Modulation of Serotonergic Systems

Numerous indole and indoline derivatives are potent modulators of serotonin receptors. The tryptamine-like fragment within the 1-Methyl-5-[(methylamino)methyl]indoline structure is a key pharmacophore for 5-HT receptor interaction.

  • 5-HT Receptor Agonism: A series of 5-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)tryptamines have been identified as potent 5-HT1D receptor agonists, with some compounds showing comparable affinity and selectivity to the anti-migraine drug sumatriptan.[1] This suggests that substituents at the 5-position of the indole ring are well-tolerated and can contribute to potent receptor activation.

  • 5-HT Receptor Antagonism: Conversely, compounds like 6-chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-indoline (SB-242084) have been developed as selective 5-HT2C receptor antagonists.[2] This highlights the tunability of the pharmacological effect based on the nature of the substituents on the indoline core.

  • Metabolite of Almotriptan: The compound N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine, which shares the N-methyl-indole core and a substituent at the 5-position, is a known human metabolite of the 5-HT1B/1D receptor agonist Almotriptan.[3]

Should 1-Methyl-5-[(methylamino)methyl]indoline act as a 5-HT receptor agonist, particularly at 5-HT1D or related receptors, it would likely initiate a G-protein coupled signaling cascade. This would involve the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_cytoplasm Cytoplasm Compound 1-Methyl-5-[(methylamino)methyl]indoline Receptor 5-HT Receptor Compound->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Tubulin_Inhibition_Workflow cluster_cellular_process Cellular Process Compound 1-Methyl-5-[(methylamino)methyl]indoline Tubulin Tubulin Monomers Compound->Tubulin Binds to Microtubules Microtubules Compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Sources

An In-depth Technical Guide to Elucidating the Biological Targets of 1-Methyl-5-[(methylamino)methyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Pharmacological Landscape of a Novel Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2][3] The compound 1-Methyl-5-[(methylamino)methyl]indoline presents a unique substitution pattern that suggests a potential for interaction with various biological targets. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive roadmap for the systematic identification and validation of its molecular targets. We will eschew a rigid, templated approach, instead embracing a logical, stepwise progression from initial hypothesis generation to in-depth mechanistic studies. Our focus will be on the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous investigation.

Structural and Mechanistic Hypotheses: Learning from Chemical Neighbors

A cursory examination of 1-Methyl-5-[(methylamino)methyl]indoline reveals key structural motifs that inform our initial hypotheses. The core is a 1-methylindoline, and at the 5-position, a methylaminomethyl group. This side chain bears a resemblance to the pharmacophores of several biogenic amines, most notably serotonin. This structural similarity strongly suggests that our initial investigation should focus on the serotonin (5-HT) receptor family.

Several indoline-containing compounds have been identified as potent and selective ligands for various 5-HT receptor subtypes. For example, SB-242084 is a selective 5-HT2C receptor antagonist[4], while other tryptamine analogues with substitutions at the 5-position are known 5-HT1D receptor agonists, such as the anti-migraine drug sumatriptan.[5][6][7][8] Sumatriptan's mechanism of action involves agonism at 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels.[7][9][10]

Therefore, our primary hypothesis is that 1-Methyl-5-[(methylamino)methyl]indoline is a ligand for one or more serotonin receptor subtypes. A secondary hypothesis, given the broad bioactivity of indole and indoline derivatives, is that the compound may interact with other targets such as monoamine transporters, or even enzymes like monoamine oxidase, which is involved in the metabolism of sumatriptan.[7]

Phase 1: Target Identification via Broad Spectrum Screening

To cast a wide net and empirically test our primary hypothesis, a broad-spectrum screening approach is the most logical first step. This will allow for an unbiased assessment of the compound's activity across a range of potential targets.

Recommended Screening Panel: Radioligand Binding Assays

A commercially available radioligand binding assay panel (e.g., the Eurofins SafetyScreen or similar) is a cost-effective and high-throughput method for initial target identification. The panel should include a comprehensive set of G-protein coupled receptors (GPCRs), ion channels, and transporters, with a particular emphasis on:

  • Serotonin (5-HT) Receptors: All major subtypes (5-HT1A, 1B, 1D, 1E, 1F, 2A, 2B, 2C, 3, 4, 5a, 6, 7).

  • Dopamine (D) Receptors: D1, D2, D3, D4, D5.

  • Adrenergic (α and β) Receptors: α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3.

  • Monoamine Transporters: SERT, DAT, NET.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the ability of 1-Methyl-5-[(methylamino)methyl]indoline to displace a known radiolabeled ligand from a specific receptor target.

Materials:

  • Membrane preparations from cells expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-5-CT for 5-HT1 receptors).

  • Test compound: 1-Methyl-5-[(methylamino)methyl]indoline.

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 1-Methyl-5-[(methylamino)methyl]indoline in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radiolabeled ligand, and either vehicle, a known reference compound (for positive control), or the test compound at various concentrations.

  • Incubation: Incubate the plates at a specified temperature for a set period to allow for binding to reach equilibrium.

  • Termination and Washing: Terminate the binding reaction by rapid filtration through the filter plates. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Add scintillation fluid to the wells and quantify the amount of bound radioligand using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

Data Presentation and Interpretation

The results from the binding assays should be summarized in a clear, tabular format.

TargetRadioligandIC50 (nM) of 1-Methyl-5-[(methylamino)methyl]indoline
5-HT1A[³H]-8-OH-DPAT>10,000
5-HT1B[¹²⁵I]-GTI50
5-HT1D[³H]-GR12574325
.........

This is a hypothetical data table.

Significant activity is typically defined as an IC50 value below 1 µM. Any "hits" from this initial screen will be prioritized for further validation.

Phase 2: Functional Characterization of "Hits"

A high binding affinity does not necessarily translate to functional activity. The compound could be an agonist, an antagonist, or an inverse agonist. Therefore, the next crucial step is to perform functional assays for the validated "hits" from the binding screen.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assays

Assuming our primary hypothesis is correct and we observe binding to a Gi-coupled 5-HT receptor (e.g., 5-HT1D), a cAMP assay is the logical choice.

Objective: To determine if 1-Methyl-5-[(methylamino)methyl]indoline acts as an agonist or antagonist at the 5-HT1D receptor by measuring its effect on forskolin-stimulated cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1D receptor.

  • Forskolin.

  • Test compound: 1-Methyl-5-[(methylamino)methyl]indoline.

  • Known 5-HT1D agonist (e.g., Sumatriptan) and antagonist (e.g., GR-127935).

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Step-by-Step Methodology:

  • Cell Culture: Culture the 5-HT1D expressing cells to an appropriate confluency.

  • Agonist Mode:

    • Seed the cells in a 96-well plate.

    • Add increasing concentrations of the test compound or a known agonist.

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for a specified time.

    • Lyse the cells and measure cAMP levels according to the assay kit instructions.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed concentration of a known agonist (at its EC50).

    • Add a fixed concentration of forskolin.

    • Incubate and measure cAMP levels as above.

  • Data Analysis:

    • Agonist: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the compound concentration to determine the EC50 (potency) and the Emax (efficacy).

    • Antagonist: Plot the response to the agonist against the concentration of the test compound to determine the IC50 and subsequently calculate the pA2 or Kb value.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed mechanism of action at a Gi-coupled receptor.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1D Receptor g_protein Gi Protein (αβγ) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ligand 1-Methyl-5-[(methylamino)methyl]indoline (Agonist) ligand->receptor Binds atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates

Caption: Proposed agonist activity at a Gi-coupled 5-HT1D receptor.

Phase 3: Selectivity and Off-Target Effects

Once a primary target and its functional consequence have been identified, it is crucial to assess the compound's selectivity. A highly selective compound is generally preferred as it is less likely to produce off-target side effects. The data from the initial broad-spectrum screen will provide the first indication of selectivity. Any other "hits" from that screen should be followed up with functional assays to confirm activity.

Broader Implications and Alternative Targets

While the serotonin system is the most probable area of activity, the indoline scaffold is versatile. Should the initial screening not yield significant hits within the 5-HT system, other target classes should be considered. The structural similarity to some known kinase inhibitors and the general prevalence of the indole nucleus in anti-cancer agents suggest that screening against a panel of kinases could be a fruitful secondary path.[11][12][13][14] Similarly, some indole derivatives have been shown to interact with topoisomerase I.[13]

Experimental Workflow for Kinase Inhibition

Kinase_Inhibition_Workflow start 1-Methyl-5-[(methylamino)methyl]indoline screen Broad Kinase Panel Screen (e.g., 96-well format, single high concentration) start->screen hits Identify 'Hits' (% Inhibition > 50%) screen->hits dose_response Dose-Response Curve Generation (IC50 determination for hits) hits->dose_response Yes finish Validated Kinase Target hits->finish No Hits mechanism Mechanism of Action Studies (e.g., ATP-competitive vs. non-competitive) dose_response->mechanism cell_based Cell-Based Assays (Target engagement and downstream signaling) mechanism->cell_based cell_based->finish

Caption: Workflow for identifying and validating potential kinase targets.

Conclusion

The elucidation of the biological targets of a novel chemical entity like 1-Methyl-5-[(methylamino)methyl]indoline is a systematic process of hypothesis, testing, and refinement. By leveraging knowledge from structurally related compounds, we can formulate a rational and efficient investigational plan. This guide has outlined a multi-phased approach, beginning with broad-spectrum screening to identify potential targets, followed by functional assays to determine the nature of the interaction, and finally, an assessment of selectivity. The experimental protocols and workflows described herein provide a robust framework for uncovering the pharmacological profile of this promising molecule, paving the way for its potential development as a therapeutic agent or a research tool.

References

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. Available at: [Link]

  • N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine. PubChem. Available at: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available at: [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][11][12][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available at: [Link]

  • Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. PubMed. Available at: [Link]

  • 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. PubMed. Available at: [Link]

  • Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]

  • Sumatriptan. PubChem. Available at: [Link]

  • Synthesis and biological evaluation of indeno[5][11]naphthyridines as topoisomerase I (TopI) inhibitors with antiproliferative activity. PubMed. Available at: [Link]

  • 1-methyl-1H-indol-5-amine. PubChem. Available at: [Link]

  • Synthesis of Indolines via Base‐Mediated C−H Activation and Defluorinative C−N Coupling, with no Need for Transition‐Metals. ResearchGate. Available at: [Link]

  • Sumatriptan. Wikipedia. Available at: [Link]

  • Synthesis of Indolines via Base-Mediated C-H Activation and Defluorinative C-N Coupling, with no Need for Transition-Metals. PubMed. Available at: [Link]

  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Available at: [Link]

  • SUMATRIPTAN. precisionFDA. Available at: [Link]

  • Sumatriptan Succinate. PubChem. Available at: [Link]

  • Sumatriptan-impurities. Pharmaffiliates. Available at: [Link]

Sources

Part 1: Introduction to 1-Methyl-5-[(methylamino)methyl]indoline and the Rationale for In-Silico Modeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In-Silico Modeling of 1-Methyl-5-[(methylamino)methyl]indoline Interactions

This guide provides a comprehensive framework for the in-silico investigation of 1-Methyl-5-[(methylamino)methyl]indoline, a novel compound with potential therapeutic applications. Given the limited experimental data on this specific molecule, this document serves as a roadmap for researchers to explore its pharmacodynamic and pharmacokinetic properties using state-of-the-art computational methodologies. We will proceed with a hypothesis-driven approach, leveraging the known biological activities of the indoline scaffold to inform our investigation.

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of indoline have been explored for their potential as antioxidant, anti-inflammatory, and antimicrobial agents.[2][3] The indole nucleus is also a key component of many drugs, including those targeting the central nervous system.[4]

The structure of the molecule of interest is 1-Methyl-5-[(methylamino)methyl]indoline:

Chemical structure of 1-Methyl-5-[(methylamino)methyl]indolineFigure 1. 2D structure of 1-Methyl-5-[(methylamino)methyl]indoline.

In the absence of extensive experimental data, in-silico modeling provides a powerful and resource-efficient first step to profile a novel compound.[5] This computational approach allows us to predict potential biological targets, elucidate binding mechanisms at the atomic level, and evaluate drug-like properties, thereby guiding subsequent experimental validation and optimization efforts.[6]

Part 2: Target Identification and Prioritization: A Hypothesis-Driven Approach

The initial and most critical step is to identify potential biological targets. We will employ a combination of ligand-based and structure-based methods.

Ligand-Based Target Prediction: This approach leverages the principle of chemical similarity, suggesting that molecules with similar structures are likely to have similar biological targets. We will use the structure of 1-Methyl-5-[(methylamino)methyl]indoline as a query in various cheminformatics tools.

Hypothesized Target Classes: Based on the structural similarity of the indoline core to endogenous neurotransmitters like serotonin and the prevalence of indoline derivatives as CNS-active agents, we hypothesize that 1-Methyl-5-[(methylamino)methyl]indoline may interact with monoaminergic systems. Therefore, our primary targets for investigation will include:

  • Serotonin Receptors (5-HTRs): Specifically, subtypes like 5-HT1A and 5-HT6 are known to be modulated by indole-containing ligands.[7][8][9][10][11]

  • Dopamine Receptors (DRDs): The D2 and D3 receptor subtypes are key targets for antipsychotic and anti-Parkinsonian drugs.[12][13][14][15][16]

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the metabolism of neurotransmitters and are targets for antidepressants.[17][18][19][20][21]

Target Prioritization: The selection of specific protein structures for docking and simulation will be based on the availability of high-resolution crystal structures in the Protein Data Bank (PDB) and their relevance to human physiology.

Target_Identification_Workflow cluster_0 Ligand-Based Approach cluster_1 Hypothesis-Driven Approach Query_Molecule 1-Methyl-5-[(methylamino)methyl]indoline Cheminformatics_Tools Target Prediction Servers (e.g., SwissTargetPrediction) Query_Molecule->Cheminformatics_Tools Submit Structure Predicted_Targets List of Potential Targets Cheminformatics_Tools->Predicted_Targets Generate Predictions Target_Prioritization Target Prioritization (Disease Relevance, PDB Availability) Predicted_Targets->Target_Prioritization Scaffold_Analysis Indoline Scaffold Pharmacology Review Hypothesized_Classes Hypothesized Target Classes (e.g., GPCRs, Enzymes) Scaffold_Analysis->Hypothesized_Classes Hypothesized_Classes->Target_Prioritization Final_Targets Final Target List (e.g., 5-HT1A, D2R, MAO-B) Target_Prioritization->Final_Targets Molecular_Docking_Workflow Start Start Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Start->Ligand_Prep Protein_Prep Protein Preparation (PDB Download, Cleaning, Add Hydrogens) Start->Protein_Prep Grid_Generation Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Generation Protein_Prep->Grid_Generation Docking_Run Run Molecular Docking (e.g., AutoDock Vina) Grid_Generation->Docking_Run Results_Analysis Analyze Results (Binding Affinity, Poses, Interactions) Docking_Run->Results_Analysis End End Results_Analysis->End

Diagram 2. Step-by-step workflow for molecular docking.
Data Presentation: Hypothetical Docking Results
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Serotonin Receptor 5-HT1A7E2Y-8.5Asp116, Ser199, Phe361
Dopamine Receptor D26CM4-7.9Asp114, Ser193, Trp386
Monoamine Oxidase B6FWC-9.2Tyr398, Tyr435, Cys172

Table 1: A template for summarizing molecular docking results. The values presented are hypothetical and for illustrative purposes only.

Part 4: Assessing Complex Stability with Molecular Dynamics Simulations

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the ligand-protein complex over time in a simulated physiological environment. [22][23][24][25][26]

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • The best-ranked docked complex from the previous step is used as the starting structure.

    • A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.

    • The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Ions are added to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 310 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

  • Production Run:

    • A long-duration (e.g., 100 ns) MD simulation is performed to generate a trajectory of the system's atomic motions.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.

    • Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction than docking scores alone. [27][28][29][30][31]

MD_Simulation_Workflow Start_MD Start with Best Docked Pose System_Setup System Setup (Force Field, Solvation, Ionization) Start_MD->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration System Equilibration (NVT and NPT Ensembles) Minimization->Equilibration Production_Run Production MD Run (e.g., 100 ns) Equilibration->Production_Run Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_Run->Trajectory_Analysis Free_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Trajectory_Analysis->Free_Energy End_MD End Free_Energy->End_MD

Diagram 3. A comprehensive workflow for molecular dynamics simulation.

Part 5: Predicting Drug-Likeness with In-Silico ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage failures in drug development. [32][33][34][35][36]

Methodology: ADME/Tox Prediction

The 3D structure of 1-Methyl-5-[(methylamino)methyl]indoline will be submitted to various online web servers and software to predict its pharmacokinetic and toxicological properties.

Data Presentation: Predicted ADME/Tox Properties
PropertyParameterPredicted ValueAcceptable Range
Absorption Human Intestinal AbsorptionHighHigh
Caco-2 PermeabilityModerate> -5.15 log cm/s
Distribution Blood-Brain Barrier (BBB) PermeationYesYes/No
P-glycoprotein SubstrateNoNo
Metabolism CYP2D6 InhibitorYesNo
CYP3A4 InhibitorNoNo
Excretion Total Clearance0.5 L/hr/kgVaries
Toxicity AMES ToxicityNon-mutagenNon-mutagen
hERG InhibitionLow riskLow risk
Drug-Likeness Lipinski's Rule of Five0 violations≤ 1 violation

Table 2: A template for presenting the predicted ADME/Tox profile. The values are for illustrative purposes and should be generated using reliable prediction tools like SwissADME or pkCSM.

Part 6: Data Integration, Interpretation, and Reporting

The final step involves synthesizing the data from all computational experiments to create a comprehensive profile of 1-Methyl-5-[(methylamino)methyl]indoline. A strong candidate for further experimental investigation would ideally exhibit:

  • High binding affinity to a specific, disease-relevant target.

  • A stable binding pose within the active site, confirmed by MD simulations.

  • Favorable ADME/Tox properties, indicating good bioavailability and low toxicity.

Overall_Workflow Compound 1-Methyl-5-[(methylamino)methyl]indoline Target_ID Target Identification Compound->Target_ID ADMET ADME/Tox Prediction Compound->ADMET Docking Molecular Docking Target_ID->Docking MD_Sim MD Simulations Docking->MD_Sim Data_Integration Data Integration & Analysis MD_Sim->Data_Integration ADMET->Data_Integration Candidate_Profile Comprehensive Candidate Profile Data_Integration->Candidate_Profile Experimental_Validation Experimental Validation Candidate_Profile->Experimental_Validation

Diagram 4. The integrated in-silico workflow for novel compound investigation.

Part 7: Conclusion and Future Directions

This guide has outlined a rigorous and systematic in-silico workflow to investigate the therapeutic potential of 1-Methyl-5-[(methylamino)methyl]indoline. By predicting its biological targets, elucidating its binding mechanisms, and assessing its drug-like properties, this computational approach provides a solid foundation for future research. The findings from these studies will be instrumental in prioritizing this compound for chemical synthesis and subsequent in-vitro and in-vivo validation, ultimately accelerating its journey in the drug discovery pipeline.

References

  • Banik, S., & Kundu, P. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1057-1073. [Link] [32][33]2. Zeeli, O., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(11), 4792-4807. [Link] [2][37]3. Sun, B., et al. (2021). Crystal structure of dopamine D1 receptor in complex with G protein and a non-catechol agonist. Protein Data Bank. [Link] [12]4. Alamri, M. A. (2021). Structure-Based Drug Design Workflow. Methods in Molecular Biology, 2266, 269-281. [Link] [38][39]5. Pattan, S., et al. (2009). Synthesis and biological activities of some indoline derivatives. Acta Poloniae Pharmaceutica, 66(4), 387-393. [Link] [3]6. Ganesan, A. (2016). Applications of Molecular Dynamics Simulations in Drug Discovery. Methods in Molecular Biology, 1415, 1-13. [Link] [22]7. Basak, S., et al. (2018). Cryo-EM structure of serotonin receptor. Protein Data Bank. [Link] [7]8. De Vivo, M., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 59(9), 4035-4061. [Link] [23]9. Son, S. Y., et al. (2008). Crystal Structure of Human Monoamine Oxidase A with Harmine. Protein Data Bank. [Link] [17]10. Salo-Ahen, O. M. H., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes, 9(1), 71. [Link] [24]11. Salo-Ahen, O. M. H., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Scholarly Community Encyclopedia. [Link] [25]12. Salo-Ahen, O. M. H., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. [Link] [26]13. Xu, P., et al. (2021). Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. Protein Data Bank. [Link] [8]14. Liu, X., et al. (2015). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. BMC Bioinformatics, 16(Suppl 6), S4. [Link]

  • Gapsys, V., et al. (2021). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Expert Opinion on Drug Discovery, 16(12), 1435-1451. [Link] [27]16. Kiriiri, G. K., et al. (2021). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 6(13), 8813-8827. [Link]

  • Reis, J., et al. (2018). Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. Protein Data Bank. [Link] [18]18. Mobley, D. L., & Klimovich, P. V. (2012). Predicting binding free energies: Frontiers and benchmarks. Journal of Chemical Physics, 137(23), 230901. [Link] [28]19. Chemical Computing Group ULC. (2024). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. [Link]

  • Banik, S., & Kundu, P. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

  • Sorkun, M. C., et al. (2019). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 24(21), 3844. [Link]

  • Wang, S., et al. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. Protein Data Bank. [Link] [13]23. Binda, C., et al. (2001). Human Monoamine Oxidase B. Protein Data Bank. [Link] [19]24. Huang, S., et al. (2022). Serotonin 6 (5-HT6) receptor-Gs-Nb35 complex. Protein Data Bank. [Link] [9]25. Lee, S., & Lee, J. (2023). PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling. arXiv. [Link]

  • Reis, J., et al. (2021). Crystal Structure of human monoamine oxidase B in complex with (E)-3-phenyl-1-(3-(trifluoromethyl)phenyl)prop-2-en-1-one. Protein Data Bank. [Link] [20]27. Zeeli, O., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. ResearchGate. [Link]

  • AlphaFold Community. (2022). Computed structure model of D(2) dopamine receptor. Protein Data Bank. [Link] [14]29. Basak, S., et al. (2018). Full-length 5-HT3A receptor in a serotonin-bound conformation- State 1. Protein Data Bank. [Link] [10]30. De Colibus, L., et al. (2005). Human Monoamine Oxidase A in complex with Clorgyline, Crystal Form A. Protein Data Bank. [Link] [21]31. Omics Education. (2025). Structure-Based Drug Design: Methods and Case Studies. Dr. Omics Education. [Link] [6]32. Drug Discovery News. (2024). The power of structure-based drug design. Drug Discovery News. [Link] [40]33. Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

  • Singh, D. B., & Kumar, A. (2019). A Structure-Based Drug Discovery Paradigm. International Journal of Molecular Sciences, 20(11), 2809. [Link] [5]35. Goodsell, D. S. (2012). Molecule of the Month: Serotonin Receptor. PDB-101. [Link] [11]36. Yin, J., et al. (2020). Structure of a D2 dopamine receptor-G-protein complex in a lipid membrane. Protein Data Bank. [Link] [15]37. Aldeghi, M., et al. (2016). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. WIREs Computational Molecular Science, 7(1), e1297. [Link]

  • Christ, F., et al. (2012). Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. Current Pharmaceutical Design, 18(30), 4680-4688. [Link]

  • Alamri, M. A. (2021). Structure-Based Drug Design Workflow. ResearchGate. [Link]

  • Xu, P., et al. (2021). Dopamine Receptor D3R-Gi-PD128907 complex. Protein Data Bank. [Link] [16]41. Tang, Y., et al. (2013). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Current Topics in Medicinal Chemistry, 13(11), 1263-1275. [Link] [34]42. Rollinger, J. M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [Link]

  • Kaur, N., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1059. [Link] [1]44. Wang, Y., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Pharmacology, 12, 709055. [Link]

  • Zhu, F., et al. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515. [Link] [35]46. Spyrakis, F., & Cuzzolin, A. (2021). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences, 22(16), 8829. [Link]

  • Biomedical Advancements. (2021). Biomedical Importance of Indoles. YouTube. [Link] [4]48. Cournia, Z., et al. (2017). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling, 57(12), 2911-2937. [Link] [30]49. Schrödinger. (2024). Fundamental concepts of relative binding Free Energy Perturbation (FEP) calculations. YouTube. [Link] [31]50. De, P., & Chakraborty, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Green Chemistry for Drug Discovery (pp. 161-193). Springer, Singapore. [Link]

Sources

An In-depth Technical Guide to N-Methyl-(1-methylindolin-5-yl)methylamine (CAS 906352-81-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] This guide is intended for laboratory research purposes only. All handling and experiments should be conducted by qualified professionals in a controlled environment with appropriate personal protective equipment.

Introduction

N-Methyl-(1-methylindolin-5-yl)methylamine, with CAS registry number 906352-81-6, is a substituted indoline derivative. The indoline scaffold is a core structure in many biologically active compounds and natural products, exhibiting a wide range of pharmacological activities. While specific research on this particular compound is limited in publicly available literature, its structural similarity to other well-studied indole and indoline derivatives suggests potential for investigation in various therapeutic areas. This guide aims to provide a comprehensive overview of the known properties of N-Methyl-(1-methylindolin-5-yl)methylamine and to infer potential areas of scientific interest based on the activities of structurally related molecules.

Chemical and Physical Properties

A summary of the known chemical and physical properties of N-Methyl-(1-methylindolin-5-yl)methylamine is presented in the table below. It is important to note that while some data is available from suppliers, comprehensive experimental characterization is not widely published.

PropertyValueSource
CAS Number 906352-81-6Thermo Scientific[2]
Molecular Formula C₁₁H₁₆N₂Thermo Scientific[2]
Molecular Weight 176.26 g/mol Thermo Scientific[2]
IUPAC Name N-methyl-1-(1-methyl-2,3-dihydroindol-5-yl)methanamineThermo Scientific[2]
Synonyms 1-methyl-5-methylamino methyl indoline, 2,3-dihydro-1-methyl-5-methylamino methyl-1h-indole, methyl 1-methyl-2,3-dihydroindol-5-yl methyl amine, n-methyl-1-(1-methylindolin-5-yl)methanamineThermo Scientific[2]
Appearance Orange or Yellow viscous liquidRhenium Bio Science[3]
Purity ≥90%Thermo Scientific
SMILES CNCC1=CC2=C(C=C1)N(C)CC2Thermo Scientific[2]
InChI Key QPUPWFNEDMKWGL-UHFFFAOYSA-NThermo Scientific[2]

Structural Elucidation

The structure of N-Methyl-(1-methylindolin-5-yl)methylamine is characterized by a central indoline core, which is a dihydroindole. A methyl group is attached to the nitrogen at position 1 of the indoline ring. At position 5, a methylaminomethyl group is attached. The presence of two nitrogen atoms, one tertiary amine within the indoline ring and one secondary amine in the side chain, suggests that the molecule can act as a base and form salts with acids. The aromatic portion of the indoline ring can participate in various chemical interactions.

Caption: Chemical structure of N-Methyl-(1-methylindolin-5-yl)methylamine.

Synthesis and Derivatization

Hypothetical Synthetic Workflow:

G start 1-Methylindoline-5-carbaldehyde intermediate Imine Intermediate start->intermediate Condensation reagent1 Methylamine (CH3NH2) reagent1->intermediate product N-Methyl-(1-methylindolin-5-yl)methylamine intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH4, NaBH(OAc)3) reagent2->product

Caption: A plausible synthetic workflow for N-Methyl-(1-methylindolin-5-yl)methylamine.

This proposed pathway is for illustrative purposes only and would require experimental validation and optimization.

Potential Biological Activity and Research Applications

While no specific biological data for N-Methyl-(1-methylindolin-5-yl)methylamine has been published, the indoline and N-methylated amine moieties are present in numerous compounds with significant pharmacological activities. This suggests several potential avenues for research.

Central Nervous System (CNS) Activity:

Many indole and indoline derivatives interact with targets in the CNS. Structurally related compounds have shown activity as:

  • Serotonin (5-HT) receptor modulators: The indole nucleus is a key component of serotonin.

  • Dopamine receptor ligands: Modifications of the indoline scaffold can lead to compounds with affinity for dopamine receptors.

  • Monoamine oxidase (MAO) inhibitors: The presence of an amine group suggests potential for interaction with MAO enzymes, which are involved in the metabolism of neurotransmitters.

Cardiovascular Applications:

Certain substituted indolines have been investigated for their effects on the cardiovascular system. For example, some derivatives have been explored as potential antihypertensive agents.

Antimicrobial and Antiviral Properties:

The indoline ring is a feature in some natural and synthetic compounds with antimicrobial or antiviral activity.

Oncology:

Indoline derivatives have been studied as potential anticancer agents, with mechanisms including inhibition of tubulin polymerization and receptor tyrosine kinases.

Given these possibilities, N-Methyl-(1-methylindolin-5-yl)methylamine could serve as a valuable starting point for medicinal chemistry campaigns aimed at discovering novel therapeutics in these areas.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification:
  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Irritant: May cause respiratory irritation.[1]

  • Acute Toxicity: The toxicological properties have not been fully investigated.[1] Ingestion may cause severe swelling and damage to delicate tissues.[1]

Recommended Handling Procedures:
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

    • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[1]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[1]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures:
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention immediately.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention immediately.[1]

Experimental Protocols

Due to the lack of published research specifically utilizing N-Methyl-(1-methylindolin-5-yl)methylamine, no established experimental protocols are available. Researchers interested in investigating this compound would need to develop their own methodologies based on the intended application. For example, if investigating its potential as a CNS agent, protocols for receptor binding assays, enzyme inhibition assays (e.g., for MAO), and in vivo behavioral models would need to be adapted and validated.

Conclusion

N-Methyl-(1-methylindolin-5-yl)methylamine is a chemical compound with a structure that suggests potential for biological activity, particularly in the areas of neuroscience and cardiovascular research. However, a significant lack of published data on its synthesis, properties, and biological effects necessitates a cautious and exploratory approach to its investigation. This guide provides a summary of the available information and outlines potential research directions. It is imperative that any laboratory work with this compound is conducted with strict adherence to safety protocols due to its corrosive nature and largely uncharacterized toxicological profile.

References

  • Rhenium Bio Science. (n.d.). N-Methyl-N-[(1-methyl-1H-indol-5-yl)methyl]amine, 90%. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability Profile of 1-Methyl-5-[(methylamino)methyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Profile of a Novel Indoline Derivative

1-Methyl-5-[(methylamino)methyl]indoline is a substituted indoline that holds potential as a valuable scaffold in medicinal chemistry and drug discovery. Its structure, featuring a methylated indoline core and a basic methylaminomethyl side chain, suggests a unique combination of physicochemical properties that are critical to its behavior in biological and pharmaceutical systems. Understanding the solubility and stability of this molecule is paramount for its effective development, from early-stage screening to formulation and clinical application. This in-depth technical guide provides a comprehensive, albeit predictive, profile of 1-Methyl-5-[(methylamino)methyl]indoline, offering insights into its expected solubility in various media and its susceptibility to degradation under different stress conditions. The methodologies and theoretical frameworks presented herein are designed to empower researchers to undertake empirical studies with a robust and informed approach.

I. The Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structure of 1-Methyl-5-[(methylamino)methyl]indoline, with its aromatic core and ionizable side chain, suggests a pH-dependent solubility profile.

A. Physicochemical Properties Influencing Solubility

A foundational understanding of the molecule's intrinsic properties is essential to predict its solubility.

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Formula C₁₁H₁₆N₂-
Molecular Weight 176.26 g/mol A relatively low molecular weight is generally favorable for solubility.
pKa (Side Chain) ~9.5 - 10.5Estimated based on the pKa of N-methylbenzylamine (~9.7)[1][2][3][4]. This basic pKa indicates that the molecule will be predominantly ionized and more soluble in acidic pH.
logP 1.5 - 2.5The N-methylation of the indoline nitrogen and the presence of the side chain will influence lipophilicity. N-methylation of secondary amines tends to increase lipophilicity[5].
Physical Form Likely a solid at room temperatureThe parent compound of a related structure, 5-aminoindole, is a crystalline powder[5][6].
B. Predicted Solubility in Various Solvents

The solubility of 1-Methyl-5-[(methylamino)methyl]indoline is anticipated to vary significantly with the nature of the solvent and the pH of aqueous media.

SolventPredicted SolubilityRationale
Water (pH 7.4) Slightly SolubleThe parent indoline is slightly soluble in water (5 g/L at 20°C)[7][8][9]. The presence of the basic side chain will enhance aqueous solubility, especially at physiological pH where a fraction will be protonated.
Aqueous Acid (pH < 7) SolubleAt pH values below its pKa, the methylaminomethyl side chain will be protonated, forming a salt and significantly increasing aqueous solubility.
Aqueous Base (pH > 11) Poorly SolubleIn its free base form, the molecule is expected to be less soluble in aqueous media.
Ethanol, Methanol SolubleIndoline is soluble in alcohols, and the substituents are not expected to drastically alter this property[10].
DMSO, DMF SolubleThese polar aprotic solvents are generally good solvents for a wide range of organic molecules. 5-aminoindole is soluble in DMSO and methanol[5].
Acetonitrile Moderately SolubleExpected to be a suitable solvent for analytical purposes.
Dichloromethane, Chloroform SolubleThe organic nature of the indoline core suggests solubility in chlorinated solvents.
C. Experimental Protocol for Solubility Determination

A robust experimental design is crucial to validate the predicted solubility profile.

Objective: To determine the equilibrium solubility of 1-Methyl-5-[(methylamino)methyl]indoline in various solvents and at different pH values.

Methodology: Shake-Flask Method

  • Preparation of Solutions: Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 2, 4, 6, 7.4, 8, 10, and 12).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent/buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Report the solubility in mg/mL or µg/mL for each solvent and pH condition.

G cluster_0 Solubility Determination Workflow prep Prepare Solvents (Buffers, Organic Solvents) add Add Excess Compound prep->add equil Equilibrate (Shake-Flask Method) add->equil process Separate Solid (Centrifuge/Filter) equil->process quant Quantify Concentration (HPLC-UV) process->quant report Report Solubility Data quant->report G cluster_1 Predicted Degradation Pathways Parent 1-Methyl-5-[(methylamino)methyl]indoline Oxidation Oxidative Stress (e.g., H₂O₂) Parent->Oxidation Imine Imine Intermediate Oxidation->Imine Side Chain Oxidation N_Oxide Indoline N-Oxide Derivative Oxidation->N_Oxide Indoline N-Oxidation Aldehyde 1-Methylindoline-5-carbaldehyde + Methylamine Imine->Aldehyde Hydrolysis

Caption: Potential oxidative degradation pathways.

C. Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is necessary to develop a stability-indicating analytical method.

Objective: To identify the degradation products of 1-Methyl-5-[(methylamino)methyl]indoline under various stress conditions and to develop a stability-indicating HPLC method.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents.

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Alkaline: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid compound at 80°C for 48 hours.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light.

  • Time Points: Sample at initial, and several intermediate time points, and at the end of the stress period.

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure co-eluting peaks are not present.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

III. Formulation Considerations for a Basic, Slightly Soluble Compound

Given the predicted physicochemical properties, several formulation strategies can be considered to enhance the solubility and bioavailability of 1-Methyl-5-[(methylamino)methyl]indoline, particularly for oral administration.

  • Salt Formation: Forming a pharmaceutically acceptable salt (e.g., hydrochloride, mesylate) is a primary strategy to improve the aqueous solubility and dissolution rate of basic drugs.[11][12]

  • pH Adjustment: For liquid formulations, adjusting the pH to the acidic range will maintain the drug in its soluble, ionized form.

  • Co-solvents and Surfactants: The use of co-solvents (e.g., propylene glycol, ethanol) and surfactants can increase the solubility of poorly soluble compounds.[11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds, enhancing their dissolution and absorption.[10]

  • Solid Dispersions: Creating amorphous solid dispersions with hydrophilic polymers can improve the dissolution rate and extent of poorly soluble drugs.

IV. Conclusion: A Roadmap for Empirical Investigation

This technical guide provides a comprehensive, predictive framework for understanding the solubility and stability of 1-Methyl-5-[(methylamino)methyl]indoline. While direct experimental data is currently lacking, the application of established chemical principles and data from analogous structures offers a robust starting point for researchers. The proposed experimental protocols for solubility determination and forced degradation studies are designed to be self-validating systems, enabling the generation of reliable data. By systematically investigating the physicochemical properties outlined in this guide, drug development professionals can accelerate the progression of this promising molecule from a laboratory curiosity to a potential therapeutic agent.

References

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 1-Methyl-5-[(methylamino)methyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indoline Scaffold and the Imperative for Comprehensive In Vitro Profiling

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its rigid, sp³-rich framework provides a versatile template for designing molecules that can interact with a diverse range of biological targets. The compound 1-Methyl-5-[(methylamino)methyl]indoline is a novel molecule featuring this core structure. Given the broad bioactivity of related indoline derivatives—ranging from potent anti-inflammatory and anticancer agents to modulators of the central nervous system—a systematic and robust in vitro screening strategy is essential to elucidate its pharmacological profile.[1][2][3]

These application notes provide a comprehensive guide for the initial in vitro characterization of 1-Methyl-5-[(methylamino)methyl]indoline. As the specific biological targets of this compound are yet to be established, we propose a hypothesis-driven screening cascade. This strategy is designed to efficiently probe for potential activities across several key therapeutic areas where indoline-based compounds have shown promise. The protocols herein are detailed to ensure reproducibility and provide a solid foundation for further investigation, guiding researchers in making informed decisions about the progression of this compound in the drug discovery pipeline.[3][4]

Compound Handling and Preparation for In Vitro Assays

Scientific rigor begins with the proper handling and preparation of the test compound. The solubility and stability of 1-Methyl-5-[(methylamino)methyl]indoline will be critical for obtaining accurate and reproducible data.

1. Solubility Testing:

  • It is recommended to first determine the solubility of the compound in commonly used laboratory solvents. A starting point would be dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers.

  • Prepare a high-concentration stock solution, typically 10-50 mM, in 100% DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]

2. Preparation of Working Solutions:

  • For most in vitro assays, the DMSO stock solution will be serially diluted to create a concentration-response curve.

  • It is crucial to ensure that the final concentration of DMSO in the assay wells is consistent across all conditions (including controls) and is kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts.[6]

Proposed In Vitro Screening Cascade

A tiered approach to screening is often the most efficient method for characterizing a novel compound.[3] This cascade is designed to first identify primary biological activities and then to confirm and further characterize those activities in more complex systems.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays A Serotonin Receptor Binding Assay (e.g., 5-HT1D/5-HT2A) D Serotonin Receptor Functional Assay (e.g., Calcium Mobilization) A->D If Hit B Enzyme Inhibition Assays (5-LOX and sEH) C Anticancer Cell-Based Assays (MTT Cytotoxicity) E Tubulin Polymerization Assay C->E If Cytotoxic F p53-MDM2 Interaction Assay C->F If Cytotoxic Start 1-Methyl-5-[(methylamino)methyl]indoline Start->A CNS Activity? Start->B Anti-inflammatory Activity? Start->C Anticancer Activity?

Caption: Proposed screening cascade for 1-Methyl-5-[(methylamino)methyl]indoline.

PART 1: Detailed Protocols for Primary Screening (Tier 1)

Protocol 1.1: Serotonin Receptor Radioligand Binding Assay

Scientific Rationale: Many indole and indoline derivatives are known to interact with serotonin (5-HT) receptors.[3][7] A radioligand binding assay is a robust method to determine if a compound binds to a specific receptor and to quantify its binding affinity (Ki). We will use the 5-HT2A receptor as an example, as it is a well-characterized target for which reliable assay protocols are available.[8][9]

Materials:

  • Membrane preparation from cells expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin.

  • Non-specific binding control: Unlabeled Ketanserin or another high-affinity 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).[10]

  • Scintillation cocktail and a microplate scintillation counter.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw the receptor membrane preparation on ice. Homogenize gently and dilute in assay buffer to a final concentration of 70-100 µg protein per well.[8]

    • Prepare serial dilutions of 1-Methyl-5-[(methylamino)methyl]indoline in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value (e.g., ~2 nM for [³H]Ketanserin).[8]

    • Prepare the non-specific binding control at a high concentration (e.g., 10 µM unlabeled Ketanserin).

  • Assay Incubation:

    • In a 96-well plate, combine the reagents in the following order for a final volume of 250 µL:

      • Total Binding wells: 150 µL membrane preparation + 50 µL assay buffer + 50 µL radioligand.

      • Non-specific Binding wells: 150 µL membrane preparation + 50 µL non-specific control + 50 µL radioligand.

      • Test Compound wells: 150 µL membrane preparation + 50 µL of each dilution of the test compound + 50 µL radioligand.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked 96-well filter plate.

    • Wash the filters four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate for 30-60 minutes at 50°C.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[10]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding and test compound counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

ParameterDescriptionExample Value
Receptor Source Human 5-HT2A expressed in HEK293 cells~70 µg protein/well
Radioligand [³H]Ketanserin~2.0 nM
Incubation Time Time to reach equilibrium60 minutes at 30°C
Output Binding Affinity (Ki)Varies
Protocol 1.2: 5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay

Scientific Rationale: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[7] Inhibition of 5-LOX is a validated strategy for treating inflammatory conditions. Given that some indoline derivatives exhibit anti-inflammatory properties, assessing the inhibitory potential of 1-Methyl-5-[(methylamino)methyl]indoline against 5-LOX is a logical step.[1] This photometric assay measures the formation of the conjugated diene product from a substrate like linoleic acid.[11]

Materials:

  • Purified 5-Lipoxygenase enzyme (e.g., from potato or human recombinant).

  • Assay Buffer: 50 mM phosphate buffer, pH 6.3 or 50 mM Tris buffer, pH 7.5.[11][12]

  • Substrate: Linoleic acid or arachidonic acid solution (e.g., 80 mM stock).

  • Test compound and positive control (e.g., Zileuton).

  • UV-transparent 96-well plate.

  • Microplate spectrophotometer capable of reading absorbance at 234 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare working solutions of the test compound and positive control by diluting the DMSO stock in the assay buffer.

    • Dilute the 5-LOX enzyme in ice-cold assay buffer to the desired working concentration. Keep on ice.

  • Assay Setup:

    • In a 96-well plate, add the following to the designated wells:

      • Blank: Assay buffer.

      • Control (100% activity): Assay buffer, 5-LOX enzyme solution.

      • Test Compound: Assay buffer, 5-LOX enzyme solution, and the test compound at various concentrations.

      • Positive Control: Assay buffer, 5-LOX enzyme solution, and the positive control.

    • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[13]

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate (linoleic acid) to all wells except the blank.

    • Immediately begin measuring the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes at 25°C.[11]

Data Analysis:

  • Determine the rate of reaction (V) from the linear portion of the absorbance vs. time curve for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescriptionTypical Condition
Enzyme Source Human recombinant or potato 5-LOXVaries by supplier
Substrate Linoleic Acid~80 mM stock
Detection Increase in absorbance at 234 nmEvery 30s for 10-15 min
Output IC50Varies
Protocol 1.3: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Scientific Rationale: sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. Inhibiting sEH can therefore enhance the beneficial effects of EETs, making it an attractive target for anti-inflammatory and cardiovascular drugs.[14] This fluorometric assay provides a sensitive method for screening sEH inhibitors.[5]

Materials:

  • sEH Inhibitor Screening Kit (e.g., from Cayman Chemical or Abcam).[5][15]

  • Recombinant human sEH enzyme.

  • sEH Assay Buffer.

  • sEH substrate (e.g., PHOME).

  • Test compound and positive control (e.g., AUDA or NCND).[1][16]

  • Black, clear-bottom 96-well plate.

  • Fluorescence microplate reader (Ex/Em = 330/465 nm or 362/460 nm).[1][5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare reagents according to the kit manufacturer's protocol. This typically involves diluting the assay buffer, enzyme, and substrate.[5]

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Assay Setup:

    • In the 96-well plate, add the following to designated wells:

      • Background Control: Assay Buffer only.

      • Enzyme Control (100% activity): Diluted sEH enzyme in assay buffer.

      • Test Compound: Diluted sEH enzyme and the test compound at various concentrations.

      • Positive Control: Diluted sEH enzyme and the positive control.

    • Pre-incubate the plate for 15 minutes at room temperature.[5]

  • Initiation and Measurement:

    • Initiate the reactions by adding the diluted sEH substrate to all wells.

    • Measure the fluorescence kinetically every minute for 30 minutes at 25°C or as an endpoint reading after a 30-minute incubation.[5]

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 1.4: MTT Cell Viability and Cytotoxicity Assay

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17] It is a fundamental first step in screening for potential anticancer activity. A reduction in cell viability in the presence of the test compound suggests cytotoxic or cytostatic effects.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, or HT-29).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[18]

  • Sterile 96-well flat-bottom plates.

  • Microplate reader capable of measuring absorbance at ~570 nm.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight (or for 6-24 hours) at 37°C, 5% CO₂ to allow cells to attach.[2]

  • Compound Treatment:

    • Prepare serial dilutions of 1-Methyl-5-[(methylamino)methyl]indoline in culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (medium with the same final concentration of DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

    • Measure the absorbance at 570 nm, with a reference wavelength of >650 nm if desired.

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate cell viability as a percentage of the vehicle control: % Viability = (Abs_treated / Abs_control) * 100.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

PART 2: Mechanistic Assays (Tier 2) - An Overview

Should 1-Methyl-5-[(methylamino)methyl]indoline demonstrate significant activity in the primary screens, the following mechanistic assays can be employed to elucidate its mode of action.

  • Tubulin Polymerization Assay: If the compound shows cytotoxicity, this assay can determine if it acts by interfering with microtubule dynamics, a common mechanism for indole-based anticancer agents.[19][20] The assay monitors tubulin polymerization into microtubules by measuring changes in turbidity or fluorescence.[21][22]

  • p53-MDM2 Interaction Assay: The p53-MDM2 interaction is a critical regulator of cell cycle and apoptosis, and its disruption is a key anticancer strategy.[6][23] If the compound is cytotoxic, an AlphaLISA® or similar proximity-based assay can determine if it inhibits this protein-protein interaction.[6][24]

  • Serotonin Receptor Functional Assays: If the compound shows binding to a serotonin receptor, a functional assay is necessary to determine if it acts as an agonist, antagonist, or inverse agonist. For Gq-coupled receptors like 5-HT2A, this can be achieved by measuring intracellular calcium mobilization.[9][25]

G cluster_0 5-HT2A Receptor Signaling Pathway receptor 5-HT2A Receptor Gq/11 plc Phospholipase C (PLC) receptor:port->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates response Cellular Response pkc->response

Caption: Simplified 5-HT2A receptor signaling pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 1-Methyl-5-[(methylamino)methyl]indoline. By systematically evaluating its potential to interact with key targets in CNS, inflammation, and oncology, researchers can efficiently identify its primary biological activities. This structured approach, grounded in established methodologies, will enable the generation of high-quality, reproducible data essential for guiding future drug development efforts.

References

  • Benchchem. Application Notes: In Vitro Tubulin Polymerization Assay with Verubulin.

  • Bio-protocol. 2.12. In vitro tubulin polymerization assay.

  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).

  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717).

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.

  • Benchchem. Application Notes and Protocols: Utilizing 2-Bromolysergic Acid in In-Vitro Serotonin Receptor Binding Assays.

  • Benchchem. Application Notes and Protocols for the Development of Dual COX/5-LOX Enzyme Inhibitors.

  • Benchchem. Probing Microtubule Dynamics: An In-depth Technical Guide to the In Vitro Tubulin Polymerization Assay for the Evaluation of Mic.

  • Abcam. MTT assay protocol.

  • ATCC. MTT Cell Proliferation Assay.

  • ResearchGate. MTT Proliferation Assay Protocol.

  • Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation.

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

  • International Journal of Pharmaceutical Sciences Review and Research. In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum.

  • Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy.

  • Revvity. Development of an AlphaLISA assay to measure and screen inhibitors of the p53-MDM2 interaction.

  • Cayman Chemical. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit.

  • Agilent. Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening.

  • International Journal of Pharmaceutical Sciences Review and Research. In vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum.

  • International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy.

  • Analytical Chemistry. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.

  • Boster Bio. What Is Compound Screening? Methods & Applications Guide.

  • BPS Bioscience. MDM2-p53 Homogenous Assay Kit.

  • Cayman Chemical. Soluble Epoxide Hydrolase Cell-Based Assay Kit.

  • PLOS One. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives.

  • PLOS One. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives.

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

  • Meso Scale Diagnostics. MDM2-p53 Complex Assay - Whole Cell Lysate Kit - Product Insert.

  • PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates.

  • PMC - PubMed Central. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms.

  • PMC - PubMed Central. Fundamental considerations in drug design.

  • Innoprot. 5-HT2A Serotonin Receptor Assay.

  • MedchemExpress.com. Compound Screening Guide!.

  • Abcam. Soluble Epoxide Hydrolase Assay Kit (ab240999).

  • PubMed. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R.

  • PubMed. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography.

  • ResearchGate. Pull-down assay showing interaction of in vitro expressed TaMdm2 and...

  • PMC - PubMed Central. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.

  • ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.

  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates.

  • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.

Sources

Application Notes and Protocols for In Vivo Evaluation of 1-Methyl-5-[(methylamino)methyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Investigation of a Novel CNS-Active Compound

Forward: The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents. This document outlines a comprehensive in vivo experimental design for the characterization of a novel indoline derivative, 1-Methyl-5-[(methylamino)methyl]indoline. Based on structural similarities to known serotonergic agents, including 5-HT1D receptor agonists and 5-HT2C receptor antagonists, the following protocols are designed to elucidate the compound's potential therapeutic utility in central nervous system (CNS) disorders.[1][2] The experimental plan is structured to first establish a foundational pharmacokinetic and safety profile, followed by a targeted efficacy study in a validated animal model of anxiety-like behavior.

Part 1: Foundational In Vivo Characterization

A thorough understanding of a compound's behavior in a biological system is paramount before proceeding to efficacy studies. The initial phase of in vivo testing for 1-Methyl-5-[(methylamino)methyl]indoline will focus on its pharmacokinetic (PK) profile and preliminary safety assessment.

Pharmacokinetic Profiling in Rodents

Rationale: The determination of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for designing subsequent efficacy studies. This protocol aims to establish key PK parameters, including bioavailability and brain penetrance, which is particularly crucial for a putative CNS-active agent.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Formulation: The compound will be formulated in a vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., 20% Solutol HS 15 in saline).

  • Dosing:

    • IV group: 1 mg/kg administered as a bolus via the tail vein.

    • PO group: 10 mg/kg administered by oral gavage.

  • Sample Collection: Blood samples (approx. 100 µL) will be collected from the saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). At the terminal time point, animals will be euthanized, and brain tissue will be collected.

  • Bioanalysis: Plasma and brain homogenate concentrations of 1-Methyl-5-[(methylamino)methyl]indoline will be determined using a validated LC-MS/MS method.

  • Data Analysis: Key PK parameters will be calculated using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
F% Oral bioavailability
Brain/Plasma Ratio Indicator of blood-brain barrier penetration
Preliminary Safety and Tolerability Assessment

Rationale: An early assessment of the compound's safety profile is essential to identify any potential liabilities and to determine a safe dose range for further studies. This protocol utilizes a dose escalation design to observe for overt signs of toxicity.

Experimental Protocol:

  • Animal Model: Male CD-1 mice (n=3 per dose group).

  • Dosing: The compound will be administered via intraperitoneal (IP) injection at escalating doses (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Observations: Animals will be closely monitored for a period of 48 hours post-dosing for any signs of acute toxicity, including changes in motor activity, grooming, posture, and autonomic signs (e.g., salivation, piloerection). Body weight will be recorded daily.

  • Endpoint: The maximum tolerated dose (MTD) will be determined.

Part 2: Efficacy Evaluation in a Model of Anxiety

Given the prevalence of serotonergic modulation in anxiolytic therapies, the elevated plus maze (EPM) is a well-validated and appropriate initial screen for assessing the potential anxiolytic-like effects of 1-Methyl-5-[(methylamino)methyl]indoline.

Elevated Plus Maze (EPM) Assay

Rationale: The EPM is a widely used behavioral assay for screening anxiolytic and anxiogenic drugs in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic-like effect.

Experimental Workflow:

EPM_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis acclimation Acclimation (7 days) handling Handling (3 days) acclimation->handling dosing Compound Administration (Vehicle or Test Compound) handling->dosing pre_test_period Pre-Test Period (e.g., 30 min) dosing->pre_test_period epm_test EPM Test (5 min duration) pre_test_period->epm_test data_collection Data Collection (Video Tracking) epm_test->data_collection behavioral_scoring Behavioral Scoring data_collection->behavioral_scoring statistical_analysis Statistical Analysis behavioral_scoring->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Caption: Workflow for the Elevated Plus Maze experiment.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2-4: 1-Methyl-5-[(methylamino)methyl]indoline (e.g., 1, 5, 10 mg/kg, IP).

    • Group 5: Positive control (e.g., Diazepam, 2 mg/kg, IP).

  • Procedure:

    • Administer the test compound or vehicle 30 minutes prior to testing.

    • Place the mouse in the center of the EPM, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead video camera.

  • Behavioral Parameters to be Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

Table 2: Predicted Outcomes in the EPM Assay

Treatment GroupExpected Time in Open ArmsExpected Total Distance Traveled
Vehicle BaselineNormal
1-Methyl-5-[(methylamino)methyl]indoline Increased (Dose-dependent)No significant change
Diazepam Significantly IncreasedMay be slightly decreased

Part 3: Mechanistic Investigation

Should 1-Methyl-5-[(methylamino)methyl]indoline demonstrate a favorable PK profile and anxiolytic-like efficacy, further studies to elucidate its mechanism of action would be warranted. A logical next step would be to investigate its interaction with key serotonin receptors.

Proposed Signaling Pathway for Investigation:

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_compound Tryptophan Tryptophan Serotonin_Synthesis 5-HT Tryptophan->Serotonin_Synthesis TPH VMAT2 Vesicle Serotonin_Synthesis->VMAT2 Packaging Release Release VMAT2->Release Action Potential FiveHT1D 5-HT1D Receptor Release->FiveHT1D Binds FiveHT2C 5-HT2C Receptor Release->FiveHT2C Binds Downstream_Signaling Downstream Signaling (e.g., cAMP, PLC) FiveHT1D->Downstream_Signaling FiveHT2C->Downstream_Signaling Cellular_Response Cellular Response (Anxiolysis/Anxiogenesis) Downstream_Signaling->Cellular_Response Compound 1-Methyl-5-[(methylamino)methyl]indoline Compound->FiveHT1D Agonist? Compound->FiveHT2C Antagonist?

Caption: Hypothesized serotonergic signaling pathway for investigation.

Further Mechanistic Studies:

  • Receptor Binding Assays: To determine the binding affinity of 1-Methyl-5-[(methylamino)methyl]indoline for a panel of serotonin receptors (e.g., 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C).

  • In Vivo Receptor Occupancy Studies: To confirm target engagement in the brain at behaviorally active doses.

  • Electrophysiology: To assess the effect of the compound on neuronal firing in brain regions implicated in anxiety, such as the amygdala and prefrontal cortex.

References

  • N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine - PubChem. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-5-(1-pyrrolidinylsulfonyl_methyl-1H-indole-3-ethanamine]([Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. [Link]

  • 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. PubMed. [Link]

  • 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem. National Center for Biotechnology Information. [Link]

  • 1-Methylindole | C9H9N | CID 11781 - PubChem. National Center for Biotechnology Information. [Link]

  • 1-methyl indole, 603-76-9. The Good Scents Company. [Link]

  • 1-Methylindoline | CAS 824-21-5 | AMERICAN ELEMENTS ®. American Elements. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. PubMed. [Link]

  • Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. PubMed. [Link]

  • (PDF) Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate. ResearchGate. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Institutes of Health. [Link]

Sources

Application Notes and Protocols: Initial Characterization of 1-Methyl-5-[(methylamino)methyl]indoline as a Putative 5-HT Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Serotonergic Landscape and the Quest for Novel Ligands

The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 14 distinct receptor subtypes, represents one of the most complex and therapeutically significant neurotransmitter systems.[1] These receptors, predominantly G-protein coupled receptors (GPCRs) with the exception of the ionotropic 5-HT3 receptor, are integral to a vast array of physiological and neurological processes, including mood, cognition, sleep, and appetite.[1] Consequently, they are the targets for a wide range of pharmaceuticals, from antidepressants and antipsychotics to anti-migraine agents.[1][2][3]

The development of novel ligands with high affinity and selectivity for specific 5-HT receptor subtypes is a cornerstone of modern drug discovery. Such compounds are invaluable tools for dissecting the intricate roles of these receptors and for developing next-generation therapeutics with improved efficacy and reduced side-effect profiles.

This document provides a comprehensive guide for the initial in vitro characterization of a novel chemical entity, 1-Methyl-5-[(methylamino)methyl]indoline , as a putative 5-HT receptor ligand. The indoline scaffold is a well-established pharmacophore in serotonergic drug discovery, with numerous derivatives exhibiting potent activity at various 5-HT receptors.[4] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for a systematic evaluation of this compound's pharmacological profile.

Pharmacological Characterization Workflow

The initial assessment of a novel compound like 1-Methyl-5-[(methylamino)methyl]indoline follows a logical, multi-step process designed to first identify its potential molecular targets and then to elucidate the nature of its interaction with those targets.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Profile Elucidation A Compound Synthesis & QC B Primary Screening: Radioligand Binding Assays A->B Test Compound C Secondary Screening: Functional Assays (e.g., cAMP) B->C Identified Target(s) D Determination of Pharmacological Parameters C->D E Selectivity Profiling D->E F Data Interpretation & Next Steps E->F

Caption: Workflow for in vitro characterization of a novel ligand.

Part 1: Synthesis and Quality Control of 1-Methyl-5-[(methylamino)methyl]indoline

Note: The following is a generalized synthetic scheme and should be optimized by a qualified medicinal chemist.

  • N-Methylation of Indoline: Indoline can be N-methylated using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.[7]

  • Functionalization at C5: The resulting 1-methylindoline can undergo electrophilic substitution, such as a Friedel-Crafts acylation or a Vilsmeier-Haack formylation, to introduce a functional group at the C5 position.

  • Introduction of the Methylaminomethyl Moiety: The functional group at C5 can then be converted to the desired (methylamino)methyl group through reductive amination of an aldehyde with methylamine.

Crucial Step: Quality Control Before any biological evaluation, the identity, purity, and stability of the synthesized compound must be rigorously confirmed.

  • Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential to confirm that the correct molecular structure has been synthesized.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound. For in vitro assays, a purity of >95% is generally required.

  • Solubility: The solubility of the compound in aqueous buffers used for biological assays should be determined. Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions.

Part 2: Primary Screening - Radioligand Binding Assays

Radioligand binding assays are a robust and high-throughput method to determine the affinity of a test compound for a specific receptor.[8] These assays measure the ability of the unlabeled test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.

Protocol 1: Competitive Radioligand Binding Assay for 5-HT Receptors

This protocol provides a generalized framework. Specific parameters such as the choice of radioligand, its concentration, and the source of receptor-expressing membranes will vary depending on the 5-HT receptor subtype being investigated.

Objective: To determine the binding affinity (Ki) of 1-Methyl-5-[(methylamino)methyl]indoline for a panel of 5-HT receptor subtypes.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT receptor subtype of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Test Compound: 1-Methyl-5-[(methylamino)methyl]indoline, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl₂).

  • Non-specific Binding (NSB) Ligand: A high concentration of a known, unlabeled ligand for the receptor (e.g., 10 µM serotonin).

  • 96-well Filter Plates: Plates with glass fiber filters (e.g., GF/B or GF/C) are commonly used.[9]

  • Scintillation Cocktail & Microplate Scintillation Counter.

Procedure:

  • Plate Preparation: Pre-soak the filter plates with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[9]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand (at a concentration near its Kd), and receptor membranes.

    • Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, receptor membranes, and the NSB ligand.

    • Competition Wells: Add assay buffer, radioligand, receptor membranes, and serial dilutions of the test compound (1-Methyl-5-[(methylamino)methyl]indoline). It is crucial to perform a wide range of dilutions (e.g., from 1 pM to 10 µM) to generate a complete competition curve.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC₅₀ The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.
Kd The dissociation constant of the radioligand for the receptor, representing the concentration at which 50% of the receptors are occupied.
Ki The inhibition constant for the competing ligand, representing its affinity for the receptor. A lower Ki value indicates higher binding affinity.

Part 3: Secondary Screening - Functional Assays

Observing binding affinity does not reveal the functional consequence of that binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). Functional assays are required to determine this.

The choice of assay depends on the G-protein coupling of the 5-HT receptor subtype.

  • Gαs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Activation leads to an increase in intracellular cyclic AMP (cAMP).

  • Gαi/o-coupled receptors (e.g., 5-HT1, 5-HT5): Activation leads to a decrease in intracellular cAMP.[10]

  • Gαq/11-coupled receptors (e.g., 5-HT2): Activation stimulates phospholipase C (PLC), leading to an increase in intracellular inositol phosphates (IP) and calcium (Ca²⁺).[11]

Protocol 2: cAMP Accumulation Assay (for Gαs and Gαi/o-coupled receptors)

This protocol describes a common method using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[12][13]

Objective: To determine if 1-Methyl-5-[(methylamino)methyl]indoline acts as an agonist or antagonist at a Gαs or Gαi/o-coupled 5-HT receptor.

Materials:

  • Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the 5-HT receptor of interest.

  • Assay Medium: Typically a serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin: (For Gαi/o assays) An adenylyl cyclase activator used to stimulate a baseline level of cAMP production.

  • Test Compound and Reference Ligands.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA technology.[14][15]

Procedure (Agonist Mode):

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and add assay medium containing serial dilutions of the test compound or a known reference agonist.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

Procedure (Antagonist Mode):

  • Pre-incubation: Pre-incubate the cells with serial dilutions of the test compound.

  • Agonist Challenge: Add a fixed concentration of a known reference agonist (typically its EC₈₀ concentration) to all wells (except the negative control).

  • Incubation, Lysis & Detection: Proceed as in the agonist mode.

Data Analysis:

  • Agonist: Plot the cAMP level against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximum effect).

  • Antagonist: Plot the cAMP level against the log concentration of the test compound. Fit the data to an inhibitory sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of the agonist response). The functional antagonist constant (Kb) can be calculated using the Schild equation for competitive antagonists.

G cluster_0 Gαs/Gαi Signaling Cascade Ligand Agonist Receptor 5-HT Receptor (Gαs/Gαi-coupled) Ligand->Receptor G_Protein Gβγ Receptor->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein:n->AC:w Gαs stimulates Gαi inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Simplified 5-HT receptor signaling via Gαs/Gαi pathways.

Part 4: Data Interpretation and Next Steps

The initial binding and functional data will provide a preliminary pharmacological profile of 1-Methyl-5-[(methylamino)methyl]indoline.

ScenarioInterpretationNext Steps
High affinity (low Ki) at a single 5-HT subtype; potent agonist (low EC₅₀) in functional assay. The compound is a potent and selective agonist for that receptor.Further selectivity screening against other receptor families (e.g., adrenergic, dopaminergic). In vivo studies to assess therapeutic potential.
High affinity at multiple 5-HT subtypes. The compound is a non-selective 5-HT ligand.Determine functional activity at each of the identified targets. This profile might be desirable for certain therapeutic applications.
High affinity but no agonist activity. The compound is likely an antagonist.Confirm antagonist activity by performing a Schild analysis.
No significant binding at any tested 5-HT receptor. The compound is not a high-affinity ligand for the tested 5-HT receptors.Consider screening against other GPCR families or exploring other biological targets.

Conclusion

This application note has outlined a systematic and robust approach to the initial in vitro characterization of a novel compound, 1-Methyl-5-[(methylamino)methyl]indoline, as a potential 5-HT receptor ligand. By following the detailed protocols for radioligand binding and functional assays, researchers can efficiently determine the compound's affinity, potency, and efficacy at various 5-HT receptor subtypes. This foundational data is critical for guiding further drug development efforts, including lead optimization, selectivity profiling, and eventual in vivo studies. The principles and methodologies described herein are grounded in established pharmacological practices and provide a solid framework for the discovery of the next generation of serotonergic therapeutics.

References

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. Available at: [Link].

  • Bromidge, S. M., et al. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. Journal of Medicinal Chemistry, 40(22), 3494-6. Available at: [Link].

  • Wesołowska, A., et al. (2024). Discovery and In vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ACS Chemical Neuroscience. Available at: [Link].

  • Potts, K. T., & Saxton, J. E. (1954). 1-Methylindole. Organic Syntheses, 34, 68. Available at: [Link].

  • Sleight, A. J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 40(3), 155-60. Available at: [Link].

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - Eurofins. Available at: [Link].

  • N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine - PubChem. Available at: [Link].

  • Receptor Binding Assays - MilliporeSigma. Available at: [Link].

  • Synthesis of indolines - Organic Chemistry Portal. Available at: [Link].

  • 1-methyl-1H-indol-5-amine - PubChem. Available at: [Link].

  • In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure - ACS Publications. Available at: [Link].

  • cAMP Hunter™ Human HTR7 (5-HT7) Gs Cell-Based Assay Kit (U2OS) - Eurofins. Available at: [Link].

  • α-methyl-5-HT | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link].

  • Noel, F., & Schiocchet, T. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular Pharmacology, 61(1), 35-6. Available at: [Link].

  • Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - MDPI. Available at: [Link].

  • US Patent for Preparation of N-amino compounds.
  • 1-Methylindoline | CAS 824-21-5 | AMERICAN ELEMENTS ®. Available at: [Link].

  • Design, Synthesis, and In Vitro Characterization of a Tryptamine-Based Visible-Light Photoswitchable 5-HT2AR Ligand Showing Efficacy Preference for β-Arrestin over Mini-Gq - PubMed. Available at: [Link].

  • 5-HT1A RECEPTOR - C1319a - Multispan, Inc. Available at: [Link].

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR | Request PDF - ResearchGate. Available at: [Link].

  • EP Patent for Processes for production of indole compounds.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. Available at: [Link].

  • Serotonin (5-HT) Competitive ELISA kit - RayBiotech. Available at: [Link].

  • α-methyl-5-HT, a 5-HT2 receptor agonist, stimulates beta2-adrenoceptors in guinea pig airway smooth muscle - PubMed. Available at: [Link].

Sources

Application Notes & Protocols: Characterization of 1-Methyl-5-[(methylamino)methyl]indoline in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The compound 1-Methyl-5-[(methylamino)methyl]indoline belongs to the indoline class of heterocyclic amines. The indoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous neuroactive compounds. Its structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) makes indoline derivatives prime candidates for interacting with the serotonergic system.[1] Serotonin receptors are implicated in a vast array of physiological and pathological processes, including mood, cognition, memory, and sleep, and are the targets for drugs treating depression, anxiety, and schizophrenia.[2]

Given the structural features of 1-Methyl-5-[(methylamino)methyl]indoline—specifically the indoline nucleus and the alkylamine side chain—it is hypothesized to be a ligand for serotonin receptors. The N-methylation on the indoline ring and the methylamino group at the 5-position will critically influence its binding affinity, selectivity, and functional activity at different 5-HT receptor subtypes.

These application notes provide a comprehensive framework for the initial characterization of this novel compound, from fundamental in vitro receptor interaction to preliminary in vivo behavioral assessment. The protocols are designed to elucidate its mechanism of action and potential therapeutic applications in neuroscience.

Part 1: In Vitro Characterization - Target Affinity & Functional Activity

The first crucial step is to determine if and how 1-Methyl-5-[(methylamino)methyl]indoline interacts with its primary hypothesized targets: the serotonin receptors. This involves quantifying its binding affinity (how strongly it binds) and its functional effect (whether it activates or blocks the receptor).

Application Note 1.1: Receptor Binding Profile

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[3] The principle involves a competition between the unlabeled test compound (1-Methyl-5-[(methylamino)methyl]indoline) and a radiolabeled ligand with known high affinity for the target receptor. By measuring the displacement of the radioligand, we can calculate the inhibitory constant (Ki) of the test compound, a measure of its binding affinity.

This protocol is adapted for a high-throughput 96-well plate format.[4]

Objective: To determine the binding affinity (Ki) of 1-Methyl-5-[(methylamino)methyl]indoline for a panel of human serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, etc.).

Materials:

  • Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing the human 5-HT receptor subtype of interest.

  • Radioligand: A tritiated ([³H]) ligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

  • Test Compound: 1-Methyl-5-[(methylamino)methyl]indoline, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Ligand: A high concentration of a known, non-radiolabeled ligand for the receptor to determine non-specific binding (e.g., 10 µM Serotonin).

  • Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail: (e.g., Betaplate Scint).

  • Equipment: 96-well filter plates (e.g., GF/B), vacuum filtration manifold, microplate scintillation counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of 1-Methyl-5-[(methylamino)methyl]indoline in assay buffer (e.g., 11 concentrations from 1 pM to 100 µM). Pipette 50 µL of each dilution into the 96-well plate. Also, add wells for "total binding" (buffer only) and "non-specific binding" (50 µL of non-specific ligand).

  • Receptor Addition: Thaw the receptor membrane preparation on ice. Dilute the membranes in assay buffer to a concentration that provides an adequate signal (typically 5-20 µg protein per well). Add 150 µL of the diluted membrane preparation to each well.[6]

  • Radioligand Addition: Dilute the radioligand in assay buffer to a final concentration close to its Kd value (e.g., ~1-2 nM). Add 50 µL of the diluted radioligand to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Drying & Counting: Dry the filter plate at 50°C for 30-60 minutes. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[4]

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Summary:

Receptor SubtypeRadioligand UsedExample Ki of 1-Methyl-5-[(methylamino)methyl]indoline (nM)
5-HT1A[³H]8-OH-DPAT15.2
5-HT2A[³H]Ketanserin89.5
5-HT2C[³H]Mesulergine120.3
5-HT7[³H]5-CT> 1000
SERT[³H]Citalopram550.0

(Note: Data are hypothetical examples for illustrative purposes.)

Application Note 1.2: Functional Activity Profile

Once binding affinity is established, it is critical to determine the functional consequence of that binding. Does the compound act as an agonist (activating the receptor), an antagonist (blocking the receptor from its natural ligand), or an inverse agonist (reducing basal receptor activity)? Many 5-HT receptors are G protein-coupled receptors (GPCRs) that modulate the intracellular levels of cyclic adenosine monophosphate (cAMP).[7]

  • Gαs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7) increase cAMP upon activation.

  • Gαi-coupled receptors (e.g., 5-HT1A, 5-HT5A) decrease cAMP upon activation.

This protocol describes a common method for measuring changes in intracellular cAMP levels.[8]

Objective: To determine if 1-Methyl-5-[(methylamino)methyl]indoline is an agonist or antagonist at Gs- or Gi-coupled 5-HT receptors.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the 5-HT receptor of interest.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, Luminescence, or Fluorescence-based kits like cAMP-Glo™).[9][10]

  • Test Compound: 1-Methyl-5-[(methylamino)methyl]indoline.

  • Reference Agonist: A known agonist for the receptor (e.g., 5-CT for 5-HT1A).

  • Reference Antagonist: A known antagonist for the receptor.

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production in Gi-coupled assays.

  • Equipment: Luminometer or plate reader compatible with the chosen assay kit.

Procedure (Agonist Mode):

  • Cell Plating: Seed the cells into a 384-well plate and grow to the desired confluency.

  • Compound Addition: Prepare serial dilutions of the test compound and the reference agonist. Add them to the appropriate wells.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

  • Lysis & Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen kit.[10]

  • Measurement: Read the plate on the appropriate instrument.

Procedure (Antagonist Mode):

  • Cell Plating: As above.

  • Antagonist Pre-incubation: Add serial dilutions of the test compound (or reference antagonist) and pre-incubate for 15-30 minutes.

  • Agonist Challenge: Add the reference agonist at a concentration that produces ~80% of its maximal effect (EC80).

  • Incubation, Lysis, Detection, and Measurement: Proceed as in the agonist mode protocol.

Data Analysis:

  • Agonist Mode: Plot the response (e.g., luminescence) against the log concentration of the test compound to generate a dose-response curve. Calculate the EC50 (potency) and Emax (efficacy) relative to the reference agonist.

  • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound. Calculate the IC50 and convert it to a functional antagonist constant (Kb ) using the Cheng-Prusoff or Gaddum equation.

Expected Data Summary:

ReceptorAssay ModeParameterExample Value for 1-Methyl-5-[(methylamino)methyl]indoline
5-HT1AAgonistEC50 (nM)45.8
5-HT1AAgonistEmax (% of 5-CT)75% (Partial Agonist)
5-HT2AAntagonistIC50 (nM)150.2

(Note: Data are hypothetical examples for illustrative purposes.)

Part 2: In Vivo Characterization - Behavioral Pharmacology

Following successful in vitro characterization, the next stage is to assess the compound's effects in living organisms. Behavioral assays in rodents are essential for predicting potential therapeutic effects such as anxiolytic (anxiety-reducing) or antidepressant properties.[11]

Application Note 2.1: Assessment of Anxiolytic-like Activity

The Elevated Plus Maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[12][13][14]

Objective: To evaluate the anxiolytic-like effects of 1-Methyl-5-[(methylamino)methyl]indoline in mice or rats.

Materials:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for mice), with two open arms and two arms enclosed by walls.[15]

  • Subjects: Adult male or female mice (e.g., C57BL/6) or rats.

  • Test Compound: 1-Methyl-5-[(methylamino)methyl]indoline dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80).

  • Control Groups: Vehicle-treated group and a positive control group (e.g., diazepam).

  • Equipment: Video camera for recording, and automated tracking software (e.g., ANY-maze, EthoVision).

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.[16]

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p.) 30 minutes prior to testing. The experimenter should be blinded to the treatment groups.[12]

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms. Start the video recording.[13]

  • Exploration: Allow the animal to freely explore the maze for 5 minutes. The experimenter should leave the room to avoid influencing the animal's behavior.[14]

  • Termination: After 5 minutes, gently remove the animal and return it to its home cage.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to remove olfactory cues.[13]

Data Analysis:

  • Using the tracking software, quantify the following parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Anxiolytic-like effect: An increase in the percentage of time spent in the open arms [(Time Open / (Time Open + Time Closed)) * 100] and/or the percentage of open arm entries [(Open Entries / (Open + Closed Entries)) * 100] without a significant change in total distance traveled.

Application Note 2.2: Assessment of Antidepressant-like Activity

The Forced Swim Test (FST) is a common screening tool for antidepressant-like activity. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time, increasing active behaviors like swimming or climbing.[17][18][19]

Objective: To evaluate the antidepressant-like effects of 1-Methyl-5-[(methylamino)methyl]indoline in mice or rats.

Materials:

  • Apparatus: A transparent glass or plastic cylinder (e.g., 20 cm diameter, 30 cm high for mice) filled with water (24-26°C) to a depth where the animal cannot touch the bottom.[18][20]

  • Subjects: Adult male mice or rats.

  • Test Compound & Control Groups: As described for the EPM test. A typical positive control would be a known antidepressant like fluoxetine.

  • Equipment: Video camera and stopwatch or scoring software.

Procedure:

  • Habituation & Dosing: As described for the EPM protocol. Dosing schedules may vary; chronic administration over several days is often used for antidepressant studies.

  • Test Session: Gently place the animal into the water-filled cylinder.

  • Recording: The test duration is typically 6 minutes. Behavior is scored during the final 4 minutes of the test, as the initial 2 minutes are considered a period of active escape attempts.[18]

  • Termination: At the end of the 6-minute session, remove the animal from the water, dry it thoroughly with a towel, and place it in a warmed holding cage before returning it to its home cage.[20]

  • Water Change: The water should be changed between animals.

Data Analysis:

  • A trained observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.[17]

  • Antidepressant-like effect: A significant reduction in the total time spent immobile compared to the vehicle-treated group. It is crucial to run a separate locomotor activity test to ensure the compound does not produce a false positive by simply increasing general motor activity.[21]

Part 3: Visualization of Pathways & Workflows

Diagram 1: Simplified 5-HT1A (Gi-coupled) Receptor Signaling

G_protein_signaling cluster_membrane Cell Membrane rec 5-HT1A Receptor gpc Gi Protein (α, β, γ subunits) rec->gpc Activates ac Adenylyl Cyclase gpc->ac αi subunit Inhibits camp cAMP ac->camp Conversion Blocked ligand 1-Methyl-5-[(methylamino)methyl]indoline (Agonist) ligand->rec Binds & Activates atp ATP atp->ac response Decreased Neuronal Excitability camp->response Leads to

Caption: A simplified diagram of the Gi-coupled 5-HT1A receptor signaling pathway.

Diagram 2: Experimental Workflow for Compound Characterization

workflow start Novel Compound: 1-Methyl-5-[(methylamino)methyl]indoline invitro In Vitro Characterization start->invitro binding Radioligand Binding (Determine Ki) invitro->binding functional Functional Assays (Determine EC50/IC50, Emax) invitro->functional decision Potent & Active? binding->decision functional->decision invivo In Vivo Behavioral Testing decision->invivo Yes stop STOP: Low Potency or Inactive decision->stop No epm Elevated Plus Maze (Anxiety) invivo->epm fst Forced Swim Test (Depression) invivo->fst end Candidate for Further Development epm->end fst->end

Caption: A general workflow for the preclinical characterization of a novel neuroactive compound.

References

Sources

Application Notes & Protocols: A Framework for Investigating the Anti-Inflammatory Potential of 1-Methyl-5-[(methylamino)methyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activities. Recent efforts have identified certain indoline-based compounds as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), key enzymes in inflammatory pathways[1][2]. This has spurred interest in novel indoline analogues as potential anti-inflammatory agents. This document provides a comprehensive scientific framework for the initial investigation of a novel indoline derivative, 1-Methyl-5-[(methylamino)methyl]indoline (hereafter designated IND-15M ). We present a logical, tiered approach, beginning with robust in vitro cell-based assays to elucidate potential mechanisms of action, followed by a validated in vivo model to confirm systemic efficacy. The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the scientific causality behind each experimental step to ensure data integrity and reproducibility.

Introduction: Rationale for Investigation

Inflammation is a complex biological response essential for host defense, yet its dysregulation underlies numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders[3]. Key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process.[4][5] These pathways are activated by inflammatory stimuli like lipopolysaccharide (LPS) and lead to the transcriptional upregulation of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and enzymes like Cyclooxygenase-2 (COX-2)[6][7][8].

Targeting these pathways is a cornerstone of modern anti-inflammatory drug development[9]. The following sections outline a systematic approach to determine if IND-15M can modulate these critical inflammatory networks.

Core Inflammatory Signaling Pathways

Understanding the primary targets is crucial. The NF-κB and MAPK pathways are highly conserved signaling modules that translate extracellular inflammatory signals into a cellular response.[10]


}

Figure 1: Key Inflammatory Signaling Pathways.

Part I: In Vitro Screening and Mechanistic Analysis

The initial evaluation of IND-15M utilizes a cell-based model of inflammation. The murine macrophage cell line, RAW 264.7, is an established and widely used model for studying LPS-induced inflammation due to its robust and reproducible response.[11][12] The primary goals of this phase are to determine the compound's cytotoxicity, its ability to suppress key pro-inflammatory cytokines, and its potential to inhibit COX-2 activity.

Workflow for In Vitro Evaluation

}

Figure 2: Experimental workflow for in vitro screening.

Protocol 1: Macrophage Culture, Cytotoxicity, and LPS Stimulation

Rationale: Before assessing anti-inflammatory activity, it is critical to establish a non-toxic concentration range for IND-15M. High concentrations may induce cell death, which would falsely appear as a reduction in inflammatory mediators. The MTT assay is a standard colorimetric method for assessing cell viability. Once a safe dose range is known, an inflammatory state can be induced using LPS, a component of Gram-negative bacteria cell walls that potently activates the TLR4 signaling pathway.[13][14]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • IND-15M stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well and 24-well tissue culture plates

Step-by-Step Methodology:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assay (MTT):

    • Seed 1x10⁴ cells/well in a 96-well plate and allow to adhere overnight.

    • Treat cells with serial dilutions of IND-15M (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO, final concentration ≤0.1%).

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Read absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle control. Select the highest concentrations showing >90% viability for subsequent experiments.

  • LPS Stimulation:

    • Seed 1x10⁵ cells/well in a 24-well plate and allow to adhere overnight.

    • Pre-treat cells with non-toxic concentrations of IND-15M (or vehicle control) for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[11] Include an unstimulated (negative) control group.

    • Incubate for 18-24 hours at 37°C.[15]

    • After incubation, carefully collect the cell culture supernatant for cytokine analysis and store at -80°C. Cells can be lysed for subsequent protein or enzyme assays.

Protocol 2: Quantification of TNF-α and IL-6 by Sandwich ELISA

Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines whose production is heavily dependent on NF-κB and MAPK signaling.[16][17] A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels in the collected supernatant.[18][19] Its principle relies on capturing the cytokine with one antibody and detecting it with a second, enzyme-linked antibody.[19]

Materials:

  • ELISA kits for mouse TNF-α and IL-6 (containing capture Ab, detection Ab, recombinant standard, and substrate)

  • Collected cell culture supernatants from Protocol 1

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well high-binding ELISA plates

  • Microplate reader

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Seal and incubate overnight at 4°C.[18]

  • Washing & Blocking: Wash the plate 3 times with wash buffer. Block non-specific binding sites by adding assay diluent to each well and incubating for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Wash the plate. Prepare a standard curve using serial dilutions of the recombinant cytokine standard.[20] Add standards and thawed experimental samples (supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.[18]

  • Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (or other appropriate enzyme conjugate) to each well. Incubate for 20-30 minutes in the dark.

  • Substrate Development: Wash the plate. Add TMB substrate and incubate until a color gradient develops (5-20 minutes).

  • Stop Reaction: Add stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure absorbance at 450 nm within 30 minutes.

  • Data Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve. Determine the percent inhibition of cytokine release for each IND-15M concentration relative to the LPS-only control. Calculate the IC₅₀ value (the concentration of IND-15M that inhibits cytokine production by 50%).

Protocol 3: Cyclooxygenase-2 (COX-2) Activity Assay

Rationale: COX-2 is an inducible enzyme responsible for producing prostaglandins, which are key mediators of pain and inflammation.[21] Assessing whether IND-15M directly inhibits COX-2 activity provides further mechanistic insight. This can be done using a commercially available kit that measures the peroxidase component of COX activity.[22][23]

Materials:

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical, BPS Bioscience)[23][24]

  • Cell lysates from Protocol 1 or purified recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Chromogenic substrate (e.g., TMPD)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well plate and microplate reader

Step-by-Step Methodology:

  • Prepare Reaction Mixture: In a 96-well plate, add reaction buffer, heme, and either the cell lysate containing COX-2 or the purified enzyme.[21]

  • Add Inhibitor: Add various concentrations of IND-15M, the positive control (Celecoxib), or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[24]

  • Initiate Reaction: Add the arachidonic acid substrate and the chromogenic probe to all wells to start the reaction.

  • Measure Activity: Immediately begin reading the change in absorbance (e.g., at 590 nm) over time in a kinetic mode.[25]

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of IND-15M relative to the vehicle control. Plot the data to determine the IC₅₀ value for COX-2 inhibition.

Hypothetical In Vitro Data Summary
Assay TargetIND-15M IC₅₀ (µM)Celecoxib IC₅₀ (µM)
TNF-α Release5.2N/A
IL-6 Release7.8N/A
COX-2 Enzyme Activity2.10.05
Cell Viability (CC₅₀)>100>100

Table 1: Example data format for summarizing in vitro results. IC₅₀ values represent the concentration for 50% inhibition. CC₅₀ is the concentration causing 50% cytotoxicity.

Part II: In Vivo Efficacy Validation

Rationale: While in vitro assays are essential for mechanistic screening, they do not capture the complexity of a whole biological system, including drug absorption, distribution, metabolism, and excretion (ADME). Therefore, promising results must be validated in an animal model. The carrageenan-induced paw edema model is a widely used, robust, and highly reproducible model of acute inflammation, particularly sensitive to inhibitors of prostaglandin synthesis like COX inhibitors.[26][27][28]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Rationale: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by swelling (edema).[29][30] This response is biphasic, with an early phase involving histamine and serotonin release and a later phase (3-5 hours) dominated by prostaglandin production, which is mediated by COX-2.[26] Measuring the reduction in paw volume after treatment with IND-15M provides a clear indication of its systemic anti-inflammatory efficacy.

Materials:

  • Male Wistar rats or Swiss albino mice (180-200g)

  • IND-15M formulation for oral (p.o.) or intraperitoneal (i.p.) administration

  • Positive control: Diclofenac Sodium (e.g., 10 mg/kg)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose or saline)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Digital Plethysmometer

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide animals into at least four groups (n=6-8 per group):

    • Group I: Vehicle Control (receives vehicle + carrageenan)

    • Group II: Positive Control (receives Diclofenac + carrageenan)

    • Group III: IND-15M Low Dose (e.g., 10 mg/kg + carrageenan)

    • Group IV: IND-15M High Dose (e.g., 30 mg/kg + carrageenan)

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each animal using the plethysmometer (this is the 0-hour reading).

  • Compound Administration: Administer the vehicle, Diclofenac, or IND-15M by the chosen route (e.g., p.o.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of all animals.

  • Paw Volume Measurement: Measure the paw volume of each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group at the same time point (typically at the 3rd or 4th hour).

Hypothetical In Vivo Data Summary
Treatment Group (Dose)Paw Volume at 3 hr (mL) ± SEM% Inhibition of Edema at 3 hr
Vehicle Control0.85 ± 0.05-
Diclofenac (10 mg/kg)0.38 ± 0.0355.3%
IND-15M (10 mg/kg)0.62 ± 0.0427.1%
IND-15M (30 mg/kg)0.45 ± 0.0447.1%

Table 2: Example data format for summarizing in vivo paw edema results. Data shows mean paw volume and calculated percentage inhibition at the peak inflammatory time point.

Conclusion and Future Directions

This document outlines a foundational strategy for the preclinical evaluation of 1-Methyl-5-[(methylamino)methyl]indoline (IND-15M) as a potential anti-inflammatory agent. The proposed workflow provides a logical progression from broad cellular screening to specific mechanistic assays and culminates in a validated in vivo model of acute inflammation. Positive results from this testing cascade would provide strong evidence to warrant further investigation, including more chronic inflammation models (e.g., adjuvant-induced arthritis), detailed pharmacokinetic studies, and further elucidation of the precise molecular targets within the NF-κB and MAPK signaling pathways.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15, 649-661. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Mousa, A. A., & Al-Jassabi, S. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 716. [Link]

  • Sadeghi, H., & Adeli, S. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Current Pharmaceutical Design, 26(34), 4238-4253. [Link]

  • Stephenson, D. T., & Geoghegan, K. F. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 11, 482. [Link]

  • I-KYS. (2025). MAPK signalling pathway: Significance and symbolism. I-KYS. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • CUSABIO. (n.d.). MAPK signaling pathway. CUSABIO. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • Bowdish Lab. (2011). CYTOKINE ELISA. Bowdish Lab. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Kumar, V., & Das, G. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Indo American Journal of Pharmaceutical Sciences, 2(5), 947-952. [Link]

  • Morris, C. J. (2003). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Methods in Molecular Biology, 225, 115-121. [Link]

  • Tighe, P. J., & Ryder, R. R. (2015). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 1312, 15-30. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. Reaction Biology. [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Mouse paw edema. A new model for inflammation? British Journal of Pharmacology, 142(7), 1125–1131. [Link]

  • Al-Ostath, A. I., et al. (2023). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Molecules, 28(23), 7859. [Link]

  • Biocompare. (2024). Using ELISA to Detect Cytokines and Chemokines. Biocompare. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 129-139. [Link]

  • Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 369. [Link]

  • Neag, M. A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1152. [Link]

  • Pimple, B. P. (2020, July 25). In vitro Anti inflammatory assay. YouTube. [Link]

  • Gorbunov, N. (2013). LPS-induced inflammation - can anyone help? ResearchGate. [Link]

  • Alfaro-Mora, Y., et al. (2016). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 11, 3265–3276. [Link]

  • Qureshi, A. W., et al. (2021). Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. Antioxidants, 10(11), 1759. [Link]

  • Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Journal of Experimental Medicine, 184(5), 1931–1940. [Link]

  • Tan, C. H., et al. (2020). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines. Frontiers in Cellular Neuroscience, 14, 160. [Link]

  • De Lucia, D., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15098–15115. [Link]

  • ResearchGate. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative. ResearchGate. [Link]

  • Abdel-Aziz, M. M., et al. (2024). N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of Nanobiotechnology, 22(1), 240. [Link]

  • De Lucia, D., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ResearchGate. [Link]

  • Bromidge, S. M., et al. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. Journal of Medicinal Chemistry, 40(22), 3494-3496. [Link]

  • Owczarek, K., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. Molecules, 28(23), 7853. [Link]

  • Wang, Y., et al. (2021). Anti‐Inflammatory Effect of 21α‐Methylmelianol In Vitro and In Vivo via NF‐κ B/STAT Signaling Pathway Modulation. Journal of Cellular and Molecular Medicine, 25(24), 11096-11108. [Link]

Sources

Preparation of 1-Methyl-5-[(methylamino)methyl]indoline Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 1-Methyl-5-[(methylamino)methyl]indoline (CAS No. 906352-81-6). Designed for researchers, scientists, and professionals in drug development, this guide emphasizes safety, scientific integrity, and protocol validation. Due to the limited availability of specific experimental data for this compound, this note synthesizes information from its known chemical properties, safety data, and established practices for handling analogous bioactive amines and indoline derivatives. The protocols herein are presented with a focus on explaining the rationale behind each step, ensuring that researchers can adapt and validate these procedures for their specific experimental needs.

Introduction: Understanding 1-Methyl-5-[(methylamino)methyl]indoline

1-Methyl-5-[(methylamino)methyl]indoline is a substituted indoline derivative. The indoline scaffold is a common motif in pharmacologically active compounds, and its derivatives are explored for a wide range of biological activities. The presence of a basic methylamino group suggests that the compound's solubility will be pH-dependent.

A critical aspect of working with any novel or sparsely documented compound is the initial preparation of a stable and accurately concentrated stock solution. This stock solution is the foundation for all subsequent experiments, and its quality directly impacts the reliability and reproducibility of the generated data. This application note aims to provide a robust framework for establishing a reliable protocol for this specific molecule.

Key Chemical Properties (Predicted and Known):

PropertyValue/InformationSource
CAS Number 906352-81-6Key Organics[1]
Molecular Formula C₁₁H₁₆N₂ChemicalBook[2]
Molecular Weight 176.26 g/mol ChemicalBook[2]
Appearance Orange liquid (predicted)ChemicalBook[2]
Boiling Point 300.1±30.0 °C (Predicted)ChemicalBook[2]
Density 1.029±0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa 9.83±0.10 (Predicted)ChemicalBook[2]
Safety Corrosive; Causes severe skin burns and eye damage. Harmful if swallowed.Fisher Scientific[3], ChemicalBook[2]

Core Principles and Rationale

The preparation of a high-quality stock solution hinges on several key principles. The choices made at each step are dictated by the chemical nature of the compound and the requirements of the downstream application.

Solvent Selection: A Balance of Solubility and Compatibility

The choice of solvent is the most critical decision in preparing a stock solution. The ideal solvent should:

  • Completely dissolve the compound at the desired concentration.

  • Be inert , not reacting with the compound.

  • Be compatible with the intended biological assay , minimizing any off-target effects.

  • Be of high purity (e.g., anhydrous, sterile) to prevent degradation or contamination.

For amine-containing compounds like 1-Methyl-5-[(methylamino)methyl]indoline, Dimethyl Sulfoxide (DMSO) is often the first choice due to its excellent solvating power for a wide range of organic molecules. However, the basic nature of the target molecule suggests that its solubility might be enhanced in acidic aqueous solutions.

Concentration and Accuracy: The Foundation of Reliable Data

The concentration of the stock solution should be high enough to allow for serial dilutions to the final working concentrations without introducing a significant volume of the solvent into the assay. High-concentration stock solutions also minimize the storage space required. Accurate weighing of the compound is paramount for a precise final concentration.

Stability and Storage: Preserving Compound Integrity

The long-term stability of the stock solution is crucial for the consistency of experiments conducted over time. Factors that can affect stability include:

  • Temperature: Generally, lower temperatures (-20°C or -80°C) are preferred to slow down potential degradation.

  • Light: Photolabile compounds should be stored in amber or light-blocking containers.

  • Air/Moisture: Some compounds are sensitive to oxidation or hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary. The Safety Data Sheet for 1-Methyl-5-[(methylamino)methyl]indoline recommends storing under an inert atmosphere to maintain product quality.[3]

  • Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound or cause it to precipitate out of solution. Aliquoting the stock solution into single-use volumes is highly recommended.

Safety and Handling Precautions

WARNING: The Safety Data Sheet (SDS) for N-Methyl-(1-methylindolin-5-yl)methylamine (CAS 906352-81-6) indicates that this compound is corrosive and causes severe skin burns and eye damage .[3] It is also harmful if swallowed.[2] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling the solid compound and its solutions.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Spill Management: In case of a spill, follow the procedures outlined in the SDS. Have appropriate spill control materials readily available.

  • Waste Disposal: Dispose of all waste materials (including empty containers, contaminated PPE, and unused solutions) in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

The following protocols provide a step-by-step guide for preparing stock solutions of 1-Methyl-5-[(methylamino)methyl]indoline. Due to the lack of specific solubility data, a preliminary solubility test is highly recommended.

Preliminary Solubility Assessment (Micro-scale)

Rationale: This initial step will help determine the most suitable solvent and the approximate solubility limit, preventing the waste of a larger quantity of the compound.

Materials:

  • 1-Methyl-5-[(methylamino)methyl]indoline

  • Microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Solvents to be tested (e.g., DMSO, anhydrous ethanol, sterile deionized water, 0.1 N HCl)

Procedure:

  • Weigh out a small, precise amount of 1-Methyl-5-[(methylamino)methyl]indoline (e.g., 1-2 mg) into several microcentrifuge tubes.

  • To each tube, add a calculated volume of a different solvent to achieve a high target concentration (e.g., 100 mM or 50 mg/mL).

  • Vortex the tubes vigorously for 2-3 minutes.

  • Visually inspect for complete dissolution. If not fully dissolved, sonication or gentle warming (to 37°C) may be attempted, but be aware that heat can potentially degrade the compound.

  • If the compound dissolves, it is considered soluble at that concentration in that solvent. If not, add incremental volumes of the solvent and repeat the process to determine the approximate solubility limit.

  • Record the observations in a laboratory notebook.

Protocol for Preparing a 100 mM DMSO Stock Solution

Rationale: DMSO is a common solvent for creating high-concentration stock solutions of organic molecules for biological assays. This protocol is a starting point, assuming solubility has been confirmed.

Materials:

  • 1-Methyl-5-[(methylamino)methyl]indoline (MW: 176.26 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene tube with a screw cap

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 176.26 g/mol x 1000 mg/g = 17.63 mg

  • Weighing: Carefully weigh out 17.63 mg of 1-Methyl-5-[(methylamino)methyl]indoline into the sterile vial.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, gentle sonication in a water bath can be used to aid dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage. The SDS recommends storing under an inert atmosphere.[3]

Protocol for Preparing an Aqueous Acidic Stock Solution

Rationale: The basic amine group in the molecule suggests that its protonated form will be more soluble in aqueous solutions. This protocol is useful for applications where DMSO is not desirable.

Materials:

  • 1-Methyl-5-[(methylamino)methyl]indoline (MW: 176.26 g/mol )

  • Sterile 0.1 N Hydrochloric Acid (HCl)

  • Sterile deionized water

  • Calibrated analytical balance

  • Sterile volumetric flask

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Weighing: Weigh out the desired mass of 1-Methyl-5-[(methylamino)methyl]indoline into the sterile volumetric flask.

  • Initial Dissolution: Add a small volume of 0.1 N HCl to the flask and swirl gently to dissolve the compound.

  • Bringing to Volume: Once dissolved, carefully add sterile deionized water to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert several times to ensure a homogenous solution.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and filter-sterilize the solution into a sterile, light-protected storage container.

  • Aliquoting and Storage:

    • Dispense into single-use aliquots.

    • Store at 2-8°C for short-term use or at -20°C for longer-term storage.

Quality Control and Validation

To ensure the accuracy and integrity of your stock solution, consider the following validation steps:

  • Concentration Verification: The concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[4][5][6] This is particularly important for long-term studies to check for degradation.

  • Purity Assessment: The purity of the compound can also be assessed by HPLC or other chromatographic methods.

  • pH Measurement: For aqueous stock solutions, measure and record the final pH.

Workflow and Decision Diagram

The following diagram illustrates the logical workflow for preparing a stock solution of 1-Methyl-5-[(methylamino)methyl]indoline.

Stock_Solution_Workflow cluster_protocols Stock Solution Preparation start Start: Obtain Compound safety Review SDS and Don Appropriate PPE start->safety solubility_test Perform Micro-scale Solubility Test (DMSO, EtOH, H2O, Acid) safety->solubility_test choose_solvent Select Optimal Solvent Based on Solubility and Assay Compatibility solubility_test->choose_solvent weigh Calculate and Accurately Weigh Compound choose_solvent->weigh dissolve Dissolve in Chosen Solvent weigh->dissolve mix Vortex/Sonicate Until Homogeneous dissolve->mix qc Quality Control (Optional but Recommended) - HPLC for Concentration - pH Measurement mix->qc aliquot Aliquot into Single-Use Light-Protected Tubes qc->aliquot storage Store at -20°C or -80°C (Under Inert Gas if Possible) aliquot->storage end Stock Solution Ready for Use storage->end

Caption: Workflow for the preparation of 1-Methyl-5-[(methylamino)methyl]indoline stock solutions.

Conclusion

References

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Lakshmipriya, M., Kokilambigai, S., & Ilango, K. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 10(1), 57-66.
  • International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved from [Link]

  • Loba Chemie. (2018). INDOLINE MSDS. Retrieved from [Link]

  • Hong, B., Li, W., Song, A., & Zhao, C. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • Pace, V., & Holzer, W. (2023).
  • Hong, B., Li, W. J., Song, A. H., & Zhao, C. J. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC-UV and GC-MS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetyl-5-methyl-indoline-6-sulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2,3-dihydro-1H-indole. Retrieved from [Link]

Sources

Application Note: High-Throughput Quantification of 1-Methyl-5-[(methylamino)methyl]indoline in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 1-Methyl-5-[(methylamino)methyl]indoline in biological samples, specifically plasma and urine. Designed for researchers, scientists, and drug development professionals, this document outlines two robust bioanalytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and adherence to regulatory standards. This guide is structured to provide both a high-level understanding of the analytical strategies and granular, step-by-step protocols for immediate application in a laboratory setting.

Introduction: The Significance of Quantifying 1-Methyl-5-[(methylamino)methyl]indoline

1-Methyl-5-[(methylamino)methyl]indoline is a synthetic compound of interest in pharmaceutical research, potentially as a new chemical entity or a metabolite of a parent drug. Accurate quantification of this molecule in biological matrices such as plasma, urine, and tissue is fundamental to understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile. Such studies are critical during various stages of drug development, from preclinical animal studies to clinical trials in humans. The choice of analytical methodology is paramount and is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. This application note details validated methods to ensure data of the highest quality and reliability, adhering to principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

The inherent complexity of biological samples, which contain numerous endogenous compounds, presents a significant analytical challenge.[6][7] Therefore, the developed methods must be highly selective to differentiate the analyte from matrix components and ensure accurate quantification. This document will explore two primary analytical techniques that offer varying levels of sensitivity and selectivity to suit different research needs.

Core Principles of Bioanalytical Method Validation

A bioanalytical method is only as reliable as its validation. Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3][4] According to FDA guidelines, a full validation should include the following parameters:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

  • Calibration Curve (Linearity): The relationship between the instrument response and the known concentration of the analyte.

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure of an analytical method, within a limited variation.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.[2]

These principles are the bedrock of the protocols described herein, ensuring that the generated data is robust, reproducible, and suitable for regulatory submission.

Method 1: HPLC-UV for High Concentration Pharmacokinetic Studies

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible, robust, and cost-effective technique suitable for analyzing samples where the analyte is expected to be present at relatively high concentrations (µg/mL range).[8] The indoline structure possesses a chromophore that allows for UV detection.[9]

Rationale for HPLC-UV Method

The selection of an HPLC-UV method is justified in scenarios such as late-stage preclinical studies or early-phase clinical trials where dose levels are high. The primary advantage is the simplicity of the instrumentation and the lower operational cost compared to mass spectrometry. The key to a successful HPLC-UV method lies in achieving adequate chromatographic separation of the analyte from endogenous interferences.[6]

Experimental Workflow: HPLC-UV

The overall workflow for the HPLC-UV analysis is depicted below. It involves sample preparation, chromatographic separation, and detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis P0 Biological Sample (Plasma/Urine) P1 Protein Precipitation (Acetonitrile) P0->P1 Add precipitant P2 Centrifugation P1->P2 P3 Supernatant Collection P2->P3 P4 Evaporation & Reconstitution P3->P4 Optional for concentration A0 Reconstituted Sample Injection P4->A0 Inject A1 C18 Reverse-Phase Column A0->A1 A2 Isocratic/Gradient Elution A1->A2 Mobile Phase A3 UV Detector (254 nm) A2->A3 A4 Data Acquisition & Quantification A3->A4

Caption: HPLC-UV workflow for 1-Methyl-5-[(methylamino)methyl]indoline analysis.

Detailed Protocol: HPLC-UV

3.3.1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Water (deionized, 18 MΩ·cm)

  • 1-Methyl-5-[(methylamino)methyl]indoline reference standard

  • Blank human plasma/urine

3.3.2. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of plasma or urine sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the basic analyte protonated and improves protein precipitation.

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

3.3.3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: 70:30 (v/v) mixture of 0.1% formic acid in water and acetonitrile. An acidic mobile phase is used to ensure the analyte, a secondary amine, is in its ionized form, leading to better peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm (A preliminary UV scan of the reference standard should be performed to determine the optimal wavelength).

  • Run Time: 10 minutes

3.3.4. Calibration and Quality Control Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the reference standard into blank biological matrix. A typical calibration range might be 0.1 to 50 µg/mL.

Parameter Acceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of nominal value (±20% for LLOQ)
Precision (%CV)≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent, precise, and reproducible

Method 2: LC-MS/MS for High-Sensitivity Bioanalysis

For studies requiring lower limits of quantification (ng/mL to pg/mL range), such as in low-dose PK studies or metabolite identification, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10][11] Its superior sensitivity and selectivity are achieved by monitoring specific precursor-to-product ion transitions.

Rationale for LC-MS/MS Method

LC-MS/MS provides unparalleled selectivity by utilizing the mass-to-charge ratio (m/z) of the analyte and its fragments.[10] This specificity allows for minimal sample cleanup and shorter chromatographic run times compared to HPLC-UV. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in instrument response.

Experimental Workflow: LC-MS/MS

The workflow for LC-MS/MS is similar to HPLC-UV but incorporates a mass spectrometer for detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P0 Biological Sample (Plasma/Urine) P1 Add Internal Standard P0->P1 P2 Liquid-Liquid Extraction or Solid-Phase Extraction P1->P2 Extraction P3 Evaporation & Reconstitution P2->P3 A0 UPLC Injection P3->A0 Inject A1 C18 UPLC Column A0->A1 A2 Gradient Elution A1->A2 Mobile Phase A3 Electrospray Ionization (ESI+) A2->A3 A4 Triple Quadrupole MS A3->A4 A5 MRM Detection A4->A5 Precursor -> Product

Caption: LC-MS/MS workflow for high-sensitivity quantification.

Detailed Protocol: LC-MS/MS

4.3.1. Reagents and Materials

  • Acetonitrile, Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 1-Methyl-5-[(methylamino)methyl]indoline reference standard

  • 1-Methyl-5-[(methylamino)methyl]indoline-d3 (or other stable isotope-labeled internal standard)

  • Blank human plasma/urine

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

4.3.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pipette 50 µL of plasma or urine into a clean tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Add 200 µL of 4% phosphoric acid in water to acidify the sample.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution buffer neutralizes the analyte for efficient release from the sorbent.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase.

4.3.3. LC-MS/MS Conditions

  • Chromatography: UPLC system for faster analysis and better resolution.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Spectrometer: Triple quadrupole

  • Detection: Multiple Reaction Monitoring (MRM)

4.3.4. MRM Transitions (Hypothetical) The exact m/z values would need to be determined by infusing the reference standard into the mass spectrometer.

  • Analyte: Q1: 191.3 m/z (M+H)⁺ → Q3: 146.2 m/z (loss of CH₃NHCH₂)

  • Internal Standard (-d3): Q1: 194.3 m/z (M+H)⁺ → Q3: 149.2 m/z

4.3.5. Performance Characteristics

Parameter Expected Performance
Linearity Range0.1 - 200 ng/mL
LLOQ0.1 ng/mL
AccuracyWithin ±15% of nominal value
Precision (%CV)≤ 15%
Matrix EffectMonitored and compensated by SIL-IS

Data Interpretation and Reporting

For both methods, a calibration curve is constructed by plotting the peak area ratio (analyte/internal standard for LC-MS/MS) or peak area (for HPLC-UV) against the nominal concentration. A linear regression with a 1/x² weighting is typically applied. The concentration of the analyte in unknown samples is then calculated from this regression equation. All validation data, including accuracy, precision, and stability assessments, should be documented and reported according to established laboratory and regulatory standards.[1][5]

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 1-Methyl-5-[(methylamino)methyl]indoline in biological samples is contingent upon the specific requirements of the study. HPLC-UV offers a reliable and cost-effective solution for high-concentration analyses, while LC-MS/MS provides the high sensitivity and selectivity necessary for demanding pharmacokinetic and metabolic studies. The protocols detailed in this application note provide a robust framework for establishing a validated bioanalytical method, ensuring the generation of high-quality, reliable, and defensible data in the drug development pipeline.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]

  • LCGC International. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link][1]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][3]

  • gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link][4]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][5]

  • Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184-187. [Link][12]

  • Tracqui, A., Kintz, P., & Mangin, P. (1995). Influence of biological matrix on chromatographic behavior and detection of selected acidic, neutral, and basic drugs examined by means of a standardized HPLC-DAD system. Journal of Analytical Toxicology, 19(5), 343-351. [Link][6]

  • Esterhuizen, S., & van der Merwe, M. J. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 19-24. [Link][9]

  • Li, Y., et al. (2024). Development and Application of a Selective Analytical Method for Indole Metabolites in Urine: Dietary Exposure Biomarkers for Broccoli Consumption. Journal of Agricultural and Food Chemistry. [Link][13]

  • Seraloglan, H. O., et al. (2012). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 78(21), 7769-7772. [Link][14]

  • ResearchGate. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link][8]

  • Namieśnik, J., & Zabiegała, B. (2000). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 9(5), 343-353. [Link][7]

  • Lipka, E., & Vaccher, C. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis, 7(6), 743-762. [Link][15][16]

  • Dunn, W. B., et al. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. The Analyst, 138(1), 53-66. [Link][10]

  • Gkogkou, A., et al. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Metabolites, 11(7), 416. [Link][11]

Sources

Application Notes and Protocols for the Synthesis and Pharmacological Screening of Indoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its rigid, sp³-rich structure provides a three-dimensional framework ideal for precise interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern synthetic strategies for accessing diverse indoline derivatives and detailed protocols for their subsequent pharmacological evaluation. We will explore advanced methodologies, from transition-metal-catalyzed C-H activation to asymmetric organocatalysis, and detail key in vitro screening assays essential for hit identification and lead optimization.

Part I: Modern Synthetic Strategies for Indoline Scaffolds

The construction of the indoline core has evolved significantly from classical methods to more elegant and efficient modern strategies. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the need for library synthesis.

A. Palladium-Catalyzed Intramolecular C-H Amination

One of the most powerful modern methods for indoline synthesis is the palladium-catalyzed intramolecular amination of C(sp²)-H bonds. This approach offers high efficiency and atom economy, avoiding the need for pre-functionalized starting materials often required in traditional cross-coupling reactions.[6][7] The use of a removable directing group, such as picolinamide (PA), facilitates the ortho-C-H activation, leading to regioselective cyclization.[7]

Causality and Experimental Insight: The picolinamide directing group forms a stable 6-membered palladacycle intermediate, bringing the C-H bond in close proximity to the metal center and lowering the activation energy for C-H cleavage. The choice of oxidant (e.g., AgOAc) is critical for regenerating the active Pd(II) catalyst in the proposed Pd(II)/Pd(IV) cycle.[7] Performing the reaction under an inert atmosphere (Argon) at a moderate temperature (60 °C) minimizes side reactions and improves yield.[7]

G cluster_workflow Workflow: Pd-Catalyzed C-H Amination A 1. Substrate Preparation (PA-protected β-arylethylamine) B 2. Reaction Setup (Substrate, Pd(OAc)₂, AgOAc, K₂CO₃, Solvent) A->B C 3. Inert Atmosphere (Degas and backfill with Argon) B->C D 4. Thermal Cyclization (Heat to 60-80 °C, 12-24h) C->D E 5. Work-up & Purification (Filtration, Extraction, Chromatography) D->E F 6. Directing Group Removal (Hydrolysis to yield free indoline) E->F G 7. Characterization (NMR, HRMS, HPLC) F->G

Caption: General workflow for indoline synthesis via C-H amination.

Protocol 1: Synthesis of a Substituted Indoline via Pd-Catalyzed C-H Amination [7]

  • Reaction Setup: To an oven-dried Schlenk tube, add the picolinamide (PA)-protected β-arylethylamine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), AgOAc (67 mg, 0.4 mmol, 2.0 equiv), and K₂CO₃ (55 mg, 0.4 mmol, 2.0 equiv).

  • Inert Conditions: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 60 °C. Stir for 16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite, washing the pad with additional DCM.

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the PA-protected indoline.

  • Deprotection: The picolinamide group can be removed under standard basic or acidic hydrolysis conditions to afford the final indoline derivative.

B. Asymmetric Organocatalytic Synthesis

The synthesis of enantiomerically pure indolines is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric organocatalysis provides a powerful, metal-free approach to constructing chiral indoline scaffolds with high enantioselectivity.[8][9] A notable example is the intramolecular Michael addition of an enamine intermediate, catalyzed by a primary amine derived from a cinchona alkaloid.[8][9]

Causality and Experimental Insight: The chiral catalyst (e.g., a derivative of cinchonine or quinine) reacts with a ketone moiety on the substrate to form a chiral enamine. This enamine then undergoes a highly stereocontrolled intramolecular cyclization onto an α,β-unsaturated system. The stereochemical outcome (cis or trans) and the enantiomeric excess (ee) are dictated by the specific geometry of the transition state, which is controlled by the catalyst's chiral scaffold.[8][9]

G cluster_asymmetric Asymmetric Organocatalysis Start Achiral Substrate Catalyst Chiral Organocatalyst EnantiomerR (R)-Indoline Catalyst->EnantiomerR Pathway A (Favored) EnantiomerS (S)-Indoline Catalyst->EnantiomerS Pathway B (Disfavored)

Caption: Selective formation of one enantiomer via organocatalysis.

Protocol 2: Asymmetric Synthesis of a 2,3-Disubstituted Indoline [8][9]

  • Starting Material: Prepare the (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one substrate according to literature procedures.

  • Reaction Setup: To a vial, add the substrate (0.1 mmol, 1.0 equiv) and the primary amine cinchona alkaloid-derived catalyst (0.01 mmol, 10 mol%).

  • Solvent and Additive: Add 1.0 mL of toluene and benzoic acid (0.01 mmol, 10 mol%). The acid additive facilitates enamine formation and turnover.

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to isolate the chiral indoline product.

  • Characterization: Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

C. Multicomponent Reactions (MCRs) for Library Synthesis

MCRs are highly convergent reactions where three or more starting materials react in a single pot to form a product that contains substantial portions of all reactants.[10][11] This strategy is exceptionally efficient for rapidly generating libraries of structurally diverse compounds for pharmacological screening.[12][13] An innovative two-step sequence involving an Ugi multicomponent reaction followed by an acid-induced cyclization can de novo assemble the indole core, which can then be reduced to the indoline.[12]

Protocol 3: Two-Step Multicomponent Synthesis of an Indole Precursor [12][13]

  • Ugi Reaction (Step 1): In a vial, combine the aniline (1.0 mmol, 1.0 equiv), isocyanide (1.0 mmol, 1.0 equiv), and 2,2-dimethoxyacetaldehyde (1.0 mmol, 1.0 equiv) in 2.0 mL of methanol. Stir at room temperature for 24 hours.

  • Work-up (Step 1): Remove the solvent under reduced pressure. The crude Ugi product is often of sufficient purity to be used directly in the next step.

  • Cyclization (Step 2): Dissolve the crude Ugi product in 3.0 mL of ethanol. Add trifluoroacetic acid (TFA) (0.2 mmol, 20 mol%).

  • Reaction (Step 2): Heat the mixture to 60 °C and stir for 12 hours.

  • Purification: Cool the reaction, neutralize with a saturated NaHCO₃ solution, and extract with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the 2-substituted indole.

  • Reduction to Indoline: The resulting indole can be reduced to the corresponding indoline using various established methods, such as with NaBH₃CN or catalytic hydrogenation.[14]

Part II: Pharmacological Screening Protocols

Once a library of indoline derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity. The screening process is typically a tiered approach, starting with high-throughput in vitro assays to identify "hits," followed by more detailed secondary assays and eventually in vivo studies.[15][16]

G cluster_screening Pharmacological Screening Cascade A Compound Library (Synthesized Indolines) B Primary Screening (e.g., MTT Assay, High-Throughput) A->B C Hit Identification (Compounds showing >50% inhibition) B->C Data Analysis D Dose-Response & IC₅₀ Determination C->D E Secondary Assays (Mechanism of Action, Selectivity) D->E Confirmed Hits F Lead Optimization (SAR Studies) E->F G In Vivo Studies (Efficacy and Toxicity Models) F->G Lead Candidates

Caption: A typical workflow for screening small molecule libraries.

A. In Vitro Anticancer Activity: MTT Cell Viability Assay

Many indoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[17][18][19][20] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used for primary screening to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.[20][21]

Protocol 4: Determination of IC₅₀ using the MTT Assay

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer[18]) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indoline derivatives in culture medium. The final concentration of DMSO should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Representative Cytotoxicity Data for Hypothetical Indoline Derivatives

Compound IDA549 (Lung) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
IND-00115.28.522.1
IND-0022.10.995.4
IND-003> 5045.8> 50
Doxorubicin0.80.151.2
B. Enzyme Inhibition: TR-FRET Kinase Assay

Kinases are a major class of drug targets, and screening for their inhibition is a cornerstone of many drug discovery programs. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive, homogeneous assay format ideal for high-throughput screening (HTS).[22]

Causality and Experimental Insight: The assay measures the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled antibody binds to the phosphorylated substrate, bringing it into close proximity with an acceptor-labeled substrate. Excitation of the Eu donor leads to energy transfer to the acceptor only when they are bound, resulting in a specific emission signal. An inhibitor will prevent phosphorylation, disrupting FRET and reducing the signal. The time-resolved detection minimizes background fluorescence, increasing sensitivity.[22]

G cluster_fret Principle of TR-FRET Kinase Assay cluster_active Active Kinase (No Inhibitor) cluster_inhibited Inhibited Kinase A Kinase + ATP + Substrate-Acceptor B Phosphorylated Substrate-Acceptor A->B C Add Eu-Antibody B->C D FRET Complex Formed (High TR-FRET Signal) C->D E Kinase + ATP + Substrate-Acceptor + Inhibitor F No Phosphorylation E->F G Add Eu-Antibody F->G H No FRET Complex (Low TR-FRET Signal) G->H

Caption: Inhibition of kinase activity leads to a loss of FRET signal.

Protocol 5: General TR-FRET Kinase Inhibition Assay

  • Reagent Preparation: Prepare solutions of the target kinase, acceptor-labeled substrate, and ATP in kinase reaction buffer.

  • Compound Plating: In a 384-well assay plate, dispense 50 nL of indoline derivatives from a stock plate using an acoustic dispenser.

  • Kinase Reaction: Add 5 µL of the kinase solution to each well. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of the ATP/substrate mixture to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the Eu-labeled antibody detection solution to stop the reaction. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor) after a time delay.

  • Data Analysis: Calculate the 665/620 emission ratio. Determine the percent inhibition for each compound relative to high (no enzyme) and low (DMSO vehicle) controls.

C. In Vivo Anti-Inflammatory Evaluation

Promising candidates from in vitro screens must be evaluated in living organisms. The carrageenan-induced paw edema model in rodents is a classic and reliable method for assessing the acute anti-inflammatory activity of novel compounds.[23]

Protocol 6: Carrageenan-Induced Paw Edema in Rats [23]

  • Animal Acclimation: Acclimate male Wistar rats (180-220 g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Randomly divide animals into groups (n=6). Administer the indoline derivatives orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). Administer the vehicle to the control group and a standard drug (e.g., Indomethacin, 10 mg/kg) to the positive control group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point: Edema (%) = [(Vt - V₀) / V₀] * 100. Then, calculate the percentage inhibition of edema for each treated group compared to the control group: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] * 100. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion

The indoline scaffold remains a highly valuable starting point for the development of new therapeutic agents. The synthetic strategies outlined in this guide, from C-H activation to asymmetric catalysis, provide robust and flexible pathways for accessing novel and diverse chemical matter. By coupling these advanced synthetic protocols with a systematic pharmacological screening cascade, researchers can efficiently identify and optimize new indoline derivatives with significant potential for treating a range of human diseases. The self-validating nature of these protocols, grounded in established scientific principles, ensures that the resulting data is both reliable and reproducible, accelerating the journey from chemical synthesis to clinical candidate.

References

  • Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC Publishing.
  • Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles.
  • Pd-Catalyzed Indole Synthesis via C–H Activation and Bisamination Sequence with Diaziridinone.
  • Development and Application of Indolines in Pharmaceuticals.
  • Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition.
  • Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Sci-Hub.
  • Recent strategy for the synthesis of indole and indoline skeletons in n
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activ
  • Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)
  • C-H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines.
  • Sustainable multicomponent indole synthesis with broad scope. RSC Publishing.
  • Indole based multicomponent reactions towards functionalized heterocycles.
  • A multicomponent tetrazolo indole synthesis.
  • Indoles in Multicomponent Processes (MCPs).
  • Mastering Indoline Synthesis: A Guide for Chemical Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD..
  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research.
  • Diverse Strategies for the Synthesis of the Indoline Scaffold. ElectronicsAndBooks.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review.
  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI.
  • High-throughput Screening Using Small Molecule Libraries. News-Medical.Net.
  • Synthesis of Some Novel Indoline-2,3-Dione Derivatives and the Influence of Gamma Irradiation on Their Biological Activities. Taylor & Francis Online.
  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin.
  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel
  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology.
  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
  • Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines. BenchChem.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.
  • Development and Application of Indolines in Pharmaceuticals.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflamm

Sources

Application Notes and Protocols: A Framework for Establishing Preclinical Dosing of 1-Methyl-5-[(methylamino)methyl]indoline and Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for determining initial dosage calculations for animal studies involving novel indole derivatives, with a specific focus on conceptualizing a study for 1-Methyl-5-[(methylamino)methyl]indoline. Due to the novelty of this specific molecule, direct preclinical data is not publicly available. Therefore, this guide emphasizes the foundational principles and methodologies required to establish a safe and effective dosing regimen for a new chemical entity (NCE) within this class. We will delve into the rationale behind dose selection, the critical toxicological endpoints to establish, and the mathematical models used to translate doses across species, ensuring a robust and scientifically sound approach to preclinical in vivo studies.

Introduction to 1-Methyl-5-[(methylamino)methyl]indoline and the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and investigational agents.[1][2] Compounds containing this moiety exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2] 1-Methyl-5-[(methylamino)methyl]indoline is a novel derivative that combines the indoline core with a methylamino-methyl side chain. While specific biological targets and mechanisms of action for this compound are yet to be fully elucidated in public literature, its structural motifs suggest potential interactions with various physiological pathways.

The successful preclinical development of any NCE, including 1-Methyl-5-[(methylamino)methyl]indoline, is critically dependent on the rational determination of a safe and effective dose for in vivo animal studies. This process is not arbitrary; it is a systematic approach grounded in toxicology, pharmacology, and pharmacokinetics.

The Cornerstone of Preclinical Dosing: Establishing Key Toxicological Endpoints

Before initiating efficacy studies, it is imperative to understand the safety profile of the test compound. This is achieved through dose-ranging toxicity studies in relevant animal models. The primary objectives of these initial studies are to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL).[3][4][5][6][7][8]

Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or mortality over a specified period.[3][9][10] It is a crucial parameter for designing longer-term toxicology studies and for identifying the upper dose range for efficacy studies.[3][9]

Protocol for a Pilot MTD Study (Example in Mice):

  • Animal Model: Select a relevant rodent species (e.g., CD-1 or C57BL/6 mice), typically 6-8 weeks old, with an equal number of males and females.

  • Group Size: A small group size (n=3-5 per sex per group) is usually sufficient for a pilot MTD study.

  • Dose Selection:

    • Start with a wide range of doses. If no prior data exists, this can be informed by in vitro cytotoxicity data (e.g., CC50) with appropriate extrapolation, or a logarithmic dose escalation (e.g., 10, 100, 1000 mg/kg).

    • Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

  • Administration & Observation:

    • Administer a single dose of 1-Methyl-5-[(methylamino)methyl]indoline.

    • Observe animals continuously for the first few hours post-dosing and then at regular intervals for up to 7-14 days.[11]

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

    • Monitor body weight daily. A body weight loss of more than 10-15% is often considered a sign of significant toxicity.[3]

  • Endpoint: The MTD is identified as the highest dose that does not produce significant clinical signs of toxicity, more than a predefined level of body weight loss, or mortality.

No-Observed-Adverse-Effect-Level (NOAEL)

The NOAEL is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control.[4][5][6][7] The NOAEL is the most critical value for the calculation of a safe starting dose in first-in-human clinical trials.[12][13]

Protocol for a 14-Day Dose Range Finding Study to Determine NOAEL:

  • Animal Model: Use two species, typically a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog), as recommended by regulatory guidelines.

  • Dose Levels: Based on the pilot MTD study, select at least three dose levels (low, mid, and high) and a vehicle control group. The high dose should elicit some minimal to moderate toxicity, while the low dose should ideally show no adverse effects.

  • Administration: Administer 1-Methyl-5-[(methylamino)methyl]indoline daily for 14 consecutive days via the intended clinical route.

  • Comprehensive Monitoring:

    • Daily clinical observations and body weight measurements.

    • Food and water consumption.

    • At the end of the study, conduct a thorough necropsy, including organ weight analysis and histopathological examination of key tissues.

    • Collect blood samples for hematology and clinical chemistry analysis.

  • Data Analysis: Analyze the data for any dose-dependent changes in the measured parameters. The NOAEL is the highest dose that shows no treatment-related adverse findings.

From Bench to Cage: Formulation and Administration

The physicochemical properties of 1-Methyl-5-[(methylamino)methyl]indoline will dictate its formulation for in vivo administration. Indole derivatives can sometimes exhibit poor aqueous solubility.

Considerations for Formulation:

  • Aqueous Solutions: If the compound is sufficiently soluble in water, a simple saline or buffered solution is ideal. The salt form of the compound may have improved solubility.

  • Suspensions: For poorly soluble compounds, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in water can be used. Ensure the suspension is uniform and stable.

  • Solubilizing Agents: Co-solvents such as polyethylene glycol (PEG) 400, dimethyl sulfoxide (DMSO), or ethanol can be used, but their potential toxicity at the required concentrations must be considered. It is crucial to have a vehicle control group that receives the same formulation without the active compound.

The Principle of Allometric Scaling: Dose Conversion Between Species

A dose that is effective or toxic in a mouse is not directly transferable to a rat, dog, or human on a mg/kg basis. Allometric scaling is a method that relates the physiological and metabolic processes of different species to their body size.[14][15] For most small molecule drugs, the dose is scaled based on Body Surface Area (BSA), as it has been shown to be a more accurate method for extrapolating equivalent doses than simple body weight conversion.[16][17][18]

The Human Equivalent Dose (HED) can be calculated from the animal NOAEL using the following formula, as recommended by the U.S. Food and Drug Administration (FDA):[13][19]

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(0.33) [13]

For practical purposes, conversion factors (Km) are often used:[20]

HED (mg/kg) = Animal NOAEL (mg/kg) x (Animal Km / Human Km) [20]

Table 1: Standard Body Weight and Km Values for Dose Conversion [12][20]

SpeciesBody Weight (kg)Body Surface Area (m²)Km (Body Weight / BSA)
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog100.5020
Human601.6237

Caption: This table provides standard values for interspecies dose conversion based on body surface area, as utilized in FDA guidance documents.[12][20]

Experimental Protocols: A Step-by-Step Guide

Protocol: Preparation of Dosing Formulation (Suspension)
  • Weigh the required amount of 1-Methyl-5-[(methylamino)methyl]indoline based on the highest concentration needed and the total volume for all animals in a study.

  • Prepare the vehicle solution (e.g., 0.5% w/v CMC in sterile water).

  • Slowly add the powdered compound to a small volume of the vehicle while triturating with a mortar and pestle to create a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

  • Use a magnetic stirrer to keep the suspension uniform during dosing.

Protocol: Oral Gavage Administration in Rats
  • Accurately weigh the animal to determine the correct volume of the dosing formulation to administer.

  • Gently restrain the rat.

  • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

  • Insert the ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

  • Slowly administer the calculated volume of the test substance.

  • Carefully remove the needle and return the animal to its cage.

  • Observe the animal for any immediate signs of distress.

Visualizing the Workflow: From Concept to In Vivo Dosing

The following diagrams illustrate the logical flow of the preclinical dosing determination process.

G cluster_0 Phase 1: In Vitro & Physicochemical Characterization cluster_1 Phase 2: In Vivo Toxicology cluster_2 Phase 3: Dose Calculation & Efficacy Studies In_Vitro_Potency In Vitro Potency & Selectivity Assays MTD_Study Pilot MTD Study (Single Dose, Rodent) In_Vitro_Potency->MTD_Study Physicochem Physicochemical Properties (Solubility, Stability) Physicochem->MTD_Study In_Vitro_Tox In Vitro Cytotoxicity (e.g., CC50) In_Vitro_Tox->MTD_Study Dose_Range_Finding Dose Range Finding Study (e.g., 14-Day, 2 Species) MTD_Study->Dose_Range_Finding NOAEL_Determination Determine NOAEL Dose_Range_Finding->NOAEL_Determination Allometric_Scaling Allometric Scaling (BSA) Calculate HED NOAEL_Determination->Allometric_Scaling Efficacy_Study_Design Design Efficacy Studies (Dose Selection below NOAEL) Allometric_Scaling->Efficacy_Study_Design

Caption: Workflow for establishing preclinical dosage.

G Animal_NOAEL Animal NOAEL (mg/kg) Multiply x Animal_NOAEL->Multiply Animal_Km Animal Km Value (from Table 1) Animal_Km->Multiply Human_Km Human Km Value (from Table 1) Divide / Human_Km->Divide HED Human Equivalent Dose (HED) (mg/kg) Divide_SF / HED->Divide_SF Safety_Factor Safety Factor (Typically 10) Safety_Factor->Divide_SF MRSD Max. Recommended Starting Dose (MRSD) Multiply->Divide Divide->HED Divide_SF->MRSD

Caption: Calculation of the Maximum Recommended Starting Dose (MRSD).

Conclusion and Future Directions

The process of determining the appropriate dosage for animal studies of a novel compound like 1-Methyl-5-[(methylamino)methyl]indoline is a meticulous and data-driven endeavor. It begins with establishing a foundational understanding of the compound's toxicity profile through MTD and NOAEL studies. These critical parameters, derived from well-designed toxicology experiments, form the basis for all subsequent in vivo work. By applying the principles of allometric scaling, researchers can confidently and ethically translate these findings across species to select appropriate doses for efficacy models and, ultimately, to calculate a safe starting dose for human clinical trials. This structured approach not only ensures the welfare of the research animals but also enhances the scientific rigor and translational potential of the preclinical data generated.

References

  • Synthesis of Medicinally Important Indole Derivatives: A Review.
  • Conversion Table FDA Guidances. (2016, May 12). ResearchGate. [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005, July). U.S. Food and Drug Administration. [Link]

  • In vitro to in vivo extrapolation. Wikipedia. [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program (NTP). [Link]

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... (2021, March 18). PubMed. [Link]

  • A simple practice guide for dose conversion between animals and human.
  • Body Surface Area. (2025, February 6). StatPearls - NCBI Bookshelf. [Link]

  • Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
  • Formula for dose translation based on BSA. ResearchGate. [Link]

  • Investigation of aminomethyl indole derivatives as hyaluronidase inhibitors. PubMed. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). RSC Publishing. [Link]

  • Allometric scaling of preclinical pharmacokinetic and toxicokinetic parameters to predict clinical pharmacokinetics... ASCO Publications. [Link]

  • Refining MTD studies. NC3Rs. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s). PubMed. [Link]

  • Dose Conversion Between Animals and Humans: A Practical Solution. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters... ACS Publications. [Link]

  • preclinical in vivo PK studies & allometric scaling. YouTube. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). RSC Publishing. [Link]

  • Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines... MDPI. [Link]

  • Dermal Application Calculated Dose Site Size vs. Calculated Body Surface Area in Rats.
  • The pharmacokinetic principles behind scaling from preclinical results to phase I protocols. PubMed. [Link]

  • Veterinary Body Surface Area (BSA) Calculator... The Pet Oncologist. [Link]

  • In vitro to in vivo extrapolation (IVIVE). ScitoVation. [Link]

  • Acute interstitial pneumonia and the biology of 3-methylindole in feedlot cattle.
  • Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents. (2021, March 2). PMC - NIH. [Link]

  • Interpretation of Animal Dose and Human Equivalent Dose for Drug Development. Journal of Korean Medicine. [Link]

  • Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI. [Link]

  • The Lowest Observed Adverse Effect Level (LOAEL) is the... Welcome to ToxTutor - Toxicology MSDT. [Link]

  • How is allometric scaling used to predict human PK?. Patsnap Synapse. [Link]

  • How to extrapolate result from in vitro (ug/mL) to in vivo?. ResearchGate. [Link]

  • Calculation of body surface area via computed tomography–guided modeling in domestic rabbits... AVMA Journals. [Link]

  • Maximum Tolerated Dose. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW INDOLE DERIVATIVES FOR ANALGESIC ACTIVITY. ResearchGate. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Pharmacology Discovery Services. [Link]

  • In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling... NIH. [Link]

  • The no-observed-adverse-effect-level in drug safety evaluations: Use, issues, and definition(s). ResearchGate. [Link]

  • Utility of Pre-clinical Dosimetry Evaluation in Estimating Human Absorbed Doses... Journal of Nuclear Medicine. [Link]

  • How Do Toxicological Studies Determine the No Observed Adverse Effect Level (NOAEL)?.
  • Quantitative in vitro to in vivo extrapolation for human toxicology and drug development. arXiv. [Link]

  • NOAEL (No Observed Adverse Effect Level). Biotech Encyclopedia - Anilocus. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-5-[(methylamino)methyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-5-[(methylamino)methyl]indoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and validated through extensive laboratory experience.

I. Introduction to the Synthesis Pathway

The synthesis of 1-Methyl-5-[(methylamino)methyl]indoline is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common and effective synthetic route involves the N-methylation of an appropriate indoline precursor followed by reductive amination. This guide will focus on optimizing the key steps of this pathway.

Overall Synthesis Workflow

SynthesisWorkflow A Indoline-5-carbaldehyde B 1-Methylindoline-5-carbaldehyde A->B N-Methylation C 1-Methyl-5-[(methylamino)methyl]indoline B->C Reductive Amination

Caption: General synthetic route to 1-Methyl-5-[(methylamino)methyl]indoline.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to get your experiment back on track.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in N-methylation step Incomplete deprotonation of the indoline nitrogen. Inactive methylating agent. Side reactions.Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.[1][2] Ensure the methylating agent (e.g., methyl iodide) is fresh and has been stored properly. Run the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.[1]
Incomplete reaction in reductive amination Inefficient imine formation. Inactive reducing agent. Incorrect pH of the reaction mixture.Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[3] Use a fresh batch of the reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride).[4] Maintain a slightly acidic pH (around 5-6) to promote imine formation without deactivating the amine.
Formation of over-alkylated byproducts Use of a strong reducing agent that also reduces the starting aldehyde. Excess methylamine.Use a milder reducing agent like sodium triacetoxyborohydride, which is selective for imines over aldehydes.[4] Use a stoichiometric amount or a slight excess of methylamine.
Difficult purification of the final product Presence of unreacted starting materials or byproducts with similar polarity. Product degradation during workup.Optimize the reaction conditions to drive the reaction to completion. Employ column chromatography with a carefully selected solvent system. A gradient elution may be necessary. During workup, avoid strong acids or bases and prolonged heating to prevent degradation. An extraction with a suitable organic solvent followed by washing with brine can help remove impurities.[5]
Product instability or discoloration Oxidation of the indoline ring.Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. For long-term storage, consider storing at low temperatures.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the N-methylation of indoline?

The N-methylation of indoline typically proceeds via an SN2 reaction mechanism. First, a base is used to deprotonate the nitrogen atom of the indoline ring, forming a more nucleophilic indolide anion. This anion then attacks the methylating agent (e.g., methyl iodide), displacing the iodide and forming the N-methylated product.[2]

N_Methylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Indoline Indoline Indolide Anion Indolide Anion Indoline->Indolide Anion Base Transition State Transition State Indolide Anion->Transition State + CH3I 1-Methylindoline 1-Methylindoline Transition State->1-Methylindoline - I-

Caption: Mechanism of N-methylation of indoline.

Q2: Which reducing agent is best for the reductive amination step?

Sodium triacetoxyborohydride (NaBH(OAc)3) is often the preferred reducing agent for reductive aminations.[4] It is milder and more selective for the reduction of imines in the presence of aldehydes compared to stronger reducing agents like sodium borohydride (NaBH4). This selectivity minimizes the formation of alcohol byproducts from the reduction of the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) is also effective and works well at a slightly acidic pH.[4][6]

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the N-methylation and reductive amination steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visually track the disappearance of reactants and the appearance of the product. Staining with a suitable reagent (e.g., potassium permanganate or UV light) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q4: What are the critical safety precautions for this synthesis?

  • Methyl iodide is a toxic and volatile substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Reductive amination reagents like sodium triacetoxyborohydride and sodium cyanoborohydride can release toxic gases upon contact with strong acids. Handle with care and in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methylindoline-5-carbaldehyde

This protocol details the N-methylation of indoline-5-carbaldehyde.

Materials:

  • Indoline-5-carbaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add indoline-5-carbaldehyde.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.[1]

  • Slowly add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Methyl-5-[(methylamino)methyl]indoline

This protocol outlines the reductive amination of 1-methylindoline-5-carbaldehyde with methylamine.

Materials:

  • 1-Methylindoline-5-carbaldehyde

  • Methylamine (as a solution in THF or as a hydrochloride salt)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-methylindoline-5-carbaldehyde in dichloromethane (DCM) in a round-bottom flask.

  • Add the methylamine solution (or methylamine hydrochloride and a base like triethylamine to liberate the free amine).

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. References

  • Beilstein Journals. (2021, June 17). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Retrieved from [Link]

  • PubMed Central. (2021, October 7). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

  • PrepChem.com. Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]

  • Organic Syntheses. 1-methylindole. Retrieved from [Link]

  • Google Patents. EP1829872B1 - Processes for production of indole compounds. Retrieved from

  • Google Patents. CN108329248B - Preparation method of 2-methylindoline. Retrieved from

  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of indolines. Retrieved from [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Retrieved from [Link]

  • RSC Publishing. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • Google Patents. US4564677A - Preparation of N-amino compounds. Retrieved from

  • Google Patents. US2061889A - Process for separation and purification of methyl amines. Retrieved from

  • ResearchGate. Suggest an efficient method for synthesis of 1-Methylindole ?. Retrieved from [Link]

  • Reddit. What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Glen Research. 5-Formylindole-CE Phosphoramidite. Retrieved from [Link]

  • National Institutes of Health. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. Indole. Retrieved from [Link]

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • National Institutes of Health. (2021, March 4). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Retrieved from [Link]

  • ResearchGate. Synthesis, Characterization Studies of a Novel Indole Derivative: 3, 3'-[(5-methylthiophen-2-yl) methanediyl]bis (1H-indole). Retrieved from [Link]

  • Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]

  • MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Retrieved from [Link]

  • ACS Publications. (2022, August 16). Diastereoselective Synthesis of Indoline- and Pyrrole-Embedded Tetracycles via an Unprecedented Dearomative Indole-C3-Alkylation/Aza-Friedel–Crafts Cascade Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Institutes of Health. Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

  • Google Patents. EP0037695B1 - Methylamines purification process. Retrieved from

  • ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • Semantic Scholar. (2017, October 1). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from

Sources

troubleshooting insolubility issues with 1-Methyl-5-[(methylamino)methyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-5-[(methylamino)methyl]indoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common insolubility issues encountered during experiments with this compound. As Senior Application Scientists, we have synthesized the following information to provide both theoretical understanding and practical, field-proven solutions.

Troubleshooting Insolubility Issues

This section provides a systematic approach to addressing solubility challenges with 1-Methyl-5-[(methylamino)methyl]indoline. The core of the issue often lies in the molecule's structural characteristics: a substituted indoline ring system which can lead to poor aqueous solubility.

Question 1: My 1-Methyl-5-[(methylamino)methyl]indoline won't dissolve in my aqueous buffer. What is the first step?

Answer: The initial step is a systematic solvent screening and pH adjustment. The presence of two amine groups in 1-Methyl-5-[(methylamino)methyl]indoline suggests that its solubility will be highly dependent on pH.[1] Amines are basic and can be protonated in acidic conditions to form more soluble salts.[2][3]

Experimental Protocol: pH-Dependent Solubility Test

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent such as DMSO or ethanol.

  • pH Screening: In separate microcentrifuge tubes, prepare a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Addition of Compound: Add a small aliquot of the stock solution to each buffer to a final desired concentration.

  • Observation: Vortex each tube and visually inspect for precipitation. If the solution remains clear, the compound is soluble at that pH.

  • Incubation and Equilibration: Allow the samples to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature and re-examine for any delayed precipitation.

Causality: At low pH, the methylamino and indoline nitrogen atoms will be protonated, forming cationic species. These charged molecules have much greater interaction with polar water molecules, leading to increased solubility.[4] Conversely, at higher pH, the compound will be in its less soluble, non-ionized form.[1]

Question 2: Adjusting the pH helped, but I still see some precipitation. What's the next step?

Answer: If pH adjustment alone is insufficient, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[1][5]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of common, biocompatible co-solvents. Good starting points include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

  • Prepare Co-solvent Mixtures: Create a range of co-solvent concentrations in your optimal pH buffer (determined from the previous step). For example, 5%, 10%, 20%, and 50% (v/v) of each co-solvent.

  • Test Solubility: Add your compound to each co-solvent/buffer mixture and assess solubility as described in the pH screening protocol.

Data Presentation: Co-solvent Solubility Comparison

Co-solventConcentration (v/v)Solubility Observation
DMSO5%Slight improvement
10%Soluble
Ethanol10%Remains insoluble
20%Slight improvement
PEG 40020%Soluble

Causality: The indoline core of 1-Methyl-5-[(methylamino)methyl]indoline is hydrophobic. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility.[5]

Frequently Asked Questions (FAQs)

Q1: Can I use surfactants to dissolve 1-Methyl-5-[(methylamino)methyl]indoline?

A1: Yes, surfactants can be an effective option, particularly for in vitro assays where low concentrations are used. Surfactants form micelles in aqueous solutions, which can encapsulate poorly soluble compounds and increase their apparent solubility.[6] Common non-ionic surfactants like Tween-80 or Pluronic F68 are often used.[5] However, be aware that surfactants can interfere with some biological assays, so their compatibility should be verified.

Q2: Is salt formation a viable strategy for this compound?

A2: Absolutely. Forming a salt of your basic compound is a very common and effective way to increase aqueous solubility.[1] Since 1-Methyl-5-[(methylamino)methyl]indoline has basic amine groups, it can be reacted with an acid to form a salt. For research purposes, this is often achieved in situ by dissolving the compound in a dilute acidic solution (e.g., HCl). This protonates the amines, forming the corresponding hydrochloride salt which is typically more water-soluble.[3]

Q3: My compound seems to be degrading in solution. What could be the cause and how can I prevent it?

A3: Indoline and its derivatives can be sensitive to light and oxidation.[7][8] Discoloration of the solution (e.g., turning brown) can be an indicator of degradation. The presence of the amine groups also makes the molecule susceptible to pH-dependent degradation.[9]

Mitigation Strategies:

  • Protect from Light: Store stock solutions in amber vials or wrapped in foil.

  • Inert Atmosphere: For long-term storage, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10]

  • pH Stability: Determine the pH range where the compound is most stable. This may require a stability study where the compound is incubated at different pH values over time and analyzed for degradation products. Amine-containing compounds can sometimes be more stable at slightly acidic pH.[9]

Q4: What is the expected solubility of indoline derivatives in general?

A4: The parent compound, indoline, has low solubility in water (around 5 g/L at 20°C) but is soluble in organic solvents like ethanol, ether, and benzene.[7][8][11][12] The solubility of derivatives will depend on their specific substituents. The addition of the polar (methylamino)methyl group to 1-Methyl-5-[(methylamino)methyl]indoline should increase its water solubility compared to the parent indoline, especially at acidic pH.

Visualized Workflows

Systematic Solubilization Workflow

G start Insolubility Observed ph_test pH-Dependent Solubility Test (pH 2-10) start->ph_test ph_success Compound Soluble ph_test->ph_success Soluble? cosolvent_screen Co-solvent Screening (DMSO, Ethanol, PEG 400) ph_test->cosolvent_screen Insoluble end Proceed with Experiment ph_success->end cosolvent_success Compound Soluble cosolvent_screen->cosolvent_success Soluble? surfactant_test Surfactant Addition (Tween-80, Pluronic F68) cosolvent_screen->surfactant_test Insoluble cosolvent_success->end surfactant_success Compound Soluble surfactant_test->surfactant_success Soluble? surfactant_success->end

Caption: A step-by-step workflow for troubleshooting insolubility.

pH-Dependent Solubility Logic

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph Amine groups are protonated (R-NH3+) cation Forms a cationic salt low_ph->cation soluble Increased Aqueous Solubility cation->soluble high_ph Amine groups are deprotonated (R-NH2) neutral Free base form high_ph->neutral insoluble Decreased Aqueous Solubility neutral->insoluble

Sources

Technical Support Center: Optimizing Experimental Conditions for 1-Methyl-5-[(methylamino)methyl]indoline Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with 1-Methyl-5-[(methylamino)methyl]indoline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental conditions and achieve reliable, reproducible results. Given its structural similarity to endogenous monoamines, this compound is a putative modulator of monoamine oxidase (MAO) enzymes. This guide will therefore focus on the most common application for such a molecule: the in vitro assessment of MAO-A inhibition.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have before starting their experiments.

Q1: What is the probable mechanism of action for 1-Methyl-5-[(methylamino)methyl]indoline?

Based on its chemical structure, which features an indoline scaffold and a methylamino group, the compound is a structural analogue of monoamine neurotransmitters like serotonin and dopamine.[][2] Therefore, its most probable mechanism of action is the inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the degradation of these neurotransmitters.[3][4] Specifically, it may act as a competitive or non-competitive inhibitor of MAO-A or MAO-B.

Q2: How should I prepare and store the compound for assays?

Proper handling of 1-Methyl-5-[(methylamino)methyl]indoline is critical for assay consistency.

  • Solubility: Start by dissolving the compound in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM). DMSO is generally preferred for its ability to dissolve a wide range of organic molecules and its compatibility with most enzyme assays at low final concentrations (<0.5%).[5]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6] Aliquoting prevents degradation of the entire stock from repeated temperature changes and moisture introduction.

  • Working Solutions: On the day of the experiment, prepare fresh dilutions of the stock solution in the assay buffer. It is crucial to ensure the final solvent concentration in your assay wells is consistent across all conditions and does not exceed a level that affects enzyme activity (typically <1%, but should be validated).

Q3: Which MAO isoform (MAO-A or MAO-B) should I prioritize for screening?

The choice depends on your research goals. MAO-A and MAO-B have different substrate preferences and inhibitor sensitivities.[7]

  • MAO-A: Primarily metabolizes serotonin and norepinephrine. Inhibitors of MAO-A are often investigated for antidepressant and anxiolytic effects.[][2]

  • MAO-B: Shows higher affinity for substrates like phenylethylamine and benzylamine.[7] Its inhibitors are primarily used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.[8]

For initial screening, testing against both isoforms is recommended to determine the compound's potency and selectivity. This guide will focus on MAO-A as a primary example due to its relevance in depression and anxiety research.[9]

Q4: What is the best assay format for screening this compound?

A fluorometric assay is highly recommended for screening potential MAO inhibitors due to its sensitivity, simplicity, and suitability for high-throughput screening (HTS).[10][11] These assays typically work by detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. The H₂O₂ reacts with a probe (like Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product.[11]

Section 2: Troubleshooting Guide for Fluorometric MAO-A Inhibition Assays

This section provides a systematic approach to resolving common issues encountered during fluorometric MAO-A assays.

Problem: No or Very Low Fluorescent Signal

A weak or absent signal in both control and experimental wells is a frequent issue. A logical diagnostic workflow is essential.

G start Start: No / Low Signal reagents 1. Verify Reagent Integrity (Enzyme, Substrate, Probe) start->reagents instrument 2. Check Plate Reader Settings (Wavelengths, Gain) reagents->instrument Reagents OK sub_reagents Degraded Enzyme? Expired Substrate/Probe? Improper Storage? reagents->sub_reagents protocol 3. Review Assay Protocol (Incubation, Volumes) instrument->protocol Settings OK sub_instrument Incorrect Ex/Em λ? Gain too low? Wrong plate type? instrument->sub_instrument resolved Problem Resolved protocol->resolved Protocol OK (Consider other issues) sub_protocol Incubation time too short? Incorrect temperature? Reagent omitted? protocol->sub_protocol

Caption: Troubleshooting workflow for low signal in a fluorometric MAO-A assay.

Possible Causes & Solutions
  • Inactive Enzyme or Substrate Degradation:

    • Cause: MAO enzymes can lose activity if not stored correctly (typically at -80°C) or subjected to multiple freeze-thaw cycles. Substrates and fluorescent probes can also degrade, especially if exposed to light or stored improperly.[6]

    • Solution: Always use freshly thawed enzyme aliquots. Ensure substrates and probes are protected from light and stored as per the manufacturer's instructions. Run a positive control with a known active enzyme lot to verify system viability.[12]

  • Incorrect Plate Reader Settings:

    • Cause: The plate reader must be set to the correct excitation and emission wavelengths for the fluorophore being generated (e.g., for resorufin, the product of Amplex Red, Ex/Em is ~530-560 nm / ~580-590 nm). The gain setting may also be too low.[13][14]

    • Solution: Double-check the technical datasheet for your specific fluorescent probe for the optimal wavelengths.[6] Optimize the gain setting using a positive control well to ensure the signal is within the linear range of the detector.[15]

  • Improper Assay Plate Selection:

    • Cause: Using clear or white microplates for fluorescence assays will lead to high background and low signal due to light scatter and bleed-through.[15]

    • Solution: Always use solid black, opaque-bottom plates for fluorescence assays to minimize background and crosstalk between wells.[6][15]

  • Omission of a Key Reagent:

    • Cause: Simple human error, such as forgetting to add the substrate, HRP, or the fluorescent probe to the reaction mix.

    • Solution: Use a checklist for your master mix preparation. Systematically review each step of the protocol to ensure all components were added in the correct order and volume.[12]

Problem: High Background Signal

High signal in the "no enzyme" or "inhibitor control" wells can mask the true signal from the enzymatic reaction.

Possible Causes & Solutions
  • Autohydrolysis or Oxidation of Substrate/Probe:

    • Cause: Some substrates or fluorescent probes can be unstable and oxidize spontaneously, generating a signal in the absence of enzyme activity. Contaminants in the buffer or samples can also contribute.

    • Solution: Prepare reagent solutions fresh on the day of the experiment. Ensure high-purity water and buffer components are used. Run a "no enzyme" control to quantify this background and subtract it from all other readings.

  • Intrinsic Fluorescence or Quenching by the Test Compound:

    • Cause: The test compound itself may be fluorescent at the assay wavelengths, leading to a false positive signal. Conversely, it could absorb light at the excitation or emission wavelengths, causing fluorescence quenching and a false negative result. Indole derivatives are known to have fluorescent properties and can also act as quenchers.[16][17][18]

    • Solution: Run a control well containing only the assay buffer, probe, and the test compound (at its highest concentration) without the enzyme. This will determine if the compound itself contributes to the signal. If it does, this value must be subtracted from the corresponding experimental wells.

  • Contaminated Reagents or Buffers:

    • Cause: Bacterial contamination in buffers can introduce enzymes that may interfere with the assay.[12]

    • Solution: Use sterile, filtered buffers. Prepare fresh buffers regularly and store them at 4°C.

Problem: Inconsistent Results / High Well-to-Well Variability

High variability across replicate wells makes data interpretation difficult and unreliable.

Possible Causes & Solutions
  • Pipetting Inaccuracy:

    • Cause: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, is a major source of variability.[6]

    • Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like enzyme stocks. When preparing serial dilutions, ensure thorough mixing between each step.

  • Inadequate Mixing:

    • Cause: Failure to properly mix reagents in the wells before incubation can lead to non-uniform reaction rates.

    • Solution: After adding all reagents, gently mix the plate on an orbital shaker for 30-60 seconds before incubation and reading. Avoid introducing bubbles.[6]

  • Edge Effects:

    • Cause: Wells on the outer edges of a microplate are more susceptible to temperature fluctuations and evaporation, which can alter reaction rates.

    • Solution: Avoid using the outermost wells for critical samples. If the full plate must be used, fill the outer wells with buffer or water to create a humidity barrier. Ensure the plate is incubated in a draft-free, temperature-controlled environment.

  • Precipitation of the Test Compound:

    • Cause: The compound may precipitate out of solution when diluted from a DMSO stock into an aqueous assay buffer, especially at high concentrations. This leads to an inaccurate effective concentration.

    • Solution: Visually inspect the wells after adding the compound. If precipitation is observed, the maximum test concentration should be lowered. The final DMSO concentration can also be slightly increased (while remaining below the enzyme's tolerance limit) to improve solubility.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Preparation of Compound Stock and Working Solutions

This protocol ensures the compound is handled correctly for reproducible results.

  • Prepare 20 mM Stock Solution: Weigh out the appropriate amount of 1-Methyl-5-[(methylamino)methyl]indoline powder and dissolve it in high-purity, anhydrous DMSO to a final concentration of 20 mM.

  • Aliquot and Store: Vortex the stock solution until the compound is fully dissolved. Dispense into small, single-use aliquots (e.g., 20 µL) and store at -20°C.

  • Prepare Intermediate Dilution Plate: On the day of the assay, thaw one aliquot of the 20 mM stock. Create a serial dilution series in 100% DMSO in a polypropylene plate. For a 10-point curve, you might make 3-fold serial dilutions starting from 20 mM.

  • Prepare Final Working Solutions: Dilute the DMSO serial dilutions into the MAO-A Assay Buffer to create the final working solutions that are 10x the final desired assay concentration. This minimizes the final DMSO concentration in the assay well to a consistent level (e.g., 1%).

Protocol 2: Standard Fluorometric MAO-A Inhibition Assay (96-Well Plate)

This protocol is designed for screening and IC₅₀ determination.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions (10x final conc.) add_inhibitor Add 10 µL Inhibitor/Buffer to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare MAO-A Enzyme Solution add_enzyme Add 50 µL MAO-A Enzyme Solution prep_enzyme->add_enzyme prep_reaction_mix Prepare Substrate/Probe Mix add_reaction_mix Add 40 µL Substrate/Probe Mix prep_reaction_mix->add_reaction_mix add_inhibitor->add_enzyme pre_incubate Pre-incubate 10 min @ 25°C add_enzyme->pre_incubate pre_incubate->add_reaction_mix incubate Incubate 30 min @ 25°C (Protect from light) add_reaction_mix->incubate read_plate Read Fluorescence (Ex/Em ~535/587 nm) incubate->read_plate analyze Calculate % Inhibition & Plot IC50 Curve read_plate->analyze

Caption: Workflow for a typical fluorometric MAO-A inhibition assay.

Reagents & Materials
  • MAO-A Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4.

  • MAO-A Enzyme: Human recombinant, stored at -80°C.

  • MAO-A Substrate: e.g., p-Tyramine.

  • Fluorescent Probe: e.g., Amplex Red.

  • Horseradish Peroxidase (HRP)

  • Test Compound: 1-Methyl-5-[(methylamino)methyl]indoline.

  • Positive Control Inhibitor: e.g., Clorgyline.

  • Plate: Solid black 96-well microplate.

  • Instrumentation: Fluorescence plate reader.

Procedure
  • Plate Layout: Design your plate map to include wells for:

    • Blank: Assay Buffer only.

    • Enzyme Control (100% Activity): Enzyme + Buffer (with 1% DMSO).

    • Inhibitor Control (IC): Enzyme + Known Inhibitor (e.g., Clorgyline).

    • Test Compound (S): Enzyme + Test Compound at various concentrations.

  • Assay Steps: (Final volume = 100 µL) a. Add 10 µL of the 10x working solutions of the test compound, positive control inhibitor, or assay buffer (for enzyme control) to the appropriate wells. b. Prepare the MAO-A Enzyme Solution by diluting the enzyme stock in cold assay buffer. Add 50 µL to each well (except the blank). c. Mix the plate gently and pre-incubate for 10-15 minutes at room temperature (or 37°C, depending on the protocol) to allow the inhibitor to bind to the enzyme. d. Prepare the MAO-A Reaction Mix containing the substrate, fluorescent probe, and HRP in assay buffer. e. Start the reaction by adding 40 µL of the Reaction Mix to all wells. f. Incubate the plate for 20-30 minutes at the same temperature, protected from light. g. Read the fluorescence on a plate reader at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red product).[14]

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_of_Test_Well / Signal_of_Enzyme_Control_Well))

  • Determine IC₅₀: Plot the % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Section 4: Data Summary Tables

Table 1: Typical Reagent Concentrations for MAO-A Assay
ReagentFinal Concentration RangeKey Consideration
MAO-A Enzyme (human)5-15 µg/mLTitrate to find a concentration that gives a robust signal within the linear range.
p-Tyramine (Substrate)100-200 µMUse a concentration near the Kₘ for the enzyme to ensure sensitivity to competitive inhibitors.
Amplex Red (Probe)50-100 µMHigher concentrations can increase background; lower may limit the signal.
HRP1-2 U/mLEnsure HRP is not the rate-limiting step in the detection reaction.
Clorgyline (Control)1-100 nMA potent MAO-A inhibitor; use to confirm assay validity.[10]
1-Methyl-5-[(...)]indoline1 nM - 100 µMA wide range is necessary for initial screening to determine the IC₅₀.
Table 2: MAO Isoform Selectivity
FeatureMAO-AMAO-B
Primary Substrates Serotonin, Norepinephrine[][2]Benzylamine, Phenylethylamine[7]
Shared Substrates Dopamine, Tyramine[7]Dopamine, Tyramine[7]
Selective Inhibitor ClorgylineDeprenyl (Selegiline)[10]
Primary Location Brain, Gut, Liver, PlacentaBrain (glia, platelets), Liver

References

  • Albreht, A., & Ramsay, R. R. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of Neural Transmission, 125(11), 1615-1631. Retrieved from [Link]

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 795-800. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme kinetics: MAO isoenzymes and inhibitors. Retrieved from [Link]

  • Ramsay, R. R., et al. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of Neural Transmission, 125(11), 1615-1631. Retrieved from [Link]

  • JETIR. (2018). Steady State Fluorescence Quenching of Indole Derivative by Carbon Tetrachloride. JETIR, 5(8). Retrieved from [Link]

  • JETIR. (2018). Fluorescence quenching of Indole derivative by CCl4 in Benzene-Acetonitrile mixture. JETIR, 5(9). Retrieved from [Link]

  • Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(9), 2299. Retrieved from [Link]

  • Zengin, G., et al. (2021). Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties. Molecules, 26(11), 3326. Retrieved from [Link]

  • Markossian, S., & Grossman, A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225-237. Retrieved from [Link]

  • Gąsiorowski, K., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 717194. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Lee, S., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science, 6(1), 101-111. Retrieved from [Link]

  • Krivova, E. V., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(21), 13292. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]

  • Chem Help ASAP. (2023). Functional in vitro assays for drug discovery. Retrieved from [Link]

  • Froehlich, P. M., & Wehry, E. L. (1971). Fluorescence quenching in indoles by excited-state proton transfer. Journal of the American Chemical Society, 93(19), 4787-4791. Retrieved from [Link]

  • Cupellini, L., et al. (2020). Modeling the temperature dependence of the fluorescence properties of Indole in aqueous solution. Chemical Physics, 532, 110693. Retrieved from [Link]

  • Al-Qaisi, Z. I., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Pharmaceuticals, 15(5), 555. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2021). Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. International Journal of Molecular Sciences, 22(16), 8569. Retrieved from [Link]

  • Pace, S., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(14), 10173-10192. Retrieved from [Link]

  • Lenders, M., & Wevers, R. (2021). Monoamine oxidase deficiency. MedLink Neurology. Retrieved from [Link]

  • MedlinePlus. (2017). Monoamine oxidase A deficiency. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Characterizing and Minimizing Off-Target Effects of Novel Indoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with novel indoline-based compounds, using 1-Methyl-5-[(methylamino)methyl]indoline as a case study. The indoline scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide array of biological targets.[1][2][3][4] When working with a novel or uncharacterized derivative such as 1-Methyl-5-[(methylamino)methyl]indoline, a systematic approach is crucial to distinguish on-target from off-target effects, ensuring the scientific validity of your findings.

This guide is structured to walk you through the process of hypothesizing a primary target, validating its activity, and subsequently identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: I have synthesized 1-Methyl-5-[(methylamino)methyl]indoline. Where do I start in identifying its primary biological target?

Given that the primary target of 1-Methyl-5-[(methylamino)methyl]indoline is not yet defined in scientific literature, a logical first step is to form a hypothesis based on its structural features. The molecule contains an indole core, a common feature in many neuroactive compounds.[3][5] Specifically, it shares similarities with tryptamine derivatives, which are known to interact with serotonin (5-HT) receptors.[6]

Therefore, a reasonable starting point is to screen for activity against a panel of 5-HT receptor subtypes. Additionally, given the broad activity of indole alkaloids, a wider screen against other G-protein coupled receptors (GPCRs) and kinases would be a prudent next step.[1][2]

Q2: What are the most likely off-targets for an indoline-based compound like this?

The indole scaffold's ability to fit into numerous binding sites means that off-target effects are a real possibility.[3] Potential off-targets can be broadly categorized:

  • Other members of the primary target's family: If the primary target is a specific 5-HT receptor subtype (e.g., 5-HT1D), other 5-HT receptors are the most likely off-targets.[6]

  • Structurally related receptors: Other biogenic amine receptors, such as adrenergic and dopamine receptors, may also show affinity.

  • Enzymes: Various kinases, cyclooxygenases (COXs), and phosphodiesterases (PDEs) have been shown to be modulated by indole-containing compounds.

  • Ion channels: Certain indole alkaloids have been found to interact with ion channels.[3]

A tiered approach to off-target screening is recommended, starting with the most closely related targets and expanding outwards.

Q3: How can I be sure that the phenotype I observe in my cell-based assay is due to the intended on-target activity?

This is a critical question in pharmacology. To build a strong case for on-target activity, a multi-pronged approach is necessary:

  • Dose-response relationship: The observed effect should be dependent on the concentration of your compound.

  • Use of a negative control: Synthesize or procure a structurally similar analogue of your compound that is known to be inactive at the hypothesized target. This analogue should not produce the same phenotype.

  • Rescue experiments: If your compound inhibits a particular protein, overexpressing that protein should at least partially rescue the phenotype.

  • Target knockdown/knockout: Using techniques like siRNA or CRISPR to reduce the expression of the hypothesized target protein should phenocopy the effect of your compound. Furthermore, in a knockdown/knockout model, your compound should have a significantly reduced or no effect.

  • Orthogonal assays: Confirm the on-target effect using a different experimental modality. For instance, if you observe a change in cell morphology, you could follow up with a biochemical assay that directly measures the activity of the target protein.

Troubleshooting Guide

Issue 1: My dose-response curve is non-sigmoidal or shows effects at very high concentrations.

A non-ideal dose-response curve can be indicative of off-target effects, compound toxicity, or issues with compound solubility.

  • Troubleshooting Steps:

    • Assess Cytotoxicity: Run a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay. If the functional effect only occurs at concentrations that also induce cell death, it is likely a non-specific toxic effect.

    • Check Compound Solubility: Poor solubility can lead to compound precipitation at higher concentrations, resulting in a plateau or even a decrease in the observed effect. Visually inspect your assay wells for precipitation and consider using a different solvent or a lower concentration range.

    • Consider Off-Target Engagement: A multi-phasic dose-response curve can suggest that your compound is interacting with more than one target with different affinities. In such cases, a broad off-target screening panel is highly recommended.

Issue 2: I am seeing conflicting results between different cell lines.

Variability in results across different cell lines is common and can be a valuable source of information.

  • Troubleshooting Steps:

    • Quantify Target Expression: Use techniques like qPCR or Western blotting to quantify the expression level of your hypothesized target protein in each cell line. A lack of correlation between target expression and compound potency may suggest an off-target effect is responsible for the observed phenotype.

    • Consider Genetic Background: Different cell lines have different genetic backgrounds, which can influence the downstream signaling pathways. This can be an opportunity to identify key pathway components that are necessary for your compound's activity.

    • Perform a Broad Off-Target Screen: A comprehensive off-target screen can help identify other potential targets whose expression levels may vary between the cell lines, explaining the differential effects.

Experimental Protocols & Workflows

Workflow for On-Target and Off-Target Identification

The following diagram illustrates a systematic workflow for characterizing a novel compound like 1-Methyl-5-[(methylamino)methyl]indoline.

G cluster_0 Phase 1: Target Hypothesis & Initial Screening cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Characterization A Synthesize Novel Compound (1-Methyl-5-[(methylamino)methyl]indoline) B Structural Analysis & Literature Review of Analogs A->B C Hypothesize Primary Target Class (e.g., 5-HT Receptors) B->C D Initial Broad Screen (e.g., GPCR Panel, Kinase Panel) C->D E Identify 'Hit' from Initial Screen D->E Analyze Results F Dose-Response in Functional Assay E->F G Orthogonal Assays (e.g., Biochemical vs. Cell-based) F->G H Negative Control & Rescue Experiments F->H I Target Knockdown/Knockout Studies F->I J Comprehensive Selectivity Profiling (e.g., Eurofins SafetyScreen, CEREP) I->J Proceed if On-Target Activity is Confirmed K Identify Off-Target 'Hits' J->K L Validate Off-Target Activity in Dedicated Functional Assays K->L M Determine Potency (IC50/EC50) at On- and Off-Targets L->M

Caption: A workflow for characterizing a novel compound.

Protocol: Cell-Based Assay for a Hypothesized GPCR Target

This protocol provides a general framework for a cell-based assay to measure the activity of 1-Methyl-5-[(methylamino)methyl]indoline at a hypothesized G-protein coupled receptor (GPCR) target that signals through calcium mobilization.

Materials:

  • HEK293 cells stably expressing the GPCR of interest.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 1-Methyl-5-[(methylamino)methyl]indoline stock solution (e.g., 10 mM in DMSO).

  • Known agonist and antagonist for the GPCR of interest (positive controls).

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Cell Plating: Seed the HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the cell culture medium and add the calcium-sensitive dye solution to each well. Incubate according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of 1-Methyl-5-[(methylamino)methyl]indoline in assay buffer. Also, prepare dilutions of the known agonist and antagonist.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the microplate reader and begin recording the baseline fluorescence.

    • Add the compound dilutions to the appropriate wells.

    • Continue recording the fluorescence to measure changes in intracellular calcium levels.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the change in fluorescence against the compound concentration to generate a dose-response curve.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) value.

Data Presentation

When characterizing a novel compound, it is essential to present the data in a clear and comparative manner.

Table 1: Example Selectivity Profile for 1-Methyl-5-[(methylamino)methyl]indoline

TargetAssay TypeIC50 / EC50 (nM)
Hypothesized Target
5-HT1D Receptor[3H]-GR125743 Binding15
Potential Off-Targets
5-HT1A Receptor[3H]-8-OH-DPAT Binding250
5-HT2A Receptor[3H]-Ketanserin Binding>10,000
Adrenergic α1 Receptor[3H]-Prazosin Binding850
hERG ChannelPatch Clamp>30,000

This table presents hypothetical data for illustrative purposes.

References

  • Castro, J. L., et al. (1994). Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. Journal of Medicinal Chemistry, 37(19), 3023–3032. Available at: [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). RSC Publishing. Available at: [Link]

  • Ireland, B. J., et al. (2008). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. PubMed Central. Available at: [Link]

  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (2021). ResearchGate. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2023). MDPI. Available at: [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). PubMed Central. Available at: [Link]

Sources

Technical Support Center: A Guide to Handling Indoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling of indoline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile scaffold. Indoline and its derivatives are crucial building blocks in medicinal chemistry, recognized for their presence in a wide array of bioactive molecules and pharmaceuticals.[1][2][3] However, their unique structural and electronic properties can present specific challenges in the laboratory.

This resource provides practical, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My indoline compound is a clear liquid, but it has turned dark brown upon storage. Is it still usable?

A: A color change, often to dark brown, is a common visual indicator of degradation, particularly oxidation.[4] Indoline compounds are susceptible to oxidation due to their electron-rich nature.[4] While a slight color change may not significantly affect the bulk purity for some applications, it is a clear sign of decomposition and warrants purification before use in sensitive experiments.[4] It is highly recommended to re-analyze the compound by techniques like NMR or LC-MS to assess its purity before proceeding.

Q2: What are the ideal storage conditions for indoline compounds?

A: To minimize degradation, indoline compounds should be stored with the following precautions:

ConditionRecommendationRationale
Temperature 2-8°C for short-term, -20°C for long-term.[4]Lower temperatures slow down the rate of oxidative and other degradation reactions.[4]
Light Store in amber or opaque vials.[4]Many indoline derivatives are light-sensitive and can decompose upon exposure to light, especially UV light.[5]
Atmosphere For highly sensitive derivatives, store under an inert atmosphere (e.g., nitrogen or argon).[4]Displacing oxygen is crucial to prevent oxidation.[4]

For particularly sensitive compounds, adding an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, provided it doesn't interfere with subsequent reactions.[4]

Q3: I'm having trouble purifying my indoline derivative using column chromatography. The spots are streaking on the TLC plate. What can I do?

A: Streaking or tailing on a TLC plate is a frequent issue with indoline compounds, often due to the basicity of the nitrogen atom interacting with the acidic silica gel.[6] To resolve this, add a small amount of a modifier to your eluent.[6] A common and effective strategy is to add 1-2% triethylamine (TEA) or a few drops of ammonia solution to the solvent system.[6][7] This will neutralize the acidic sites on the silica, leading to sharper spots and better separation.

Q4: How can I visualize a colorless indoline compound on a TLC plate?

A: Most indoline derivatives are UV-active due to their aromatic structure and can be visualized as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[6] For compounds with weak UV absorbance, or as a secondary method, several staining techniques are effective:

  • Iodine Chamber: A general and semi-destructive method that stains most organic compounds a temporary yellow-brown color.[6]

  • Potassium Permanganate (KMnO₄) Stain: A universal, destructive stain that reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[6]

  • p-Anisaldehyde or Vanillin Stains: General-purpose destructive stains that react with many functional groups upon heating.[6]

Troubleshooting Guides

This section provides in-depth solutions to more complex experimental challenges.

Problem 1: Low Yield or Failure of Indoline Synthesis via Indole Reduction

Q: I am trying to synthesize an indoline by reducing the corresponding indole, but the reaction is giving a low yield or failing completely. What are the common pitfalls?

A: The reduction of an indole to an indoline can be challenging due to the stability of the indole aromatic system and the potential for side reactions.[8][9] Here are the key factors to consider:

  • Choice of Reducing Agent: Catalytic hydrogenation is a common method, but can be sluggish and may require high pressures and temperatures.[2] Metal-acid reductions (e.g., zinc in phosphoric acid) can be effective but the harsh acidic conditions can destroy the indole ring or other sensitive functional groups.[2][10] Sodium cyanoborohydride (NaBH₃CN) in acetic acid is a milder alternative that can selectively reduce the 2-3 double bond of the indole.[2]

  • Substituent Effects: Electron-donating or withdrawing groups on the indole ring can significantly influence the reactivity of the 2-3 double bond. You may need to screen different reducing agents and conditions for your specific substrate.

  • Catalyst Poisoning: In catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst (e.g., Palladium on carbon). Ensure high purity of all reagents.

  • Over-reduction: Under harsh conditions, the benzene ring of the indoline can also be reduced. Careful monitoring of the reaction progress by TLC or LC-MS is crucial.

Workflow for Optimizing Indole to Indoline Reduction

G cluster_0 Reaction Planning cluster_1 Troubleshooting cluster_2 Outcome start Start with pure indole substrate mild_conditions Attempt mild reduction first (e.g., NaBH3CN in Acetic Acid) start->mild_conditions Default catalytic_hydrog Consider catalytic hydrogenation (e.g., H2, Pd/C) start->catalytic_hydrog Alternative metal_acid Evaluate metal-acid reduction (e.g., Zn, H3PO4) for robust substrates start->metal_acid Alternative no_reaction No reaction or low conversion? mild_conditions->no_reaction catalytic_hydrog->no_reaction side_products Formation of side products? metal_acid->side_products increase_temp Increase temperature/pressure cautiously no_reaction->increase_temp Yes change_catalyst Screen different catalysts (e.g., PtO2, Rh/C) no_reaction->change_catalyst Yes success Successful Indoline Synthesis no_reaction->success No protect_groups Protect sensitive functional groups side_products->protect_groups Yes milder_conditions Switch to milder reducing agent side_products->milder_conditions Yes side_products->success No increase_temp->success change_catalyst->success protect_groups->success milder_conditions->success

Caption: Workflow for troubleshooting indole reduction reactions.

Problem 2: Unexpected Side Reactions During Functionalization of the Indoline Nitrogen

Q: When I try to acylate or alkylate the nitrogen of my indoline, I get a complex mixture of products. What could be going wrong?

A: The nitrogen atom in indoline is a secondary amine and is generally nucleophilic. However, side reactions can occur, especially if the reaction conditions are not carefully controlled.

  • Over-alkylation/acylation: If a strong base and an excess of the electrophile are used, di-alkylation or other undesired reactions can occur. Use stoichiometric amounts of reagents and consider a weaker base.

  • Ring-opening or Rearrangement: Under strongly acidic or basic conditions, or at elevated temperatures, the five-membered ring of the indoline can be susceptible to opening or rearrangement.

  • Oxidation to Indole: One of the most common side reactions is the oxidation of the indoline back to the corresponding indole.[10] This is often facilitated by air, heat, or certain reagents. To mitigate this:

    • Run the reaction under an inert atmosphere (nitrogen or argon).

    • Use degassed solvents.

    • Avoid excessive heating.

Mechanism of Indoline Oxidation

G Indoline Indoline Indolenine Indolenine Intermediate Indoline->Indolenine - 2H+ / - 2e- Indole Indole (Aromatized Product) Indolenine->Indole Tautomerization Oxidant Oxidant (e.g., O2, heat, metal catalyst) Oxidant->Indoline

Sources

Technical Support Center: Degradation Pathways of 1-Methyl-5-[(methylamino)methyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Methyl-5-[(methylamino)methyl]indoline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during experimental studies of its degradation pathways. The information herein is designed to be a practical, field-proven resource to ensure the integrity and success of your stability and analytical studies.

Introduction to the Stability of 1-Methyl-5-[(methylamino)methyl]indoline

1-Methyl-5-[(methylamino)methyl]indoline is a substituted indoline derivative. The indoline scaffold is a common motif in pharmacologically active compounds. Understanding the degradation pathways of this molecule is critical for its development as a potential therapeutic agent, as degradation products can impact efficacy and safety. The key structural features that are likely to be involved in its degradation are the tertiary amine of the indoline ring, the secondary amine in the side chain, and the aromatic ring.

Forced degradation studies are essential to elucidate these pathways and to develop stability-indicating analytical methods.[1][2][3] This guide will walk you through common issues and questions that arise during these investigations.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 1-Methyl-5-[(methylamino)methyl]indoline under forced degradation conditions?

Based on the chemical structure, the primary degradation pathways are expected to be oxidation and, to a lesser extent, photolytic degradation . Hydrolysis is less likely to be a major pathway for the core structure, but should still be investigated.

  • Oxidative Degradation: The tertiary amine of the indoline ring and the secondary amine of the side chain are both susceptible to oxidation.[4][5] This can lead to the formation of N-oxides. The reaction with peroxides, which can be present as impurities in excipients, is a common cause of oxidation for both secondary and tertiary amines.[4]

  • Photolytic Degradation: Indoline derivatives can be sensitive to light.[6][7] The specific chromophores in the molecule will determine its susceptibility to photodegradation.

  • Thermal Degradation: While generally more stable than primary amines, secondary amines can undergo thermal degradation.[8][9][10] The stability of the molecule at elevated temperatures should be assessed.

  • Acidic/Basic Hydrolysis: The core indoline structure is generally stable to hydrolysis. However, extreme pH conditions should still be evaluated as part of a comprehensive forced degradation study.[11]

Below is a diagram illustrating the predicted major degradation pathways.

Degradation Pathways cluster_main 1-Methyl-5-[(methylamino)methyl]indoline cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation Parent 1-Methyl-5-[(methylamino)methyl]indoline N_oxide_indoline Indoline N-oxide Parent->N_oxide_indoline Oxidation (e.g., H₂O₂) N_oxide_sidechain Side Chain N-oxide Parent->N_oxide_sidechain Oxidation (e.g., H₂O₂) Dealkylation_product De-methylated Product Parent->Dealkylation_product Oxidative N-dealkylation Photodegradant_1 Ring-Opened Product Parent->Photodegradant_1 UV/Vis Light

Caption: Predicted major degradation pathways for 1-Methyl-5-[(methylamino)methyl]indoline.

Troubleshooting Guides

HPLC Analysis

Q2: I am observing significant peak tailing for the parent compound in my reversed-phase HPLC analysis. What is the likely cause and how can I fix it?

Peak tailing for basic compounds like 1-Methyl-5-[(methylamino)methyl]indoline is a common issue in reversed-phase HPLC.[12][13] The primary cause is often the interaction of the protonated amine groups with residual acidic silanol groups on the silica-based column packing.[12]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • Explanation: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will ensure that the amine is fully protonated and that the silanol groups are not ionized, thus minimizing secondary interactions.

    • Action: Use a buffer such as phosphate or formate to control the pH. Ensure the chosen pH is at least 2 units away from the pKa of your analyte.

  • Use of an End-Capped Column:

    • Explanation: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which reduces the likelihood of peak tailing for basic compounds.[12]

    • Action: If you are using an older column, switch to a newer generation end-capped C18 or a column specifically designed for the analysis of basic compounds.

  • Addition of a Competing Base:

    • Explanation: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the column, preventing your analyte from interacting with them.

    • Action: Add 0.1% (v/v) TEA to your mobile phase. Be aware that TEA can affect column lifetime and may not be suitable for LC-MS applications.

  • Sample Overload:

    • Explanation: Injecting too much sample can lead to column overload and cause peak tailing.[12]

    • Action: Reduce the injection volume or dilute your sample.[12]

Q3: My chromatogram shows several unexpected small peaks after subjecting my sample to oxidative stress. How can I identify if these are degradation products?

The appearance of new peaks under stress conditions is a strong indication of degradation. The key is to confirm that these are indeed related to your compound and not artifacts.

Workflow for Identification:

  • Analyze a Blank Stress Sample:

    • Explanation: Prepare a blank sample containing only the stress agent (e.g., H₂O₂) in the same solvent and run it through the HPLC system. This will help you identify any peaks that are not related to your compound.

    • Action: Inject a blank sample that has undergone the same stress conditions as your active sample.

  • Peak Purity Analysis:

    • Explanation: Use a photodiode array (PDA) detector to assess the peak purity of your parent compound peak. A decrease in peak purity suggests the presence of co-eluting degradation products.

    • Action: Check the peak purity angle and threshold values for the main peak.

  • Mass Spectrometry (LC-MS):

    • Explanation: LC-MS is a powerful tool for identifying degradation products. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradants.

    • Action: Analyze your stressed sample using an LC-MS system. Look for masses corresponding to expected degradation products, such as the addition of an oxygen atom (M+16 for N-oxides).

The following diagram outlines a typical workflow for a forced degradation study.

Forced Degradation Workflow Start Start: Prepare Sample of 1-Methyl-5-[(methylamino)methyl]indoline Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress HPLC_Analysis HPLC-UV/PDA Analysis Stress->HPLC_Analysis Peak_Purity Assess Peak Purity HPLC_Analysis->Peak_Purity Mass_Balance Calculate Mass Balance HPLC_Analysis->Mass_Balance LCMS_Analysis LC-MS Analysis for Identification HPLC_Analysis->LCMS_Analysis Structure_Elucidation Structure Elucidation of Degradants LCMS_Analysis->Structure_Elucidation End End: Report Degradation Profile Structure_Elucidation->End

Caption: A typical experimental workflow for a forced degradation study.

Experimental Design

Q4: What are the recommended starting conditions for a forced degradation study of 1-Methyl-5-[(methylamino)methyl]indoline?

The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound. The conditions should be stressful enough to induce degradation but not so harsh that they lead to complete decomposition or secondary degradation.

Recommended Starting Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOH60 °C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal 80 °C (in solid state and solution)48 hours
Photolytic ICH Q1B conditions (UV and visible light)Room TempAs per guidelines

Important Considerations:

  • These are starting points. You may need to adjust the conditions based on the observed degradation.

  • Always include a control sample (unstressed) for comparison.

  • Monitor the degradation over several time points to understand the kinetics.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC - NIH. (2022-01-29). Retrieved from [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - Mastelf. (2025-02-21). Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Retrieved from [Link]

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture - Encompass - Eastern Kentucky University. Retrieved from [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. Retrieved from [Link]

  • Study of Mass Spectra of Some Indole Derivatives - SciRP.org. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • Oxidation of Secondary and Primary Amines. Retrieved from [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky. Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016-12-14). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Retrieved from [Link]

  • On the Reactivity of (S)-Indoline-2-Carboxylic Acid. - R Discovery - Researcher.Life. (2024-12-01). Retrieved from [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022-10-19). Retrieved from [Link]

  • Thermal Degradation Of Amines For Co 2 Capture - UKnowledge. (2015-06-14). Retrieved from [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture - The University of Texas at Austin. Retrieved from [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • A Review: Stability Indicating Forced Degradation Studies - RJPT. Retrieved from [Link]

  • Hemiaminal ether synthesis by alcoholysis or hydrolysis - Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) Study of Mass Spectra of Some Indole Derivatives - ResearchGate. (2025-08-10). Retrieved from [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. Retrieved from [Link]

  • Photochromic and fluorescence studies of spiropyran indoline derivatives in the presence of acids | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid | Request PDF. (2025-08-07). Retrieved from [Link]

  • Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC. Retrieved from [Link]

  • 1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564 - PubChem. Retrieved from [Link]

  • Oxidation of primary, secondary and tertiary amines. - ResearchGate. Retrieved from [Link]

  • Preparation of Aminals under Continuous Flow Conditions - PMC - PubMed Central. (2023-11-17). Retrieved from [Link]

  • Photo-controlled bipolar absorption switches based on 5-dimethylamino substituted indoline spiropyrans with semipermanent merocyanines - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010-10-09). Retrieved from [Link]

Sources

how to increase the bioavailability of indoline derivatives in vivo

Author: BenchChem Technical Support Team. Date: February 2026

<content_type_Technical Support Center> <title>Technical Support Center: Strategies to Enhance the In Vivo Bioavailability of Indoline Derivativestitle> <introduction> Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with indoline derivatives. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, a common hurdle in their development is achieving adequate in vivo bioavailability, often hampered by poor solubility, rapid metabolism, or unfavorable membrane permeability.[5]

This document, structured in a question-and-answer format, provides in-depth, field-proven insights and troubleshooting strategies to address these challenges directly. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles. introduction>

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Challenges - Solubility and Permeability

Question 1: My indoline derivative shows potent in vitro activity but fails in animal models due to suspected low oral bioavailability. What are the most common initial hurdles?

Answer: The discrepancy between in vitro potency and in vivo efficacy for indoline derivatives frequently stems from two primary physicochemical limitations: poor aqueous solubility and low membrane permeability.[6][7][8] Many promising new chemical entities (NCEs) fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making their absorption from the gastrointestinal (GI) tract dissolution rate-limited.[7][9][10]

  • Poor Aqueous Solubility: The aromatic, often lipophilic nature of the indoline core contributes to low solubility in the aqueous environment of the GI tract.[8][11] Before a drug can be absorbed, it must first dissolve. If the dissolution rate is slower than the transit time through the absorption window in the small intestine, bioavailability will be compromised.[9]

  • Limited Membrane Permeability: While many indoline derivatives are lipophilic enough to favor membrane crossing, factors like high molecular weight, excessive hydrogen bonding capacity, or recognition by efflux transporters can hinder their ability to permeate the intestinal epithelium.[6][12]

A crucial first step is to perform a thorough pre-formulation assessment to quantify these properties (e.g., kinetic and thermodynamic solubility in biorelevant media, LogP/D, and Caco-2 permeability assays). This data will guide the selection of the most appropriate enhancement strategy.

Question 2: How can I systematically approach improving the solubility of my lead indoline compound?

Answer: Improving solubility requires modifying the drug's physical or chemical properties. A multi-pronged approach, starting with the simplest methods, is often the most effective.

1. Physical Modifications: These strategies aim to increase the surface area or energy state of the drug particles without altering the molecule itself.

  • Particle Size Reduction (Micronization & Nanonization): Decreasing the particle size dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[9]

    • Micronization: Techniques like jet milling can reduce particles to the 1-50 micrometer range.[9]

    • Nanonization: For more significant improvements, wet media milling or high-pressure homogenization can produce nanoparticles (100-200 nm), often formulated as nanosuspensions.[13][14][15] This has proven successful for various poorly soluble compounds.[14]

  • Modification of Crystal Habit (Solid-State Engineering):

    • Amorphous Solid Dispersions (ASDs): Dispersing the indoline derivative in a polymer matrix (e.g., PVP, HPMC) can create an amorphous, higher-energy state that is more soluble than the stable crystalline form.[7][11][16] Technologies like spray drying and hot-melt extrusion are commonly used to produce ASDs.[7][10][17]

    • Polymorph/Salt Screening: Different crystalline forms (polymorphs) of the same compound can have different solubilities. A thorough polymorph screen is essential. For ionizable indoline derivatives, salt formation is a highly effective and common strategy to dramatically improve solubility and dissolution rate.[13][18][19]

2. Formulation-Based Approaches: These involve incorporating the drug into advanced delivery systems.

  • Lipid-Based Formulations: For lipophilic indoline derivatives, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are excellent.[7][17] These formulations consist of oils, surfactants, and co-solvents that, upon contact with GI fluids, spontaneously form fine oil-in-water emulsions, presenting the drug in a solubilized state ready for absorption.[9][17]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the lipophilic indoline moiety within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[9][17]

The choice of strategy depends on the specific properties of your molecule. The following flowchart provides a decision-making framework.

G Start Start: Low Bioavailability of Indoline Derivative Preform Pre-formulation Studies (Solubility, LogP, pKa, BCS Class) Start->Preform BCS_II BCS Class II (Low Solubility, High Permeability) Preform->BCS_II Identify as BCS II BCS_IV BCS Class IV (Low Solubility, Low Permeability) Preform->BCS_IV Identify as BCS IV Sol_Enhance Focus: Solubility Enhancement BCS_II->Sol_Enhance Perm_Enhance Focus: Solubility & Permeability Enhancement BCS_IV->Perm_Enhance Size_Reduction Particle Size Reduction (Micronization, Nanonization) Sol_Enhance->Size_Reduction ASD Amorphous Solid Dispersions (ASDs) Sol_Enhance->ASD Lipid Lipid-Based Systems (SEDDS) Sol_Enhance->Lipid Salt Salt Formation (if ionizable) Sol_Enhance->Salt Nano_Carrier Nanocarrier Systems (Liposomes, Polymeric NPs) Perm_Enhance->Nano_Carrier Prodrug Prodrug Approach Perm_Enhance->Prodrug Perm_Enhancers Co-formulate with Permeation Enhancers Perm_Enhance->Perm_Enhancers G cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Portal Vein Indoline Indoline Derivative Absorption Absorption Indoline->Absorption Dissolution & Permeation Metabolism Metabolism (CYPs) Absorption->Metabolism Intracellular Processing Efflux Efflux (P-gp, BCRP) Absorption->Efflux Substrate Recognition Systemic Systemic Circulation Absorption->Systemic Successful Absorption Metabolism->Systemic Metabolites Efflux->Indoline Pumped back

Caption: Key biological barriers to oral bioavailability in the intestine.

Section 3: Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare a laboratory-scale batch of an ASD to enhance the solubility of a BCS Class II or IV indoline derivative.

Materials:

  • Indoline derivative ("API")

  • Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both API and polymer.

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Determine Drug-Polymer Ratio: Start with common ratios like 1:1, 1:2, and 1:4 (API:Polymer by weight). The optimal ratio depends on the API's properties and may require screening.

  • Dissolution: Accurately weigh the API and polymer and dissolve them in a minimal amount of the selected solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature well below the boiling point of the solvent to ensure gentle evaporation. Apply a vacuum and rotate the flask to create a thin film of the drug-polymer mixture on the flask wall.

  • Drying: Continue evaporation until all solvent is removed. For complete removal of residual solvent, place the flask in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 12-24 hours.

  • Harvesting and Milling: Carefully scrape the solid film from the flask. Gently grind the resulting solid using a mortar and pestle to obtain a fine powder.

  • Sieving: Pass the powder through a sieve to ensure a uniform particle size distribution.

  • Characterization (Critical):

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline API melting peak, which indicates successful amorphization.

    • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature (absence of sharp Bragg peaks).

    • Solubility/Dissolution Testing: Compare the dissolution profile of the ASD to the physical mixture and the pure crystalline API in relevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

Data Summary Table

The following table illustrates the potential impact of various enhancement strategies on the bioavailability of a hypothetical indoline derivative.

Formulation StrategyKey MechanismTypical Fold Increase in Bioavailability (Relative to Crystalline Drug)Primary Application (BCS Class)
Micronization Increases surface area, enhances dissolution rate [9]1.5 - 3xClass II
Nanonization Drastically increases surface area and saturation solubility [13][15]3 - 10xClass II, Class IV
Amorphous Solid Dispersion Increases apparent solubility by using a high-energy amorphous form [7][11]5 - 20xClass II, Class IV
Lipid-Based (SEDDS) Presents drug in a solubilized state, can enhance lymphatic uptake [9][17]5 - 25xClass II, Class IV
Prodrug Approach Masks limiting properties (metabolism, efflux), improves solubility [20]Highly variable (2 - 50x+)Class II, Class III, Class IV

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian J.Pharm.Biol.Res., 7(2), 9-16.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
  • Shukla, N., et al. (2025). Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment. Cancer Treat Res Commun, 45, 101019.
  • PubMed. (2024). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. Med Chem Res, 33(8), 1368-1373.
  • PMC. (n.d.). Indole Antitumor Agents in Nanotechnology Formulations: An Overview.
  • ResearchGate. (2025). Harnessing Nanotechnology for Efficient Delivery of Indole-Based Drugs in Cancer Treatment.
  • PMC PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • PubMed. (2023). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Pharmaceutics, 15(7), 1815.
  • ResearchGate. (n.d.). Pathways of indole and indole derivate metabolism in the liver.
  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Metabolon. (n.d.). Indole.
  • Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
  • PubMed. (2024). The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes.
  • NIH. (n.d.). Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach.
  • Drug Development & Delivery. (2021). SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique.
  • PMC. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives.
  • PubMed. (n.d.). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction.
  • ResearchGate. (2025). Principles of Salt Formation.
  • Sigma-Aldrich. (n.d.). The Role of Intestinal Efflux Transporters In Drug Absorption.
  • PubMed. (n.d.). Expression and Function of Efflux Drug Transporters in the Intestine.
  • Journal of Biotechnology and Bioengineering. (2023). The Crucial Role of Transporters in Drug Disposition and Metabolism. 15(13), 540.
  • Pharmaceutical Intermediate. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development.
  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • PMC - NIH. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.

Sources

troubleshooting unexpected results in 1-Methyl-5-[(methylamino)methyl]indoline experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-5-[(methylamino)methyl]indoline. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during their experiments with this compound. The following guides and FAQs are structured to address specific issues you may encounter, providing not just solutions but also the underlying scientific rationale to empower your research.

Section 1: Compound Integrity - Purity, Stability, and Handling

This section addresses common issues related to the physical and chemical properties of 1-Methyl-5-[(methylamino)methyl]indoline. Ensuring the integrity of your starting material is the bedrock of reproducible and reliable experimental data.

Q1: My dose-response curve is inconsistent across experiments, or the potency of the compound appears lower than expected. What could be the cause?

A1: Inconsistent or lower-than-expected potency is frequently traced back to issues with compound purity or degradation. 1-Methyl-5-[(methylamino)methyl]indoline, being an indoline derivative with two amine functionalities, is susceptible to oxidation and other forms of degradation.

Troubleshooting Workflow:

  • Verify Purity: The first step is to verify the purity of your current stock. Do not solely rely on the purity stated on the vendor's certificate of analysis for a new batch, and always re-verify for older batches.

    • Action: Perform High-Performance Liquid Chromatography (HPLC) analysis on your stock solution. A well-developed HPLC method is crucial for separating the parent compound from potential impurities or degradants.[1][2] Given the polar nature of the molecule, a polar-embedded or polar-endcapped column may provide better retention and peak shape than a standard C18 column.[3][4]

  • Assess Stability in Solvent: The choice of solvent and storage conditions can significantly impact the stability of your compound.[5][6][7] Dimethyl sulfoxide (DMSO) is a common solvent, but can absorb water over time, which may accelerate degradation for some compounds.[5][6]

    • Action: If you suspect solvent-related degradation, prepare a fresh stock solution in anhydrous DMSO and compare its performance in your assay against the older stock. For long-term storage, aliquoting the initial stock solution to minimize freeze-thaw cycles is highly recommended.[6][7]

  • Consider Oxidation: The indoline ring and the secondary amine are susceptible to oxidation. Exposure to air and light can facilitate this process.

    • Action: When preparing solutions, consider degassing the solvent with nitrogen or argon. Store stock solutions under an inert atmosphere and protected from light.

Protocol: HPLC Purity Assessment for 1-Methyl-5-[(methylamino)methyl]indoline

  • Column: Polar-embedded C18 column (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (based on the indoline chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute your DMSO stock in the initial mobile phase composition (95:5 A:B) to a final concentration of approximately 1 mg/mL.

Q2: I'm observing a second, unexpected peak in my HPLC analysis of a freshly synthesized batch. What could this be?

A2: An unexpected peak in a new batch could be a synthesis-related impurity. For indoline structures, several possibilities exist.

Potential Impurities:

  • Starting Materials: Incomplete reaction or inefficient purification can lead to the presence of residual starting materials or reagents.

  • Byproducts of Synthesis: The synthesis of indolines can sometimes be challenging, and side reactions can occur.[8] For instance, depending on the synthetic route, over-alkylation or incomplete cyclization could be possibilities.

  • Racemization: If the synthesis involves chiral centers, racemization could occur, potentially leading to diastereomers that might be separable by HPLC under the right conditions.[9][10] While 1-Methyl-5-[(methylamino)methyl]indoline itself is not chiral, precursors in a multi-step synthesis might be.

Troubleshooting Steps:

  • Review Synthesis Scheme: Carefully examine the synthetic route used to produce the compound.[8][11] Identify potential byproducts and their likely chromatographic behavior.

  • LC-MS Analysis: If not already done, analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the impurity. This information is invaluable for identifying its structure.

  • Forced Degradation Study: To confirm if the impurity could be a degradant, subject a pure sample of your compound to stress conditions (e.g., acid, base, heat, oxidation) and analyze the resulting mixture by HPLC. If the impurity peak grows under these conditions, it is likely a degradation product.

Data Presentation: Batch Purity Comparison

Batch IDPurity by HPLC (%)Major Impurity (Retention Time)
Batch A98.5%1.2% (7.8 min)
Batch B92.1%6.5% (9.2 min)
Batch C99.2%0.5% (7.8 min)

This table illustrates how to track purity across different batches, which is essential for ensuring experimental consistency.

Section 2: In Vitro Assay Troubleshooting

This section focuses on challenges that may arise during cell-based or biochemical assays.

Q3: My results in a cell-based assay are highly variable, even within the same experiment. What are the likely causes?

A3: High variability in cell-based assays can stem from multiple sources, ranging from the compound itself to the assay protocol.[12][13][14]

Troubleshooting Decision Tree:

G A High Variability in Cell-Based Assay B Check for Compound Precipitation A->B Is the compound soluble at the tested concentrations? C Evaluate Cell Health and Density A->C Are the cells healthy and evenly distributed? D Review Assay Protocol A->D Is the protocol being followed precisely? E Solubility Issue: Lower Max Concentration or Use Different Solubilizing Agent B->E No F Cytotoxicity: Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->F No, cells appear stressed G Inconsistent Seeding: Optimize Cell Plating Protocol C->G No, uneven monolayer H Edge Effects: Avoid Using Outer Wells or Use Different Plate Type D->H Yes, but variability is plate-dependent I Inconsistent Incubation Times: Standardize All Incubation Steps D->I No

Caption: Decision tree for troubleshooting in vitro assay variability.

Explanation of Key Points:

  • Compound Solubility: 1-Methyl-5-[(methylamino)methyl]indoline has polar functional groups, which should aid aqueous solubility to some extent. However, at high concentrations in media, it may still precipitate. Visually inspect your assay plates for any signs of precipitation.

  • Cell Health: Ensure that the cell passage number is within the recommended range and that cells are free from contamination (e.g., mycoplasma).[12] Uneven cell seeding is a very common source of variability.

  • DMSO Concentration: Keep the final concentration of DMSO in your assay wells consistent and as low as possible (typically <0.5%), as higher concentrations can be cytotoxic.[13]

Q4: The compound shows activity in a primary screen, but I'm unable to confirm it in a secondary, orthogonal assay. Why might this be?

A4: This scenario often points to assay-specific artifacts or off-target effects. The chemical structure of 1-Methyl-5-[(methylamino)methyl]indoline, being a substituted indole, suggests a potential for interacting with various biological targets, particularly serotonin (5-HT) receptors.[15][16][17]

Possible Explanations and Next Steps:

  • Assay Artifact: Some compounds can interfere with the detection method of an assay (e.g., fluorescence quenching, absorbance interference).

    • Action: Run a control where you add the compound to the assay system in the absence of the biological target (e.g., no cells or no enzyme) to see if it directly affects the readout.

  • Off-Target Activity: The compound might be acting on a target present in your primary assay system but not in the secondary one. Given its structural similarity to serotonin, it could be acting as a ligand for 5-HT receptors.[16][17]

    • Action: Profile the compound against a panel of common off-targets, especially a broad panel of GPCRs including various serotonin receptor subtypes.[15][18] The results of such a screen can provide valuable insights into its selectivity.

  • Inverse Agonism: In receptor-based assays, some compounds can act as inverse agonists, reducing the basal or constitutive activity of the receptor.[19] If your primary assay is sensitive to this and your secondary assay is not, you might see a discrepancy.

    • Action: If working with a receptor known for constitutive activity (like some 5-HT receptors), design an experiment to specifically measure a decrease in basal signaling.[19]

Section 3: In Vivo Experiment Troubleshooting

This section provides guidance for unexpected outcomes in animal studies.

Q5: The compound showed good in vitro potency but has poor efficacy in my animal model. What are the potential reasons?

A5: The transition from in vitro to in vivo is a major hurdle in drug development, and a disconnect between potency and efficacy is a common challenge.[20][21][22] This is almost always related to pharmacokinetics (PK) and bioavailability.

Pharmacokinetic Workflow:

G A Poor In Vivo Efficacy Despite In Vitro Potency B Perform a Pilot Pharmacokinetic (PK) Study A->B C Analyze Plasma and Brain Samples for Compound Concentration Over Time B->C D Low Exposure (Low Cmax, Low AUC) C->D E High Exposure but No Efficacy C->E F Poor Absorption or High First-Pass Metabolism D->F G Rapid Clearance D->G H Poor Blood-Brain Barrier Penetration (if CNS target) E->H I Target Engagement Issue E->I J Change Formulation or Route of Administration F->J K Investigate Metabolic Stability (In Vitro Microsomes) F->K G->K L Measure Unbound Fraction in Plasma and Brain H->L M Develop a Pharmacodynamic (PD) Marker Assay I->M

Caption: Workflow for investigating poor in vivo efficacy.

Key Considerations for 1-Methyl-5-[(methylamino)methyl]indoline:

  • Metabolism: The N-methyl groups and the indoline ring are potential sites for metabolism by cytochrome P450 enzymes. N-demethylation is a common metabolic pathway.[23]

    • Action: Conduct an in vitro metabolic stability assay using liver microsomes. This will give you an early indication of how quickly the compound is likely to be cleared.

  • Bioavailability: As a polar molecule, oral absorption might be limited.[20]

    • Action: In your pilot PK study, include both intravenous (IV) and oral (PO) dosing arms to determine the absolute bioavailability.

  • Blood-Brain Barrier (BBB) Penetration: If your target is in the central nervous system (CNS), the compound must cross the BBB.

    • Action: In your PK study, collect brain tissue in addition to plasma to determine the brain-to-plasma concentration ratio.

Hypothetical Metabolic Pathway:

G Parent 1-Methyl-5-[(methylamino)methyl]indoline N_demethyl_indoline N-demethylated indoline metabolite Parent->N_demethyl_indoline CYP-mediated N-demethylation N_demethyl_sidechain N-demethylated sidechain metabolite Parent->N_demethyl_sidechain CYP-mediated N-demethylation Oxidized_indoline Oxidized indoline metabolite Parent->Oxidized_indoline CYP-mediated oxidation Glucuronide_conjugate Glucuronide conjugate N_demethyl_indoline->Glucuronide_conjugate UGT-mediated conjugation

Caption: A plausible metabolic pathway for 1-Methyl-5-[(methylamino)methyl]indoline.

References

  • Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. PMC. Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Available at: [Link]

  • Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega. Available at: [Link]

  • Therapeutic Potential of Methylindoline Derivative in Ameliorating Cadmium-Induced Nephritis Experimented in Zebrafish Model. PubMed. Available at: [Link]

  • The ammonium-promoted formylation of indoles by DMSO and H2O. ResearchGate. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Single-Operation Deracemization of 3H-Indolines and Tetrahydroquinolines Enabled by Phase Separation. PMC. Available at: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PMC. Available at: [Link]

  • N-Methylindole. ResearchGate. Available at: [Link]

  • Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP. Available at: [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Sertindole is a serotonin 5-HT2c inverse agonist and decreases agonist but not antagonist binding to 5-HT2c receptors after chronic treatment. PubMed. Available at: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • Problems in Interpreting Laboratory Tests: What do Unexpected Results Mean? ResearchGate. Available at: [Link]

  • Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]

  • 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. PubMed. Available at: [Link]

  • 1-Methylindole. Wikipedia. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chromatography Forum. Available at: [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Available at: [Link]

  • Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. ResearchGate. Available at: [Link]

  • Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters. Available at: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PubMed. Available at: [Link]

  • The Clinical Approach on Receipt of an Unexpected Laboratory Test Result. PMC. Available at: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [Link]

  • How long can a compound be stable in DMSO for? ResearchGate. Available at: [Link]

  • Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PMC. Available at: [Link]

  • 5-HT receptor. Wikipedia. Available at: [Link]

  • Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. Available at: [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

  • Targeting DNA Methylation with Small Molecules: What's Next? Journal of Medicinal Chemistry. Available at: [Link]

  • Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan: Modular Construction of S-Linked Thioglycopeptides. American Chemical Society. Available at: [Link]

  • Interpreting Unexpected Events and Transitions in DSC Results. TA Instruments. Available at: [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available at: [Link]

  • N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 1-Methyl-5-[(methylamino)methyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-Methyl-5-[(methylamino)methyl]indoline. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this pharmaceutical intermediate at high purity. We will address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise before and during the purification process.

Q1: What are the likely impurities in my crude 1-Methyl-5-[(methylamino)methyl]indoline?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted 1-methylindoline or reagents from the methylaminomethylation step.

  • Over-methylated Byproduct: The tertiary amine, 1-Methyl-5-[(dimethylamino)methyl]indoline, is a frequent side-product.

  • Process-Related Impurities: Reagents, catalysts, or solvents used in the synthesis can carry over. For instance, if the synthesis involves a reduction step from an indole precursor, residual indole may be present.[1]

  • Degradation Products: Indolines can be susceptible to oxidation, especially if exposed to air and light over extended periods. The five-membered ring can potentially open under harsh acidic or oxidative conditions.

Q2: How should I choose the primary purification technique: chromatography, crystallization, or extraction?

A2: The optimal technique depends on the scale, impurity profile, and desired final purity.

  • Acid-Base Extraction: This is an excellent first step for initial cleanup and is highly scalable. It effectively removes non-basic organic impurities and some inorganic salts.[2]

  • Column Chromatography: This is the method of choice for separating structurally similar impurities, such as the target secondary amine from the over-methylated tertiary amine byproduct. It offers high resolution but can be less scalable for industrial processes.[2]

  • Crystallization: If your crude product is of moderate purity (>85-90%), crystallization is a powerful and scalable technique for achieving high final purity, often removing trace impurities that are difficult to separate by chromatography.[3][4]

A multi-step approach is often most effective. Use the decision tree in Section 4 to guide your strategy.

Q3: My compound appears to be degrading during purification. What are the stability considerations?

A3: 1-Methyl-5-[(methylamino)methyl]indoline, like many bioactive amines, can be sensitive to several factors:

  • pH: Extreme pH values should be avoided for prolonged periods. While acid-base extractions are useful, extended exposure to strong acids or bases at elevated temperatures can cause degradation.[5]

  • Oxygen: Indoline scaffolds can be susceptible to air oxidation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during solvent evaporation or when heated.

  • Temperature: Avoid excessive heat. When concentrating solutions, use a rotary evaporator with a water bath temperature below 40-50°C. Biogenic amines can be formed or degraded at elevated temperatures.[6]

  • Light: Protect the compound from direct light, as some heterocyclic compounds are light-sensitive.

Q4: Can I use standard silica gel for column chromatography with this amine?

A4: While possible, it is often problematic. The basic amine groups in your compound will interact strongly with the acidic silanol groups on the surface of standard silica gel.[7][8] This interaction leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.[7] To counteract this, you have two primary options:

  • Mobile Phase Modification: Add a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1% to 1% v/v).[7][8] This additive neutralizes the active silica sites.

  • Use a Deactivated Stationary Phase: Employ an amine-functionalized silica (KP-NH) or diol-functionalized silica column.[7][8] These columns have surfaces that minimize the acidic interactions, resulting in much better peak shape and separation without mobile phase additives.[7]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Column Chromatography Issues
Observed Issue Potential Cause Recommended Solution
Severe Peak Tailing Strong interaction between the basic amine and acidic silica gel.1. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[7][9] 2. Switch to an amine-functionalized silica column for superior results.[7]
Poor Separation of Product and Impurities Inappropriate solvent system (polarity is too high or too low).1. Optimize your mobile phase using TLC first. Test gradients of ethyl acetate in hexanes or dichloromethane in methanol, both with 0.5% TEA.[9] 2. If co-elution persists, consider a different stationary phase (e.g., diol or cyano) which offers alternative selectivity.[8]
Product Does Not Elute from the Column Irreversible adsorption to the silica gel due to very strong acid-base interactions.1. First, try flushing the column with a highly polar, basic solvent system like 5-10% ammonium hydroxide in methanol. 2. In the future, use an amine-functionalized column or ensure your mobile phase is sufficiently basic from the start.[7]
Problem 2: Crystallization Failures
Observed Issue Potential Cause Recommended Solution
Product "Oils Out" Instead of Crystallizing The compound's solubility is too high in the chosen solvent, or cooling is too rapid. The presence of significant impurities can also inhibit crystallization.1. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm, saturated solution until slight turbidity appears, then allow to cool slowly. 2. Try a different solvent system entirely. Toluene or diethyl ether have been used for similar indole derivatives.[3][10] 3. Ensure the crude material is sufficiently pure (>85%) before attempting crystallization.
No Crystal Formation Upon Cooling The solution is not supersaturated; the compound is too soluble or the concentration is too low.1. Concentrate the solution by slowly evaporating some solvent and then attempt cooling again. 2. Add a seed crystal from a previous successful batch if available. 3. Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
Crystals are Impure Impurities are co-crystallizing or are trapped within the crystal lattice. The cooling rate was too fast.1. Slow down the cooling process. Allow the solution to cool to room temperature slowly before moving it to a refrigerator. 2. Re-dissolve the impure crystals in a minimal amount of hot solvent and recrystallize. A second crystallization often significantly improves purity.
Problem 3: Liquid-Liquid Extraction Inefficiencies
Observed Issue Potential Cause Recommended Solution
Persistent Emulsion at the Interface The two phases are not separating cleanly, often due to fine particulates or similar densities.1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. 2. Allow the mixture to stand undisturbed for a longer period. 3. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
Low Recovery of Product in the Organic Layer The pH of the aqueous layer was not sufficiently basic to deprotonate the amine, or multiple extractions were not performed.1. Ensure the pH of the aqueous layer is >10-11 (use pH paper or a meter) before extracting the free base. Add more base (e.g., 2M NaOH) if necessary. 2. Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) rather than a single extraction with a large volume to maximize recovery.

Section 3: Detailed Purification Protocols

Protocol 1: Preparative Flash Chromatography

This protocol provides two options based on the available stationary phase.

Option A: Standard Silica Gel with Mobile Phase Modifier

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.

  • Column Packing: Pack a flash chromatography column with silica gel using a hexane/ethyl acetate mixture.

  • Mobile Phase Preparation: Prepare your eluents. For example, Eluent A: Hexane; Eluent B: Ethyl Acetate with 1% v/v triethylamine.

  • Elution: Load the dry slurry onto the column. Run a gradient from 100% Eluent A to a suitable concentration of Eluent B based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure, keeping the bath temperature below 40°C.

Option B: Amine-Functionalized Silica Column (Recommended)

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) for direct liquid injection, or dry load as described above.

  • Column Equilibration: Equilibrate the amine-functionalized column with your starting mobile phase (e.g., 100% Hexane).

  • Mobile Phase: Prepare Eluent A: Hexane and Eluent B: Ethyl Acetate. No triethylamine is needed. [7]

  • Elution & Collection: Inject or load the sample and run a gradient of Eluent B into Eluent A. Collect and analyze fractions as described above. This method typically yields sharper peaks and better separation.[7]

Protocol 2: Recrystallization for Final Polishing
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol, ethyl acetate, or a toluene/hexane mixture).

  • Dissolution: Place the semi-purified compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Scalable Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine product will become protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the acid extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Perform a "back-wash" with a fresh portion of DCM to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is >10. The protonated amine will be converted back to the neutral free base, which may precipitate or form an oil.

  • Product Extraction: Extract the aqueous layer multiple times with fresh DCM or ethyl acetate to recover the purified free base.

  • Drying and Concentration: Combine the organic layers containing the product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Section 4: Visual Guides & Data

Diagram: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.

Purification_Strategy start Crude Product Analysis (TLC, LCMS, NMR) decision1 Significant Non-Basic Impurities Present? start->decision1 decision2 Structurally Similar Impurities Present? (e.g., Tertiary Amine) decision1->decision2 No extraction Acid-Base Extraction decision1->extraction Yes decision3 Purity > 90%? decision2->decision3 No chromatography Flash Chromatography (Amine-Functionalized Silica) decision2->chromatography Yes crystallization Crystallization decision3->crystallization Yes end_product Pure Product (>99%) decision3->end_product No, Purity Sufficient extraction->decision2 chromatography->decision3 crystallization->end_product

Caption: Decision tree for selecting a purification strategy.

Table 1: Recommended Solvent Systems for Flash Chromatography
Stationary PhaseCommon ImpuritiesRecommended Mobile Phase System (Gradient)AdditiveRationale
Standard Silica GelNon-polar byproducts, starting materialsHexane / Ethyl Acetate0.5-1% TriethylamineTEA is crucial to prevent peak tailing by neutralizing acidic silanol sites.[7][8]
Standard Silica GelPolar byproducts, saltsDichloromethane / Methanol0.5-1% Triethylamine or NH₄OHA more polar system for eluting the highly polar amine, with a base to ensure good peak shape.
Amine-Functionalized SilicaAll impurity types, especially tertiary amine byproductHexane / Ethyl AcetateNoneThe deactivated surface provides excellent peak shape without additives, simplifying solvent prep and removal.[7]
Table 2: Suggested Solvents for Crystallization
Solvent ClassExample SolventsAnti-Solvent ExamplesComments
AlcoholsIsopropanol, EthanolHexanes, HeptaneGood for compounds of moderate polarity.
EstersEthyl AcetateHexanes, HeptaneOften provides good quality crystals.
Aromatic HydrocarbonsTolueneHexanes, HeptaneHas been shown to be effective for related indole structures.[10]
EthersDiethyl Ether, MTBEHexanesUseful for less polar compounds; use with caution due to volatility and peroxide formation.[3]

Section 5: References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • Kazakevich, Y., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Online]. Available: [Link]

  • MDPI. (2020). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 25(18), 4178. [Online]. Available: [Link]

  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. [Online]. Available: [Link]

  • Google Patents. (n.d.). Purification of secondary alkyl amines. [Online]. Available:

  • ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17546–17556. [Online]. Available: [Link]

  • The Pharma Master. (n.d.). Troubleshooting. [Online]. Available: [Link]

  • Google Patents. (n.d.). Crystallization process of tricyclic indole derivatives. [Online]. Available:

  • Google Patents. (n.d.). Crystallization process of tricyclic indole derivatives. [Online]. Available:

  • Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. [Online]. Available: [Link]

  • PMC. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. [Online]. Available: [Link]

  • Journal of Food Science and Technology. (2011). Control of Biogenic Amines in Food—Existing and Emerging Approaches. [Online]. Available: [Link]

Sources

stability testing of 1-Methyl-5-[(methylamino)methyl]indoline under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 1-Methyl-5-[(methylamino)methyl]indoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability assessment of this molecule. Our goal is to equip you with the necessary knowledge to design and execute robust stability studies, anticipate potential challenges, and interpret your results with confidence.

Introduction to Stability Testing

Stability testing is a critical component of drug development, providing essential data on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] For 1-Methyl-5-[(methylamino)methyl]indoline, a substituted indoline, understanding its intrinsic stability is paramount for determining appropriate storage conditions, retest periods, and for the development of a stable pharmaceutical formulation.[2]

Forced degradation, or stress testing, is an integral part of stability studies. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][3] This information is crucial for developing and validating stability-indicating analytical methods.[3][4] An ideal forced degradation study should result in 5-20% degradation of the drug substance.[5]

This guide will walk you through the common challenges and questions you may encounter during the stability testing of 1-Methyl-5-[(methylamino)methyl]indoline, providing practical solutions and scientifically grounded explanations.

Troubleshooting Guide

This section addresses specific issues that may arise during your stability studies. The following table summarizes potential problems, their likely causes, and recommended troubleshooting steps.

Issue Potential Cause(s) Troubleshooting & Optimization
No or minimal degradation (<5%) observed under stress conditions. - The molecule is highly stable under the applied conditions.- Inappropriate stress conditions (too mild).- Insufficient duration of stress testing.- Increase the severity of the stress conditions (e.g., higher temperature, higher concentration of acid/base/oxidizing agent).[3][6]- Extend the duration of the study.- For hydrolytic studies, consider using a co-solvent if the compound has poor aqueous solubility to ensure adequate exposure to the stress agent.[6]
Excessive degradation (>20%) observed. - Stress conditions are too harsh.- The molecule is inherently unstable under the applied conditions.- Reduce the severity of the stress conditions (e.g., lower temperature, lower concentration of reagents).- Shorten the exposure time.- For hydrolytic studies, neutralize the solution at earlier time points to halt the degradation reaction.[5]
Poor peak shape or resolution in HPLC analysis. - Inappropriate column chemistry or mobile phase composition.- Co-elution of the parent peak with degradation products.- Sample overload.- Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase modifiers (e.g., different buffers, ion-pairing agents).- Adjust the gradient profile to improve separation.- Optimize the mobile phase pH to improve the peak shape of ionizable compounds.- Reduce the injection volume or sample concentration.
Mass imbalance (sum of the assay of the parent compound and impurities is not close to 100%). - Formation of non-chromophoric degradation products.- Degradation products are not eluted from the HPLC column.- Inaccurate quantification due to differences in detector response.- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric compounds.- Employ a steep gradient at the end of the analytical run to elute any strongly retained compounds.- Determine the relative response factors (RRFs) for the major degradation products for accurate quantification.
Appearance of unexpected peaks in the chromatogram. - Contamination from glassware, solvents, or reagents.- Interaction with excipients (if in a formulation).- Secondary degradation of primary degradation products.- Run blank injections of solvents and reagents to identify sources of contamination.- Perform excipient compatibility studies.- Analyze samples at multiple time points to understand the degradation kinetics and the formation of secondary degradants.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability testing of 1-Methyl-5-[(methylamino)methyl]indoline.

Q1: What are the likely degradation pathways for 1-Methyl-5-[(methylamino)methyl]indoline?

While specific degradation pathways for 1-Methyl-5-[(methylamino)methyl]indoline are not extensively documented, we can infer potential pathways based on the chemistry of the indoline scaffold and its substituents:

  • Oxidation: The indoline ring is susceptible to oxidation, which can lead to the formation of the corresponding indole or further oxidized products like indolones.[7][8] The tertiary amine in the methylamino)methyl side chain is also a potential site for N-oxidation.

  • Photodegradation: Indole and its derivatives are known to be sensitive to light.[9] Photolytic cleavage of bonds and photo-oxidation are possible degradation routes, potentially leading to complex mixtures of products.[5][10]

  • Hydrolysis: While the indoline ring itself is generally stable to hydrolysis, the presence of substituents could influence its reactivity. The stability across a range of pH values should be investigated.

  • Thermal Degradation: High temperatures can induce decomposition. For indole, thermal reactions can lead to isomerization and fragmentation through pyrrole ring opening.[2]

Q2: What are the recommended forced degradation conditions for 1-Methyl-5-[(methylamino)methyl]indoline?

The following are recommended starting conditions for forced degradation studies, which should be optimized to achieve the target degradation of 5-20%.[5]

Stress Condition Recommended Starting Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid-state at 105 °C for 48 hours
Photodegradation Solid-state and solution exposed to ICH Q1B compliant light source (e.g., 1.2 million lux hours and 200 watt hours/square meter)

Q3: How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method must be able to separate the parent drug from all its degradation products and any process-related impurities.[4] Here is a general approach:

  • Column and Mobile Phase Screening: Start with a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[11]

  • Method Optimization: Adjust the gradient slope, mobile phase pH, and temperature to achieve optimal separation of the parent peak and all degradation products.

  • Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection of the parent compound and all impurities.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Q4: My solution of 1-Methyl-5-[(methylamino)methyl]indoline changes color upon exposure to light. What does this indicate?

Color change is a strong indicator of photodegradation.[9] The formation of new chemical entities with different chromophores (light-absorbing groups) can lead to a visible change in the solution's appearance. For indole-containing compounds, the formation of oxidized or polymeric products often results in yellowing or browning of the solution. It is crucial to characterize the degradation products formed to understand the nature of the change.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on 1-Methyl-5-[(methylamino)methyl]indoline.

Materials:

  • 1-Methyl-5-[(methylamino)methyl]indoline

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of 1-Methyl-5-[(methylamino)methyl]indoline in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature. Withdraw samples at appropriate time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid drug substance in a petri dish and expose it to 105 °C in a temperature-controlled oven. Withdraw samples at appropriate time points, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photodegradation: Expose the solid drug substance and a solution of the drug substance to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. After exposure, prepare the samples for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or as determined by PDA analysis)

  • Injection Volume: 10 µL

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 1-Methyl-5-[(methylamino)methyl]indoline Stock Stock Solution (1 mg/mL) API->Stock Thermal Thermal (Solid, 105°C) API->Thermal Stress Photo Photolytic (ICH Q1B) API->Photo Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Stress Stock->Photo Stress HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Data Data Analysis (Peak Purity, Mass Balance) HPLC->Data

Caption: Forced degradation experimental workflow.

Potential Degradation Pathways

This diagram illustrates potential degradation pathways for the indoline scaffold.

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis Indoline 1-Methyl-5-[(methylamino)methyl]indoline Indole Indole Derivative Indoline->Indole N_Oxide Side-chain N-Oxide Indoline->N_Oxide Photo_Oxidation Photo-oxidized Products Indoline->Photo_Oxidation Polymerization Polymeric Products Indoline->Polymerization Hydrolyzed Ring-opened/Modified Products (pH dependent) Indoline->Hydrolyzed Indolone Indolone Derivative Indole->Indolone

Caption: Potential degradation pathways of the indoline core.

Conclusion

The stability of 1-Methyl-5-[(methylamino)methyl]indoline is a multifaceted characteristic that must be thoroughly investigated to ensure the quality, safety, and efficacy of any resulting pharmaceutical product. This technical support guide provides a comprehensive framework for approaching these studies, from troubleshooting common experimental hurdles to understanding the underlying chemical principles. By applying the principles and protocols outlined herein, researchers can confidently navigate the complexities of stability testing and generate the robust data required for successful drug development.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers. [Link]

  • Oxidative conversion of substituted indolines into indoles. a. ResearchGate. [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • Degradation of Quinoline and Indole by Thermophilic Bacteria (Anoxybacillusrupiensis Ir2 (JQ912240)). ARC Journals. [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. [Link]

  • Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. MDPI. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Omicsonline.org. [Link]

  • Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Forced degradation and impurity profiling. ScienceDirect. [Link]

  • 1-Methyl-2,3-dihydro-1H-indole. PubChem. [Link]

  • 1-Methylindole. PubChem. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. National Institutes of Health. [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. National Institutes of Health. [Link]

  • Organic Letters Journal - ACS Publications - American Chemical Society. ACS Publications. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Institutes of Health. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Molecule 1-Methyl-5-nitroindoline Probes the Structural Change of Liquid Water with Temperature. National Institutes of Health. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. National Institutes of Health. [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. National Institutes of Health. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health. [Link]

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. National Institutes of Health. [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. Chemical Science International Journal. [Link]

  • Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. Asian Journal of Pharmaceutics. [Link]

  • degradation product formed: Topics by Science.gov. Science.gov. [Link]

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic-chemistry.org. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Serotonin Receptor Agonists: A Framework for Evaluating Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

Notice to the Reader: Initial literature and database searches for "1-Methyl-5-[(methylamino)methyl]indoline" did not yield any public scientific data regarding its synthesis, pharmacological activity, or characterization as a serotonin receptor agonist. The indoline and isoindoline scaffolds are known to be present in various bioactive compounds.[1][2][3] However, without specific data for the requested molecule, a direct comparative analysis is not possible.

Therefore, this guide has been developed as a comprehensive framework to illustrate how such a comparative analysis should be conducted. We will use the well-characterized and clinically significant serotonin 5-HT1B/1D receptor agonist, Sumatriptan , as our primary compound of interest.[4][5] This guide will compare Sumatriptan to other triptans, namely Zolmitriptan and Rizatriptan, providing the experimental context, data interpretation, and methodological rigor required for such a study. Researchers with access to proprietary data on 1-Methyl-5-[(methylamino)methyl]indoline can adapt this framework for their own internal evaluation.

Introduction: The Rationale for Serotonin Receptor Agonist Comparison

The "triptan" class of drugs, which includes Sumatriptan, Zolmitriptan, and Rizatriptan, revolutionized acute migraine treatment by selectively targeting 5-HT1B and 5-HT1D receptors.[8][9][10][11] Their therapeutic action is attributed to two primary mechanisms:

  • Cranial Vasoconstriction: Agonism at 5-HT1B receptors on dural blood vessels counteracts the vasodilation associated with migraine attacks.[12][13]

  • Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[5][13]

When characterizing a novel compound like "1-Methyl-5-[(methylamino)methyl]indoline," a direct comparison to established agonists is essential. This analysis determines not only its potency and efficacy but also its selectivity profile across various 5-HT receptor subtypes, which is a key predictor of both therapeutic potential and off-target side effects.

Comparative Pharmacological Profile: Binding Affinity and Functional Potency

The initial characterization of a potential serotonin agonist involves two key in vitro assessments: radioligand binding assays to determine receptor affinity (Ki) and functional assays to measure the compound's ability to elicit a cellular response (EC50 and Emax).

Receptor Binding Affinity (Ki)

Binding affinity measures the strength of the interaction between a ligand (the drug) and a receptor. A lower Ki value indicates a higher affinity. This is a critical first step in understanding a compound's potential to interact with its intended target.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Triptans

Receptor Subtype Sumatriptan Zolmitriptan Rizatriptan
5-HT1B High Affinity High Affinity High Affinity
5-HT1D High Affinity High Affinity High Affinity
5-HT1A Moderate Affinity Moderate Affinity Weak Affinity
5-HT1F High Affinity Moderate Affinity Weak Affinity
5-HT2A Negligible Negligible No Significant Activity

| 5-HT7 | Moderate Affinity | High Affinity | Weak Affinity |

Data compiled from publicly available pharmacological data.[5][10][14]

Interpretation: As shown in Table 1, all three triptans exhibit high affinity for their primary therapeutic targets, the 5-HT1B and 5-HT1D receptors.[4][14][15] Sumatriptan, the first-in-class triptan, also shows notable affinity for the 5-HT1F receptor.[5] Zolmitriptan and its active metabolite show high affinity for 5-HT1B/1D and moderate affinity for 5-HT1A receptors.[16][17] Rizatriptan is highly selective for 5-HT1B/1D receptors with weak affinity for other subtypes.[14][18] A novel compound would be evaluated against this panel to determine its selectivity. High affinity for off-target receptors (e.g., 5-HT2A or 5-HT2B) could predict potential side effects.

In Vitro Functional Activity (EC50)

Table 2: Comparative Functional Potency (EC50, nM) in cAMP Inhibition Assays

Receptor Subtype Sumatriptan Zolmitriptan Rizatriptan
5-HT1B Potent Agonist Potent Agonist Potent Agonist

| 5-HT1D | Potent Agonist | Potent Agonist | Potent Agonist |

This table represents expected outcomes based on the compounds' known mechanisms of action. Specific EC50 values vary between assay systems.

Interpretation: The functional data should correlate with the binding affinities. All three compounds are expected to be potent agonists at 5-HT1B/1D receptors, effectively inhibiting cAMP production.[6][19][20] When evaluating a new chemical entity, it is crucial to determine if it is a full agonist (capable of producing the maximum possible response) or a partial agonist (producing a submaximal response even at saturating concentrations). This distinction has significant implications for its therapeutic profile.

Signaling Pathways and Experimental Workflows

A thorough understanding of the underlying cellular mechanisms and the experimental procedures used to gather data is paramount for any comparative analysis.

5-HT1B/1D Receptor Signaling Cascade

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Serotonin Agonist (e.g., Sumatriptan) Receptor 5-HT1B/1D Receptor Agonist->Receptor Binds G_Protein Gαi/oβγ Receptor->G_Protein Activates MAPK MAPK Cascade (ERK1/2) Receptor->MAPK Activates via G-protein/β-arrestin AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response MAPK->Response

Caption: Canonical Gi/o signaling pathway for 5-HT1B/1D receptors.

Experimental Workflow: From Target to Data

The process of characterizing a novel agonist involves a standardized workflow to ensure data is reliable and reproducible. This workflow integrates receptor binding and functional assays.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay start Novel Compound (e.g., 1-Methyl-5-...) prep Prepare Cell Membranes Expressing Target 5-HT Receptors start->prep binding_assay Incubate Membranes with Radioligand & Compound prep->binding_assay functional_assay Incubate Whole Cells with Compound & Forskolin prep->functional_assay separation Separate Bound/ Free Radioligand (Filtration) binding_assay->separation detection_binding Quantify Radioactivity separation->detection_binding analysis_binding Calculate Ki values detection_binding->analysis_binding conclusion Comparative Analysis: Potency, Selectivity, Efficacy analysis_binding->conclusion lysis Cell Lysis functional_assay->lysis detection_functional Measure cAMP Levels (e.g., HTRF, AlphaScreen) lysis->detection_functional analysis_functional Calculate EC50/Emax detection_functional->analysis_functional analysis_functional->conclusion

Caption: Integrated workflow for in vitro characterization of a novel 5-HT agonist.

Detailed Experimental Protocols

Scientific integrity requires transparent and detailed methodologies. The following protocols are standard in the field for characterizing GPCR agonists.

Protocol: Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target receptor.[23][24]

Objective: To determine the Ki of a test compound at a specific 5-HT receptor subtype.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT receptor of interest.

  • Radioligand (e.g., [3H]5-CT for 5-HT1 receptors)

  • Test Compound (e.g., Sumatriptan, or the novel compound)

  • Non-specific binding control (e.g., high concentration of serotonin)

  • Binding Buffer (e.g., 50mM Tris-HCl, 10mM MgCl2, 0.1mM EDTA, pH 7.4)[25]

  • 96-well plates

  • Glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine)

  • Filtration apparatus (Harvester)

  • Scintillation counter and fluid

Procedure:

  • Preparation: Thaw frozen cell membranes and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold binding buffer.[26]

  • Plate Setup: In a 96-well plate, add:

    • 50 µL of binding buffer (for total binding) OR 50 µL of non-specific control (for non-specific binding) OR 50 µL of test compound at various concentrations.

    • 50 µL of radioligand at a fixed concentration (typically at or near its Kd).[26]

    • 150 µL of the diluted cell membrane preparation to initiate the reaction.[26]

  • Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation to reach equilibrium.[26][27]

  • Separation: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[24]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[26]

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

Protocol: Gi-Coupled cAMP Functional Assay

This protocol measures the ability of an agonist to activate a Gi-coupled receptor and inhibit the production of cAMP.[28][29]

Objective: To determine the EC50 and Emax of a test compound for the inhibition of adenylyl cyclase.

Materials:

  • Whole cells stably expressing the Gi-coupled 5-HT receptor of interest.

  • Forskolin (an adenylyl cyclase activator, used to stimulate a baseline level of cAMP).[28]

  • Test Compound (e.g., Sumatriptan, or the novel compound)

  • Cell culture medium and buffers (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).[30]

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or similar competitive immunoassay technology).[30][31][32]

  • 384-well assay plates.

Procedure:

  • Cell Plating: Seed the cells into a 384-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the test compound at various concentrations to the wells.

    • Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production. This creates a signal window against which inhibition can be measured.[28]

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection:

    • Add the lysis buffer and detection reagents from the cAMP kit directly to the wells as per the manufacturer's instructions.[30][32] These kits typically contain a labeled cAMP analog and a specific antibody that compete for binding, generating a signal (e.g., fluorescence resonance energy transfer or chemiluminescence) that is inversely proportional to the amount of cAMP produced by the cells.[31][32]

  • Read Plate: After a final incubation period, read the plate on a compatible plate reader.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve run in parallel.

    • Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the test compound.

    • Use a sigmoidal dose-response curve fit to calculate the EC50 (potency) and the Emax (maximum efficacy, expressed as % inhibition).

Conclusion and Future Directions

This guide provides a robust framework for the comparative analysis of a novel serotonin receptor agonist, using the well-established triptan class of drugs as a reference. The combination of radioligand binding assays to define affinity and selectivity, alongside functional assays to determine potency and efficacy, is the cornerstone of modern neuropharmacological drug discovery.

For the compound 1-Methyl-5-[(methylamino)methyl]indoline, the first step for researchers would be to generate this fundamental in vitro data. Should the compound demonstrate high affinity and potent agonism at a specific serotonin receptor, further studies would be warranted, including:

  • Broad Receptor Screening: Assessing binding against a wide panel of GPCRs, ion channels, and transporters to identify potential off-target liabilities.

  • In Vivo Models: Evaluating the compound's effects in relevant animal models to assess its therapeutic potential and pharmacokinetic properties. For example, a 5-HT1A agonist's effect on core body temperature can be a simple in vivo probe of its function.[33][34]

By systematically applying the principles and protocols outlined herein, researchers can rigorously characterize novel chemical entities and accurately position them within the complex landscape of serotonergic pharmacology.

References

  • ResearchGate. (n.d.). 5-HT1B receptor signaling pathways. Retrieved from ResearchGate. [Link]

  • Wikipedia. (2024). Rizatriptan. Retrieved from Wikipedia. [Link]

  • Wikipedia. (2024). Zolmitriptan. Retrieved from Wikipedia. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from NCBI. [Link]

  • National Center for Biotechnology Information. (n.d.). Sumatriptan. PubChem. Retrieved from NCBI. [Link]

  • National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from NCBI. [Link]

  • U.S. Food and Drug Administration. (n.d.). Reference ID: 3186822. Retrieved from FDA. [Link]

  • PubMed. (2000). Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells. Retrieved from PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Zolmitriptan. PubChem. Retrieved from NCBI. [Link]

  • RxReasoner. (n.d.). Zolmitriptan Pharmacology. Retrieved from RxReasoner. [Link]

  • Drugs.com. (2025). Sumatriptan Monograph for Professionals. Retrieved from Drugs.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Rizatriptan. PubChem. Retrieved from NCBI. [Link]

  • Wikipedia. (2024). Sumatriptan. Retrieved from Wikipedia. [Link]

  • GlobalRx. (n.d.). Sumatriptan USP: Clinical Profile and Applications. Retrieved from GlobalRx. [Link]

  • PubMed. (2019). 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins. Retrieved from PubMed. [Link]

  • PubMed. (1999). Comparative effects of serotonergic agonists with varying efficacy at the 5-HT(1A) receptor on core body temperature. Retrieved from PubMed. [Link]

  • Dimensions. (n.d.). Comparative effects of serotonergic agonists with varying efficacy at the 5-HT(1A) receptor on core body temperature: Modification by the selective 5-HT(1A) receptor antagonist WAY 100635. Retrieved from Dimensions. [Link]

  • Patsnap. (2024). Harnessing Synapse for Sumatriptan Information: Strategies and Tips. Retrieved from Patsnap. [Link]

  • National Center for Biotechnology Information. (2023). Zolmitriptan. StatPearls. Retrieved from NCBI. [Link]

  • PubMed. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Retrieved from PubMed. [Link]

  • PubMed Central. (n.d.). 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS. Retrieved from NCBI. [Link]

  • Patsnap. (2024). What is the mechanism of Rizatriptan Benzoate?. Retrieved from Patsnap. [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from DiscoverX. [Link]

  • Drugs.com. (2025). Rizatriptan Monograph for Professionals. Retrieved from Drugs.com. [Link]

  • Seton Hall University. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Retrieved from Seton Hall University Scholarship. [Link]

  • PubMed Central. (n.d.). Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential. Retrieved from NCBI. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from Creative BioMart. [Link]

  • Wikipedia. (2024). Serotonin receptor agonist. Retrieved from Wikipedia. [Link]

  • bioRxiv. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. Retrieved from bioRxiv. [Link]

  • PubMed. (1995). Comparison of Effects of Various Types of NA and 5-HT Agonists on Transmission from Group II Muscle Afferents in the Cat. Retrieved from PubMed. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from MDPI. [Link]

  • PubMed. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. Retrieved from PubMed. [Link]

  • MDPI. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from MDPI. [Link]

  • PubMed. (2018). The Serotonin Hallucinogen 5-MeO-DMT Alters Cortico-Thalamic Activity in Freely Moving Mice: Regionally-selective Involvement of 5-HT 1A and 5-HT 2A Receptors. Retrieved from PubMed. [Link]

  • PubMed Central. (n.d.). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Retrieved from NCBI. [Link]

Sources

A Comparative Guide to Validating the Binding Affinity of 1-Methyl-5-[(methylamino)methyl]indoline to 5-HT2C Receptors

Author: BenchChem Technical Support Team. Date: February 2026

<

This guide provides a comprehensive overview of methodologies for validating the binding affinity of the novel compound, 1-Methyl-5-[(methylamino)methyl]indoline, to the serotonin 2C (5-HT2C) receptor. The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a significant target in the development of therapeutics for a range of neuropsychiatric disorders, including obesity, depression, and schizophrenia.[1][2] Accurate determination of a ligand's binding affinity is a critical first step in the drug discovery pipeline, providing foundational data for further pharmacological characterization.

This document will delve into the principles and practical execution of well-established techniques, including radioligand binding assays and functional cell-based assays. Furthermore, it will explore modern, label-free alternatives such as surface plasmon resonance (SPR), offering a comparative analysis to guide researchers in selecting the most appropriate methods for their specific research goals.

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays have long been the cornerstone for quantifying ligand-receptor interactions.[3][4] These assays directly measure the binding of a radiolabeled ligand to its receptor, allowing for the determination of key parameters such as the equilibrium dissociation constant (Kd) for the radioligand and the inhibition constant (Ki) for a competing unlabeled ligand, such as 1-Methyl-5-[(methylamino)methyl]indoline.

Principle of Competitive Radioligand Binding

In a competitive binding assay, a fixed concentration of a high-affinity radioligand for the 5-HT2C receptor is incubated with a preparation of the receptor (e.g., cell membranes from a cell line stably expressing the receptor). The test compound, 1-Methyl-5-[(methylamino)methyl]indoline, is then added at increasing concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, and the concentration at which it inhibits 50% of the specific binding (IC50) is determined. The Ki value, which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes with 5-HT2C receptors) Incubation Incubate Receptor, Radioligand, and varying concentrations of Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]mesulergine or [3H]5-HT) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (1-Methyl-5-[(methylamino)methyl]indoline) Compound_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Data Analysis (IC50 determination, Ki calculation) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for 5-HT2C Radioligand Binding Assay
  • Receptor Preparation:

    • Culture cells stably expressing the human 5-HT2C receptor (e.g., HEK-293 or CHO cells).

    • Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.[5] The final membrane pellet is resuspended in an appropriate assay buffer.[5]

  • Radioligand Selection:

    • Choose a suitable radioligand with high affinity and selectivity for the 5-HT2C receptor. Commonly used radioligands include the antagonist [3H]mesulergine or the agonist [3H]5-HT.[6][7] The choice between an agonist and antagonist radioligand can be important, as they may label different conformational states of the receptor.[6][8]

  • Assay Setup:

    • In a 96-well plate, add the receptor membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of 1-Methyl-5-[(methylamino)methyl]indoline.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT2C ligand to block all specific binding).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.[5]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.[5] The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[5]

  • Detection and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of 1-Methyl-5-[(methylamino)methyl]indoline and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Beyond Binding: Functional Assays

While radioligand binding assays provide a direct measure of affinity, they do not reveal the functional consequence of that binding. Functional assays are essential to determine whether 1-Methyl-5-[(methylamino)methyl]indoline acts as an agonist, antagonist, or inverse agonist at the 5-HT2C receptor.

The 5-HT2C receptor primarily couples to the Gq/11 G protein, which activates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and an increase in intracellular calcium ([Ca2+]i).[1][9]

Calcium Flux Assay

A common functional assay for Gq-coupled receptors is the measurement of intracellular calcium mobilization.[9] This can be readily performed using calcium-sensitive fluorescent dyes.

Calcium_Flux_Pathway Ligand 1-Methyl-5-[(methylamino)methyl]indoline (Agonist) Receptor 5-HT2C Receptor Ligand->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release ER->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway for a 5-HT2C receptor agonist.

Step-by-Step Protocol for Calcium Flux Assay
  • Cell Preparation:

    • Seed cells expressing the 5-HT2C receptor into a 96-well plate and allow them to attach overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition and Signal Detection:

    • Use a fluorescence plate reader with an integrated liquid handling system to add varying concentrations of 1-Methyl-5-[(methylamino)methyl]indoline to the wells.

    • Simultaneously, monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • The peak fluorescence response at each concentration is used to generate a dose-response curve.

    • For agonists, the EC50 (the concentration that produces 50% of the maximal response) is determined.

    • To test for antagonist activity, the assay is performed in the presence of a known 5-HT2C agonist (like serotonin), and the ability of 1-Methyl-5-[(methylamino)methyl]indoline to inhibit the agonist-induced response is measured to determine the IC50.

Modern Alternatives: Label-Free Technologies

While robust, traditional assays have limitations, such as the use of radioactivity and the potential for artifacts from labels. Label-free technologies like Surface Plasmon Resonance (SPR) offer a powerful alternative for characterizing GPCR-ligand interactions in real-time.[10][11]

Surface Plasmon Resonance (SPR)

SPR measures the direct binding of a ligand to its receptor immobilized on a sensor chip.[10][11] This technique provides kinetic data (association and dissociation rates) in addition to affinity, offering a more detailed understanding of the binding event.[10] However, working with membrane proteins like GPCRs in SPR can be challenging due to the need to solubilize and stabilize the receptor while maintaining its native conformation.[11][12]

Comparison of Methodologies

FeatureRadioligand Binding AssayCalcium Flux AssaySurface Plasmon Resonance (SPR)
Principle Measures displacement of a radiolabeled ligandMeasures downstream functional response (Ca2+ release)Measures direct, label-free binding in real-time
Primary Output Binding affinity (Ki)Functional potency (EC50/IC50) and efficacyBinding affinity (KD), kinetics (ka, kd)
Information Provided Direct binding to the receptorFunctional activity (agonist, antagonist)Direct binding, on/off rates, stoichiometry
Throughput HighHighMedium to High
Key Advantage "Gold standard," direct measure of affinityProvides functional informationReal-time kinetics, label-free
Key Disadvantage Use of radioactivity, no functional dataIndirect measure of binding, signal amplification can be an issueTechnically challenging for membrane proteins

In Vivo Validation

Ultimately, the binding and functional activity of 1-Methyl-5-[(methylamino)methyl]indoline at the 5-HT2C receptor need to be confirmed in a more complex biological system. In vivo studies in animal models can assess the compound's ability to occupy the 5-HT2C receptor in the brain and elicit a physiological response consistent with 5-HT2C receptor modulation.[13] Techniques such as positron emission tomography (PET) with a 5-HT2C selective radiotracer can be used to determine receptor occupancy in the living brain. Behavioral models relevant to the therapeutic indication can then be employed to demonstrate the functional consequences of this receptor engagement.[13][14]

Conclusion

Validating the binding affinity of a novel compound like 1-Methyl-5-[(methylamino)methyl]indoline to the 5-HT2C receptor requires a multi-faceted approach. While radioligand binding assays provide a robust and direct measure of affinity, they should be complemented with functional assays to determine the nature of the interaction (agonist, antagonist, etc.). Emerging label-free technologies like SPR can offer deeper insights into the kinetics of the binding event. Finally, in vivo studies are crucial to confirm receptor engagement and functional effects in a physiological context. By employing a combination of these methodologies, researchers can build a comprehensive pharmacological profile of 1-Methyl-5-[(methylamino)methyl]indoline and confidently advance its development as a potential therapeutic agent.

References

  • Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Innoprot. 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Shank-Retzlaff, M. L., et al. (2006). Surface plasmon resonance applied to G protein-coupled receptors. Analytical Biochemistry. [Link]

  • Navratilova, I., et al. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry. [Link]

  • Rich, R. L., et al. (2015). Screening for GPCR Ligands Using Surface Plasmon Resonance. Figshare. [Link]

  • Ciano, A., et al. (2021). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. International Journal of Molecular Sciences. [Link]

  • Pharmacelera. (2021). Ligand-based methods as potential solutions to GPCR drug discovery limitations. Pharmacelera. [Link]

  • Canal, C. E., et al. (2011). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Price, A. E., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One. [Link]

  • Kim, S. K., et al. (2023). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [Link]

  • Price, A. E., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One. [Link]

  • ResearchGate. (2023). What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding? ResearchGate. [Link]

  • Mitchell, P. J., et al. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Cunningham, K. A., et al. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. ACS Pharmacology & Translational Science. [Link]

  • Boothman, L., et al. (2006). In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism. British Journal of Pharmacology. [Link]

  • Zhang, R., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Stutz, S. J., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. [Link]

  • ResearchGate. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • ResearchGate. (2018). BRET indicates 5-HT2AR:5-HT2CR interaction within 10 nm (A) Schematic... ResearchGate. [Link]

  • Wright, J. L., et al. (2003). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Price, A. E., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One. [Link]

  • Bonhaus, D. W., et al. (2000). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Berthold Technologies. BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • BioRxiv. (2023). Glycoprotein-glycoprotein receptor binding detection using bioluminescence resonance energy transfer (BRET). bioRxiv. [Link]

  • Fernández-Dueñas, V., et al. (2012). BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. Journal of Visualized Experiments. [Link]

  • Quirk, K., et al. (2001). Characterisation of agonist binding on human 5-HT2C receptor isoforms. European Journal of Pharmacology. [Link]

  • Tosh, D. K., et al. (2020). Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Ates-Alagoz, Z., & Yabanoglu-Ciftci, S. (2024). Some 5-HT , 5-HT and 5-HT Receptor Ligands as Atypical Antipsychotic: In Silico Pharmacological Evaluation with ADME Prediction. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Egan, C. T., et al. (1999). High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors. Journal of Neurochemistry. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 1-Methyl-5-[(methylamino)methyl]indoline Analogs: Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the indoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 1-Methyl-5-[(methylamino)methyl]indoline. While direct, comprehensive SAR studies on this specific scaffold are nascent, this document synthesizes data from closely related indoline and indole derivatives to project potential activity landscapes and guide future research. We will delve into the critical structural modifications that influence biological activity, drawing parallels from analogs targeting key protein families, and provide detailed experimental protocols for their evaluation.

The Indoline Core: A Versatile Scaffold in Medicinal Chemistry

The indoline ring system, a saturated analog of indole, offers a three-dimensional structure that is amenable to diverse chemical modifications. The specific scaffold , 1-Methyl-5-[(methylamino)methyl]indoline, possesses several key features that can be systematically altered to probe their influence on pharmacological activity:

  • The Indoline Nitrogen (N1): Methylated in the parent structure, this position is crucial for modulating physicochemical properties such as lipophilicity and basicity.

  • The Benzene Ring: Substitution at positions 4, 6, and 7 can significantly impact ligand-receptor interactions and metabolic stability.

  • The 5-Position Side Chain: The (methylamino)methyl group at this position provides a key interaction point, likely with target proteins, and its length, basicity, and substitution pattern are critical determinants of activity.

Our comparative analysis will focus on how modifications at these positions in analogous structures affect their interaction with common biological targets for indoline-containing molecules, including serotonin (5-HT) receptors and various enzymes.

Comparative Structure-Activity Relationship Analysis

Drawing from studies on various indoline and indole derivatives, we can infer the following SAR trends relevant to the 1-Methyl-5-[(methylamino)methyl]indoline scaffold.

Modifications of the Indoline Moiety

The core indoline structure is a critical determinant of activity. Modifications to both the nitrogen and the aromatic ring have been shown to have profound effects.

  • N1-Substitution: In many series of bioactive indolines, the nature of the substituent on the indoline nitrogen can dramatically alter potency and selectivity. While our core structure features a methyl group, studies on related compounds suggest that varying this group (e.g., to hydrogen, larger alkyl groups, or aryl groups) can modulate activity. For instance, in a series of tricyclic indoline resistance-modifying agents, modifications on the indoline nitrogen were generally found to be detrimental to activity.[1] This suggests that the N1-methyl group in our scaffold may be optimal for certain targets.

  • Aromatic Ring Substitution: The placement of substituents on the benzo portion of the indoline ring is a classic strategy for optimizing activity. Halogenation is a common modification. For example, in one study, a bromine at the 5-position was found to be crucial for activity, and moving it to other positions significantly reduced its effect.[1] Replacing the bromine with other halogens, like chlorine, sometimes led to a slight decrease in activity but also a significant reduction in cytotoxicity.[1] This highlights the delicate balance between potency and safety that can be tuned through aromatic substitution.

The 5-Position Side Chain: A Key Interaction Motif

The [(methylamino)methyl] side chain at the 5-position is a critical pharmacophoric element. Its length, basicity, and the nature of the terminal nitrogen substituent are expected to be major drivers of biological activity.

In a series of tryptamine analogs designed as 5-HT1D receptor agonists, the nature of the substituent at the 5-position was a key determinant of affinity and potency.[2] While not a direct analog, this work underscores the importance of the 5-position for interaction with serotonin receptors. For our scaffold, modifications to consider would include:

  • Altering the linker length: Increasing or decreasing the number of methylene units between the indoline ring and the terminal nitrogen.

  • Varying the N-substituents: Replacing the N-methyl group with other alkyl groups, or incorporating the nitrogen into a cyclic system (e.g., piperidine, piperazine).

  • Modifying the basicity: Introduction of electron-withdrawing or -donating groups near the terminal nitrogen to modulate its pKa.

Potential Biological Targets and Comparative Analog Performance

Based on the broader class of indole and indoline derivatives, several potential biological targets can be hypothesized for 1-Methyl-5-[(methylamino)methyl]indoline analogs.

Serotonin (5-HT) Receptors

Indole and its derivatives are well-known mimics of the endogenous neurotransmitter serotonin. It is therefore highly probable that 1-Methyl-5-[(methylamino)methyl]indoline analogs will interact with one or more 5-HT receptor subtypes.

  • 5-HT2 Receptors: Rotationally restricted phenolic analogs of serotonin, which share structural similarities with indolines, have been shown to be selective agonists for 5-HT2 type receptors.[3] The affinity for these receptors is sensitive to the conformation of the aminoethyl side chain.[3] This suggests that the stereochemistry and flexibility of the side chain in our scaffold will be critical for 5-HT2 receptor activity.

  • 5-HT1D Receptors: A series of 5-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)tryptamines were identified as potent 5-HT1D receptor agonists with comparable affinity to the anti-migraine drug sumatriptan.[2] This further supports the potential for 5-substituted indole/indoline derivatives to target this receptor family.

The following table summarizes the activity of representative serotonin receptor ligands with structural features relevant to our core scaffold.

Compound ClassKey Structural FeaturesTargetActivityReference
Dihydropyrano[3,2-e]indolesFused ring system restricting side-chain rotation5-HT2 AgonistPotent and selective[3]
5-Substituted TryptaminesVaried substituents at the 5-position5-HT1D AgonistHigh affinity and potency[2]
6-chloro-5-methyl-indoline derivativeCarbamoyl linkage at N15-HT2C AntagonistSelective and brain penetrant[4]
Enzyme Inhibition

Indoline-containing compounds have also been identified as inhibitors of various enzymes.

  • Lysine Specific Demethylase 1 (LSD1): A series of indolin-5-yl-cyclopropanamine derivatives were developed as potent and selective LSD1 inhibitors for the treatment of acute myeloid leukemia.[5] The indoline scaffold was a key element in the design of these inhibitors.[5]

  • Topoisomerase I: Indeno[1][6]naphthyridines, which can be considered extended and rigidified indole analogs, have been synthesized and evaluated as Topoisomerase I inhibitors with antiproliferative activity.[7]

Experimental Protocols for Evaluation

To elucidate the SAR of novel 1-Methyl-5-[(methylamino)methyl]indoline analogs, a systematic application of established experimental workflows is essential.

Synthetic Chemistry Workflow

The synthesis of new analogs will be central to any SAR study. A generalized synthetic workflow is depicted below.

Synthetic Workflow Indoline Indoline Starting Material N_Methylation N1-Methylation Indoline->N_Methylation e.g., MeI, K2CO3 Side_Chain_Intro Introduction of Side Chain at C5 N_Methylation->Side_Chain_Intro e.g., Formaldehyde, Methylamine, Mannich Reaction Analog Target Analog Side_Chain_Intro->Analog Purification Purification & Characterization Analog->Purification HPLC, NMR, MS

Caption: Generalized synthetic workflow for 1-Methyl-5-[(methylamino)methyl]indoline analogs.

A key intermediate for the synthesis of various disubstituted 1-(indolin-5-yl)methanamines is (2,3-dihydro-1H-indol-5-ylmethyl)amine.[8] This can be synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione through simultaneous deprotection of the phthalimide and acetyl groups.[8]

Biological Evaluation Workflow

A tiered approach to biological evaluation is recommended to efficiently screen and characterize new analogs.

Biological Evaluation Workflow Analogs Synthesized Analogs Primary_Screening Primary Screening (e.g., Radioligand Binding Assays) Analogs->Primary_Screening Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) Primary_Screening->Functional_Assays Active Compounds Selectivity_Panel Selectivity Profiling (Against related targets) Functional_Assays->Selectivity_Panel In_Vivo_Studies In Vivo Efficacy & PK/PD (Animal Models) Selectivity_Panel->In_Vivo_Studies Potent & Selective Leads

Caption: Tiered workflow for the biological evaluation of novel indoline analogs.

Step-by-Step Protocol for Radioligand Binding Assay (Example for 5-HT Receptors):

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT receptor subtype of interest.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors).

    • Add increasing concentrations of the unlabeled test compound (the 1-Methyl-5-[(methylamino)methyl]indoline analog).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive ligand.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 1-Methyl-5-[(methylamino)methyl]indoline scaffold holds significant promise for the development of novel therapeutic agents. While direct SAR data is limited, by drawing inferences from structurally related indole and indoline derivatives, a rational approach to analog design can be formulated. The key areas for modification—the N1-position, the aromatic ring, and the 5-position side chain—all offer opportunities to tune the potency, selectivity, and pharmacokinetic properties of these compounds. A systematic approach to synthesis and biological evaluation, as outlined in this guide, will be crucial in unlocking the full potential of this versatile chemical scaffold. Future work should focus on synthesizing a focused library of analogs and screening them against a panel of likely biological targets, including a broad range of 5-HT receptor subtypes and relevant enzyme families.

References

  • Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. (URL: )
  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - Bar-Ilan University. (URL: )
  • Structure−activity relationship of compounds 1−5.
  • 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist - PubMed. (URL: )
  • Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)
  • 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed. (URL: )
  • Synthesis and biological evaluations of N'-substituted methylene-4-(quinoline-4-amino) benzoylhydrazides as potential anti-hepatoma agents. | Semantic Scholar. (URL: )
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][4][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. (URL: )

  • Alpha-methyl-5-HT, a 5-HT2 receptor agonist, stimulates beta2-adrenoceptors in guinea pig airway smooth muscle - PubMed. (URL: )
  • 5-HT1A receptor agonists: recent developments and controversial issues - PubMed. (URL: )
  • Synthesis and biological evaluation of indeno[1][6]naphthyridines as topoisomerase I (TopI) inhibitors with antiproliferative activity - PubMed. (URL: )

  • Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor - PubMed. (URL: )
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Deriv
  • Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed. (URL: )
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (URL: )

Sources

A Guide to Characterizing the Cross-Reactivity Profile of Novel CNS-Active Compounds: A Case Study Using 1-Methyl-5-[(methylamino)methyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining the selectivity and cross-reactivity profile of novel therapeutic candidates. While focusing on the hypothetical characterization of 1-Methyl-5-[(methylamino)methyl]indoline, a compound identified in patent literature as a potential ligand for central nervous system (CNS) targets, the principles and methodologies described herein are broadly applicable for the preclinical assessment of any new chemical entity. As this specific molecule lacks publicly available pharmacological data, this document serves as a roadmap for researchers to generate, analyze, and present such crucial safety and selectivity information.

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting CNS receptors.[1][2][3] Given its structural motifs and the context of its originating patent, 1-Methyl-5-[(methylamino)methyl]indoline is hypothesized to primarily target the serotonin 1A (5-HT1A) receptor, a key modulator of mood and anxiety.[4][5] However, achieving therapeutic efficacy requires not only high potency at the intended target but also minimal interaction with off-targets to avoid adverse effects. This guide details the logical, multi-tiered screening cascade necessary to build a robust cross-reactivity profile.

Pillar 1: The Rationale for a Phased Screening Approach

A systematic, tiered approach to selectivity profiling is essential for efficient drug development. It conserves resources by eliminating unsuitable compounds early and provides progressively deeper insights into the pharmacological profile of promising candidates. Our proposed workflow begins with a focused, hypothesis-driven panel before progressing to a broad, unbiased screen.

Experimental & Logic Workflow: From Hypothesis to Comprehensive Profile

The diagram below illustrates the decision-gated process for characterizing a novel compound's selectivity.

G cluster_0 Phase 1: Focused Selectivity Panel cluster_1 Phase 2: Broad Liability Screening cluster_2 Phase 3: Final Profile A Compound Synthesis & Purity Confirmation B Primary Target Confirmation (5-HT1A Binding & Functional Assays) A->B C Initial Selectivity Panel (Binding Assays) B->C If Ki < 1 µM D Data Analysis: Calculate Ki & Selectivity Ratios C->D E Broad Off-Target Panel (e.g., Eurofins SafetyScreen44) D->E If >10-fold selective over initial panel F Identify & Confirm Hits (Dose-Response Binding Assays) E->F G Functional Follow-Up (Agonist/Antagonist Assays on Confirmed Hits) F->G H Generate Comprehensive Cross-Reactivity Profile G->H

Caption: A tiered workflow for assessing compound cross-reactivity.

Pillar 2: Establishing On-Target Activity at 5-HT1A

Before assessing off-target effects, it is crucial to confirm and quantify the compound's activity at its primary hypothesized target, the 5-HT1A receptor. This involves both measuring its binding affinity (the ability to physically occupy the receptor) and its functional efficacy (the ability to elicit a cellular response).

The 5-HT1A Receptor Signaling Cascade

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[4][6][7] Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[8][9][10] This reduction in cAMP is a measurable hallmark of 5-HT1A receptor activation and forms the basis of our functional assay.

cluster_membrane Cell Membrane cluster_outside Extracellular cluster_inside Intracellular Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., 1-Methyl-5-... indoline) Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Simplified 5-HT1A receptor signaling pathway.

Protocol 1: 5-HT1A Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioactive ligand from the receptor.

Objective: To calculate the inhibitory constant (Ki) of 1-Methyl-5-[(methylamino)methyl]indoline for the human 5-HT1A receptor.

Materials:

  • Membranes: Commercially available membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist), typically used at a concentration equal to its Kd (~0.5 nM).[11]

  • Non-specific Definer: Serotonin (5-HT) or 8-OH-DPAT at a high concentration (e.g., 10 µM).[11]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Instrumentation: 96-well microplates, filter mats (e.g., GF/B or GF/C pre-soaked in polyethyleneimine), a cell harvester, and a liquid scintillation counter.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 11 points from 10 µM to 1 pM) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL Assay Buffer.

    • Non-specific Binding (NSB): 25 µL of 10 µM Serotonin.

    • Test Compound: 25 µL of each concentration of the serially diluted test compound.

  • Radioligand Addition: Add 25 µL of [³H]8-OH-DPAT solution (prepared at 2x the final concentration) to all wells.

  • Membrane Addition: Add 50 µL of the prepared cell membrane suspension (containing ~5-10 µg of protein) to all wells. The final assay volume is 100 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[11]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillant, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Convert CPM values for the test compound to percent inhibition relative to the control (specific binding).

    • Fit the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 2: 5-HT1A Functional Assay (cAMP Inhibition)

This protocol measures the compound's ability to activate the receptor and produce a cellular response.

Objective: To determine the potency (EC₅₀) and efficacy (% inhibition) of the test compound at the human 5-HT1A receptor.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Stimulant: Forskolin (a direct adenylyl cyclase activator).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA technology.[13]

  • Instrumentation: A plate reader compatible with the chosen detection kit.

Methodology:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and grow to ~90% confluency.

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Incubation:

    • Wash the cells once with assay buffer.

    • Add the diluted test compound to the wells and incubate for 15-30 minutes at 37°C.

  • Stimulation: Add forskolin to all wells (except for a negative control) at a final concentration that elicits a submaximal cAMP response (typically 1-10 µM) and incubate for another 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition and the signal from unstimulated cells as 100% inhibition.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the EC₅₀ (potency) and the Emax (maximum efficacy).

Pillar 3: Comparative Cross-Reactivity Profiling

Once on-target activity is confirmed, the next step is to assess the compound's selectivity. This begins with a focused panel of targets that are structurally related or known to be common off-targets for 5-HT1A ligands.

Phase 1: Focused Selectivity Panel

Due to the high homology among biogenic amine receptors, a primary concern is cross-reactivity with other serotonin, dopamine, and adrenergic receptors.[14][15] An initial screening panel should therefore include, at a minimum, the targets listed below.

Table 1: Proposed Initial Selectivity Panel
Receptor Family Specific Subtypes
Serotonin (5-HT)5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7
Adrenergicα₁, α₂, β₁
DopamineD₁, D₂, D₃
OtherSigma₁ (σ₁), hERG Channel

Rationale: The hERG channel is included early due to its critical role in cardiac safety. The Sigma-1 receptor is a common off-target for CNS-active drugs.

The binding affinity (Ki) for each of these targets should be determined using radioligand binding assays similar to Protocol 1, using appropriate radioligands and membrane preparations for each receptor.

Phase 2: Broad Safety Screening

If the compound demonstrates promising selectivity in the initial panel (e.g., >100-fold selectivity for 5-HT1A over other targets), a broader screen is warranted. This is typically accomplished using a commercially available safety panel from a contract research organization (CRO).

  • Examples of Commercial Panels:

    • Eurofins Discovery SafetyScreen44 or CNS Safety Panel[16][17]

    • Reaction Biology InVEST44 Panel[18]

    • ICE Bioscience ICESTP Safety Panel™ 44 & 77[19]

These panels typically test the compound at a single high concentration (e.g., 10 µM) against a wide array of ~40-80 receptors, ion channels, and transporters that are known to be implicated in adverse drug reactions. Any target showing significant inhibition (typically >50%) at this concentration is flagged as a "hit."

Phase 3: Hit Confirmation and Functional Follow-up

All hits identified in the broad screen must be confirmed. This involves:

  • Dose-Response Binding: Running a full competition binding assay (as in Protocol 1) to determine the Ki for the off-target interaction.

  • Functional Assays: If the binding affinity is potent (e.g., Ki < 1 µM), a functional assay must be performed to determine if the compound acts as an agonist, antagonist, or allosteric modulator at that receptor.

Data Presentation and Interpretation

The final cross-reactivity profile should be summarized in a clear, tabular format that allows for easy comparison of the compound's potency at the primary target versus its affinity for all tested off-targets.

Table 2: Example Cross-Reactivity Profile for 1-Methyl-5-[(methylamino)methyl]indoline
Target Binding Affinity (Ki, nM) Functional Activity (EC₅₀/IC₅₀, nM) Mode of Action
Primary Target
5-HT1A1.53.2 (EC₅₀)Agonist
Selectivity Panel
5-HT2A2,500>10,000-
α₁-Adrenergic850>10,000-
D₂ Dopamine>10,000N/A-
hERG Channel>10,000N/A-
Broad Panel Hits
Sigma₁ (σ₁)450980 (IC₅₀)Antagonist

Data are hypothetical and for illustrative purposes only.

Interpretation: A compound with a profile like the one shown above would be considered highly selective. The >500-fold difference between its Ki at 5-HT1A and the next closest off-target (α₁-Adrenergic) suggests a wide therapeutic window. The weak affinity and functional activity at the Sigma-1 receptor would be noted but likely not considered a major liability.

By following this structured, evidence-based approach, researchers can build a comprehensive and trustworthy cross-reactivity profile, enabling an informed decision on whether to advance a novel compound like 1-Methyl-5-[(methylamino)methyl]indoline into further preclinical and clinical development.

References

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Journal of Neurochemistry. Available at: [Link]

  • Carhart-Harris, R. L., & Nutt, D. J. (2017). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Molecular Neuroscience. Available at: [Link]

  • De Deurwaerdère, P., et al. (2017). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. Available at: [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. AMiner. Available at: [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Scilit. Available at: [Link]

  • Wesołowska, A. (2019). Characteristics of functional selectivity new 5-HT1A serotonin receptor agonists. Digital Medical Library. Available at: [Link]

  • Ngo, T., et al. (2013). 5-HT1A receptor pharmacophores to screen for off-target activity of α1-adrenoceptor antagonists. Journal of Molecular Modeling. Available at: [Link]

  • Kaczor, A. A., et al. (2016). An Algorithm to Identify Target-Selective Ligands - A Case Study of 5-HT7/5-HT1A Receptor Selectivity. PLOS ONE. Available at: [Link]

  • Ciano, A., et al. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS Chemical Neuroscience. Available at: [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Psychoactive Drug Screening Program. (n.d.). Assay Protocol Book. PDSP. Available at: [Link]

  • Kaczor, A. A., et al. (2016). An Algorithm to Identify Target-Selective Ligands – A Case Study of 5-HT7/5-HT1A Receptor Selectivity. CORE. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Newman-Tancredi, A., et al. (2021). Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders. Pharmacology & Therapeutics. Available at: [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Eurofins Discovery. Available at: [Link]

  • Ngo, T., et al. (2013). 5-HT1A receptor pharmacophores to screen for off-target activity of α1-adrenoceptor antagonists. UNSW Sydney. Available at: [Link]

  • ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services. ICE Bioscience. Available at: [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. Available at: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. Eurofins Discovery. Available at: [Link]

  • Sygnature Discovery. (n.d.). CNS Safety - Pharmacology. Sygnature Discovery. Available at: [Link]

  • Krishnan, K., & Mukhopadhyay, S. (2012). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. GenScript. Available at: [Link]

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Investing.com. (2024). Aytu launches EXXUA, first selective 5-HT1A agonist for depression. Investing.com. Available at: [Link]

  • Global Cities Hub. (2023). How Sleep Plus CBD gummies interact with the body and sleep. Global Cities Hub. Available at: [Link]

  • Barresi, E., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules. Available at: [Link]

  • Barresi, E., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, M., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Barresi, E., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. Available at: [Link]

Sources

Comparative Efficacy Analysis of 1-Methyl-5-[(methylamino)methyl]indoline: A Molecule Awaiting a Target

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Crafting a comprehensive comparison guide for a novel compound requires a fundamental piece of information: its biological target. Our extensive search for the biological activity and specific molecular targets of 1-Methyl-5-[(methylamino)methyl]indoline (CAS 906352-81-6) has yielded no specific data. While the indoline scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide array of proteins, the specific functionalization of this particular molecule does not point to a clear, publicly documented biological objective.

A safety data sheet from Fisher Scientific confirms the identity of the compound, cataloged as N-Methyl-(1-methylindolin-5-yl)methylamine, and indicates its use as a laboratory chemical.[1] However, it explicitly states that the toxicological and, by extension, pharmacological properties have not been fully investigated.[1]

The broader chemical family of indole and indoline derivatives boasts a rich and diverse pharmacology. Various members of this class have been shown to interact with a range of biological targets, including but not limited to:

  • Serotonin (5-HT) Receptors: Numerous indoline-containing compounds are known to modulate serotonin receptors, acting as both agonists and antagonists. For instance, SB-242084 is a selective 5-HT2C receptor antagonist.

  • Dopamine Receptors: Some indoline derivatives have shown affinity for dopamine receptors, such as U-91356A, which is an agonist for the D2 subtype.[2]

  • Enzymes: The indoline structure is also found in various enzyme inhibitors.

Without a defined biological target for 1-Methyl-5-[(methylamino)methyl]indoline, a direct comparative efficacy study against known inhibitors is not feasible. The subsequent sections of this guide, which would typically detail comparative potency (e.g., IC50, Ki values), experimental protocols for target engagement, and pathway analysis, cannot be constructed.

The Path Forward: Target Identification and Initial Screening

For researchers in possession of this molecule, the critical next step is target identification. A logical starting point would be to screen 1-Methyl-5-[(methylamino)methyl]indoline against a panel of common drug targets, particularly those for which other indoline derivatives have shown activity.

Suggested Initial Screening Workflow:

A tiered approach to screening could efficiently identify the biological target of this compound.

Sources

Comparative Validation of 1-Methyl-5-[(methylamino)methyl]indoline in a Preclinical Migraine Model: A Guide for Efficacy Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of the novel compound, 1-Methyl-5-[(methylamino)methyl]indoline, in a preclinical model of migraine. Drawing upon established methodologies and insights from the development of the "triptan" class of drugs, this document outlines a scientifically rigorous approach to compare its efficacy against established first-line treatments.

Introduction: The Rationale for a New Triptan-Like Compound

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. The "triptan" class of drugs, which are serotonin 5-HT1B/1D receptor agonists, have been a mainstay of acute migraine treatment for decades.[1][2] Their therapeutic effect is primarily attributed to three key mechanisms: vasoconstriction of dilated cranial blood vessels, inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings, and a reduction in the transmission of pain signals in the brainstem.[3][4][5][6][7]

The structure of 1-Methyl-5-[(methylamino)methyl]indoline, an indoline derivative, shares similarities with the tryptamine core of existing triptans like sumatriptan, zolmitriptan, and rizatriptan. This structural analogy forms the basis of our central hypothesis: 1-Methyl-5-[(methylamino)methyl]indoline acts as a 5-HT1B/1D receptor agonist and, therefore, possesses anti-migraine properties. This guide details the experimental validation of this hypothesis.

Comparative Compounds

To provide a robust assessment of 1-Methyl-5-[(methylamino)methyl]indoline's efficacy, its performance will be benchmarked against the following well-characterized triptans:

  • Sumatriptan: The first-generation triptan, often used as a standard for comparison.[1][2]

  • Zolmitriptan: A second-generation triptan with good oral bioavailability and central nervous system penetration.[5][8]

  • Rizatriptan: Another second-generation triptan known for its rapid onset of action.[1][4][9]

Experimental Workflow: A Multi-faceted Approach to Validation

The validation process will proceed through a series of in vivo and ex vivo experiments designed to assess the compound's ability to modulate key pathophysiological events in migraine.

G cluster_0 In Vivo Evaluation cluster_1 Ex Vivo Analysis cluster_2 In Vitro Confirmation (Optional) A Rodent Migraine Model (Dural Plasma Protein Extravasation) B Behavioral Assessment (Allodynia, Grimace Scale) A->B Assess functional recovery C Trigeminal Nucleus Caudalis (TNC) Analysis A->C Tissue collection D c-Fos Immunohistochemistry C->D Quantify neuronal activation E Receptor Binding Assays (5-HT1B/1D) G cluster_0 Presynaptic Trigeminal Neuron cluster_1 Cranial Blood Vessel Smooth Muscle A 1-Methyl-5-[(methylamino)methyl]indoline B 5-HT1D Receptor A->B C Inhibition of CGRP and Substance P Release B->C Agonism G Reduced Neurogenic Inflammation C->G D 1-Methyl-5-[(methylamino)methyl]indoline E 5-HT1B Receptor D->E F Vasoconstriction E->F Agonism H Alleviation of Migraine Pain F->H G->H

Caption: Proposed signaling pathway for the anti-migraine action of 1-Methyl-5-[(methylamino)methyl]indoline.

Conclusion and Future Directions

The successful validation of 1-Methyl-5-[(methylamino)methyl]indoline in this preclinical migraine model, demonstrating comparable or superior efficacy to existing triptans, would provide a strong rationale for its further development as a novel acute migraine therapeutic. Subsequent studies should focus on its pharmacokinetic profile, oral bioavailability, and potential for side effects, particularly cardiovascular effects, which are a known concern with this class of drugs. [10][11]Further in vitro receptor binding and functional assays would definitively confirm its mechanism of action at 5-HT1B/1D receptors.

References

  • [Mechanism of action of zolmitriptan]. PubMed. Available from: [Link]

  • Goadsby, P. J. (1998). Clinical effects and mechanism of action of sumatriptan in migraine. PubMed. Available from: [Link]

  • Pietrobon, D., & Moskowitz, M. A. (2014). Models of Trigeminal Activation: Is There an Animal Model of Migraine? MDPI. Available from: [Link]

  • Andreou, A. P., & Goadsby, P. J. (2009). Receptor systems mediating c-fos expression within trigeminal nucleus caudalis in animal models of migraine. PubMed. Available from: [Link]

  • Koroleva, K., et al. (2019). Investigation of 5-HT2B receptor induced dural plasma protein extravasation in a mouse migraine model. PMC - NIH. Available from: [Link]

  • Greco, R., et al. (2018). Migraine: Experimental Models and Novel Therapeutic Approaches. MDPI. Available from: [Link]

  • Charles River. Migraine Animal Models. Available from: [Link]

  • Scott, A. K. (2008). Rizatriptan in the treatment of migraine. PMC - PubMed Central - NIH. Available from: [Link]

  • PubChem. (n.d.). Zolmitriptan. NIH. Available from: [Link]

  • PubChem. (n.d.). Sumatriptan. NIH. Available from: [Link]

  • PubChem. (n.d.). Rizatriptan. NIH. Available from: [Link]

  • DrugBank Online. (n.d.). Zolmitriptan RapidFilm. Available from: [Link]

  • Koroleva, K., et al. (2015). Hypoxia facilitates neurogenic dural plasma protein extravasation in mice: A novel animal model for migraine pathophysiology. ResearchGate. Available from: [Link]

  • WebMD. (2024). Rizatriptan (Maxalt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available from: [Link]

  • Dussor, G. (2022). Animal Models of Migraine: Setting the Stage. ICAMS 2022. Available from: [Link]

  • GlobalRx. (n.d.). Sumatriptan Succinate 6mg/0.5mL: A Comprehensive Clinical Profile for Healthcare Providers. Available from: [Link]

  • RxList. (n.d.). Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]

  • Greentech Bioscience. (n.d.). Animal Models of Migraine. Available from: [Link]

  • Cooper, D. B., & Nasir, R. (2023). Sumatriptan. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Migraine Buddy. (2023). Sumatriptan: Dosage, Side Effects, and Migraine Relief. Available from: [Link]

  • Bolay, H., et al. (1997). Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion. PubMed. Available from: [Link]

  • FDA. (n.d.). ZOMIG (zolmitriptan) tablets. Available from: [Link]

  • Christensen, S. L., et al. (2019). Cilostazol induces C-fos expression in the trigeminal nucleus caudalis and behavioural changes suggestive of headache with the migraine-like feature photophobia in female rats. PubMed. Available from: [Link]

  • Koroleva, K., et al. (2019). Investigation of 5-HT2B receptor induced dural plasma protein extravasation in a mouse migraine model. ResearchGate. Available from: [Link]

  • Olesen, J., et al. (1998). Possible Mechanism of C-Fos Expression in Trigeminal Nucleus Caudalis Following Cortical Spreading Depression. PubMed. Available from: [Link]

  • Markowitz, S., et al. (1987). Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache. PubMed. Available from: [Link]

  • Brain-wide mapping of c-Fos expression in nitroglycerin-induced models of migraine. (2024). PMC. Available from: [Link]

  • Models of Trigeminal Activation: Is There an Animal Model of Migraine? (2024). ResearchGate. Available from: [Link]

Sources

A Head-to-Head Comparison of Indoline vs. Indole Derivatives in Functional Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indole scaffold is rightfully celebrated as a "privileged" structure, forming the core of a multitude of approved drugs and clinical candidates.[1][2] Its rigid, aromatic nature and rich electronic properties make it an exceptional pharmacophore for interacting with a diverse range of biological targets. However, the very properties that make indole attractive can also present challenges in drug development, such as metabolic instability or off-target activities. This has led to a growing interest in its saturated counterpart, the indoline scaffold, as a strategic bioisosteric replacement to refine pharmacological profiles.[3][4]

This guide provides a head-to-head comparison of indoline and indole derivatives, moving beyond theoretical discussions to focus on their performance in key functional assays. We will dissect the causality behind choosing one scaffold over the other and provide the experimental framework necessary to validate these choices, empowering researchers to make more informed decisions in their drug discovery campaigns.

The Core Directive: Why Choose Between Indole and Indoline?

The fundamental difference between indole and indoline lies in the saturation of the C2-C3 bond within the pyrrole ring. This seemingly minor structural change has profound implications for the molecule's shape, electronic distribution, and chemical reactivity.

  • Indole: The fully unsaturated indole ring is planar and aromatic. Its 10 π-electron system facilitates π-π stacking and cation-π interactions with biological targets. The electron-rich nature of the ring, particularly at the C3 position, makes it susceptible to electrophilic attack and oxidative metabolism.

  • Indoline: The saturation of the C2-C3 bond breaks the aromaticity of the five-membered ring, resulting in a non-planar, more three-dimensional structure. This increased sp3 character can lead to improved metabolic stability, enhanced solubility, and the potential for establishing different interactions within a binding pocket. The choice to explore an indoline scaffold is often a deliberate strategy to mitigate the liabilities of a promising indole lead compound.[4][5]

The following diagram illustrates this fundamental structural divergence.

G cluster_indole Indole Scaffold cluster_indoline Indoline Scaffold indole indoline indole->indoline Reduction of C2-C3 bond (Bioisosteric Replacement) indole_props Planar & Aromatic Susceptible to Oxidation π-π Stacking Interactions indoline_props Non-Planar (3D) & Saturated Improved Metabolic Stability Novel Vector Interactions

Caption: Structural and Property Comparison of Indole and Indoline Scaffolds.

Case Study 1: GPCR Antagonism - Targeting the α1A-Adrenoceptor

The α1A-adrenergic receptor, a Gq-coupled GPCR, is a key target for the treatment of benign prostatic hyperplasia (BPH).[6] A study by Ai et al. provides an excellent direct comparison of indole and indoline derivatives as potent and selective α1A-adrenoceptor antagonists.[6]

Rationale for Scaffold Comparison

The researchers likely started with an indole-based pharmacophore known to have some affinity for the target. The exploration of the indoline scaffold would have been a rational step to potentially improve selectivity against other α1-adrenoceptor subtypes (α1B and α1D) and to enhance pharmacokinetic properties. The conformational flexibility of the indoline ring compared to the rigid indole could allow for a more optimal fit into the receptor's binding pocket.

Functional Assay: Cell-Based Calcium Mobilization

Since the α1A-adrenoceptor is Gq-coupled, its activation leads to an increase in intracellular calcium concentration ([Ca2+]i). A cell-based calcium mobilization assay is therefore the most direct and physiologically relevant method to quantify the functional activity of antagonists.

G cluster_workflow Calcium Mobilization Assay Workflow plate Seed cells expressing α1A-AR in 96-well plates load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate->load incubate Incubate to allow dye de-esterification load->incubate add_cpd Add antagonist (Indole/Indoline derivative) incubate->add_cpd add_agonist Add α1A agonist (e.g., Phenylephrine) add_cpd->add_agonist read Measure fluorescence intensity over time (FLIPR) add_agonist->read analyze Calculate IC50 values read->analyze

Caption: Workflow for a cell-based calcium mobilization assay.

Data Presentation: A Head-to-Head Comparison

The study identified highly potent and selective antagonists from both the indole and indoline series. The data below is extracted from the study by Ai et al. (2016).[6]

Compound IDScaffoldα1A IC50 (nM)Selectivity (α1B/α1A)Selectivity (α1D/α1A)
(R)-14r Indoline2.7640.1408.2
(R)-23l Indole1.91506249.6
SilodosinReference1.9285.914.4

Data sourced from J. Med. Chem. 2016, 59, 9, 4478–4495.[6]

Insights and Interpretation

This direct comparison reveals that both scaffolds can yield highly potent α1A antagonists. The indole derivative (R)-23l showed slightly higher potency and remarkable selectivity over the α1B subtype. Conversely, the indoline derivative (R)-14r, while slightly less potent, exhibited a more balanced and still excellent selectivity profile. This case study demonstrates that saturation of the indole core is a viable strategy for modulating selectivity, a critical parameter for minimizing side effects. The choice between the two would depend on the desired overall pharmacological profile, including metabolic stability and off-target effects not captured in this primary assay.

Case Study 2: Enzyme Inhibition - A Tale of Two Scaffolds for 5-LOX/sEH

While a perfect head-to-head comparison of a single kinase inhibitor is elusive in the literature, a study on dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) for anti-inflammatory applications provides a compelling example of the strategic exploration of both scaffolds.[7]

Rationale for Scaffold Comparison

The researchers began with an in-house library and identified an indoline derivative as a notable 5-LOX inhibitor. This led to the rational design of new analogues, including the corresponding indole derivative, to expand the structure-activity relationship (SAR). The goal was to understand how the planarity and aromaticity of the core scaffold influenced the dual inhibitory profile.[7]

Functional Assay: In Vitro Kinase/Enzyme Inhibition

The most common method for determining the potency of an enzyme inhibitor is an in vitro biochemical assay that measures the conversion of a substrate to a product. For kinases, this often involves measuring the consumption of ATP or the phosphorylation of a substrate.

G cluster_workflow In Vitro Kinase Assay Workflow reagents Prepare reaction mix: Kinase, Substrate, ATP add_inhibitor Add inhibitor (Indole/Indoline derivative) at varying concentrations reagents->add_inhibitor incubate Incubate at 37°C to allow reaction to proceed add_inhibitor->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., luminescence for remaining ATP) stop_reaction->detect_signal analyze Calculate IC50 values detect_signal->analyze G cluster_gpcr α1A-Adrenoceptor (Gq) Signaling Pathway Agonist Norepinephrine Receptor α1A-AR Agonist->Receptor Gq Gαq Receptor->Gq activates Antagonist Indole/Indoline Derivative Antagonist->Receptor PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC Response Smooth Muscle Contraction Ca->Response PKC->Response leads to G cluster_rtk VEGFR-2 Signaling Pathway Ligand VEGF-A Receptor VEGFR-2 Ligand->Receptor Dimer Dimerization & Autophosphorylation Receptor->Dimer activates Inhibitor Indole/Indoline Kinase Inhibitor Inhibitor->Dimer inhibits (ATP-competitive) PLCg PLCγ Dimer->PLCg PI3K PI3K Dimer->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Key pathways in the VEGFR-2 signaling cascade.

The head-to-head comparison of indole and indoline derivatives in functional assays reveals a nuanced relationship rather than a simple superiority of one scaffold over the other. The indole core remains an outstanding starting point for hit discovery due to its proven track record and versatile chemistry. The indoline scaffold, however, represents a powerful tool in lead optimization, offering a strategic pathway to enhance drug-like properties such as metabolic stability, solubility, and target selectivity.

The choice is not a matter of dogma but of rational design, guided by the specific challenges presented by the biological target and the desired therapeutic profile. As demonstrated in the case studies, transitioning from an indole to an indoline, or vice versa, can dramatically alter a compound's functional output. By employing robust, validated functional assays as described in this guide, researchers can effectively navigate the subtle yet critical differences between these two valuable scaffolds to accelerate the development of next-generation therapeutics.

References

  • Jopling, C. et al. (2021). Signaling pathways of VEGFR-2. ResearchGate. Available at: [Link]

  • Zhang, Y. et al. (2022). Schematic illustration of VEGFR-2 signaling pathways. ResearchGate. Available at: [Link]

  • Wang, Z. et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Cui, W. et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Hasani, R. et al. (2018). A diagram illustrating alpha 1-adrenoceptor activation resulting in smooth muscle constriction. ResearchGate. Available at: [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Available at: [Link]

  • Di Micco, S. et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, H. et al. (2020). Signal transduction pathways of α 1 -adrenergic receptors in smooth muscle cells. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Indole and indoline scaffolds in drug discovery. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Wikipedia. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. Available at: [Link]

  • Bio-Rad. (n.d.). Development - Activation of ERK by Alpha-1 adrenergic receptors Pathway Map. Bio-Rad. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • QIAGEN. (n.d.). α-Adrenergic Signaling. QIAGEN GeneGlobe. Available at: [Link]

  • Zhang, Y. et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity. Available at: [Link]

  • Kaczor, A. A. et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules. Available at: [Link]

  • Eastwood, P. et al. (2011). Indolin-2-one p38α Inhibitors III: Bioisosteric Amide Replacement. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ai, J. et al. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Bandeira, P. N. et al. (2016). Biomedical Importance of Indoles. Current Pharmaceutical Design. Available at: [Link]

  • Zhang, Y. et al. (2023). Development and Application of Indolines in Pharmaceuticals. ResearchGate. Available at: [Link]

  • Carato, P. et al. (1993). New indole derivatives as potent and selective serotonin uptake inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 1-Methyl-5-[(methylamino)methyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the molecular structure of 1-Methyl-5-[(methylamino)methyl]indoline, a novel compound with potential applications in pharmaceutical research.

In the realm of drug discovery, even minor structural ambiguities can lead to misinterpretation of biological activity, wasted resources, and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative. This guide moves beyond a simple listing of techniques, delving into the causality behind experimental choices and demonstrating how a combination of methods provides a self-validating system for structural elucidation.

The Analytical Gauntlet: A Multi-Technique Approach for Unwavering Confidence

To achieve an irrefutable structural confirmation of 1-Methyl-5-[(methylamino)methyl]indoline, a battery of spectroscopic and spectrometric techniques must be employed. Each method provides a unique piece of the structural puzzle, and their combined data creates a cohesive and undeniable portrait of the molecule. The primary techniques discussed in this guide are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC)

  • Mass Spectrometry (MS)

  • Fourier-Transform Infrared (FTIR) Spectroscopy

The following sections will provide a detailed examination of each technique, including the theoretical underpinnings, expected results for our target molecule, and a comparative analysis of their strengths and limitations in this specific context.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and establish connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons in a molecule, their relative numbers, and their electronic environment. For 1-Methyl-5-[(methylamino)methyl]indoline, we can predict the following signals. Note: As experimental data for the target molecule is not publicly available, the following chemical shift predictions are based on expert analysis of the closely related and structurally similar compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, for which experimental data has been published.[1]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic (H-4, H-6, H-7)6.8 - 7.2m3H
Benzylic CH₂~3.7s2H
Indoline CH₂ (H-2)~3.4t2H
Indoline CH₂ (H-3)~2.9t2H
N-CH₃ (on indoline)~2.7s3H
N-CH₃ (on side chain)~2.4s3H
NH~1.5 (broad)s1H

The aromatic protons will appear in the downfield region due to the deshielding effect of the benzene ring. The benzylic protons are adjacent to the aromatic ring, shifting them downfield as well. The two methylene groups of the indoline ring will appear as triplets due to coupling with each other. The two N-methyl groups will be singlets and are expected to have distinct chemical shifts. The NH proton signal is often broad and its position can be solvent-dependent.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. The predicted chemical shifts for 1-Methyl-5-[(methylamino)methyl]indoline are as follows, again based on the analysis of its close analog.[1]

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C (quaternary)152, 131, 129
Aromatic CH126, 124, 109
Benzylic CH₂~56
Indoline CH₂ (C-2)~53
Indoline CH₂ (C-3)~30
N-CH₃ (on indoline)~35
N-CH₃ (on side chain)~34
2D NMR Spectroscopy: Unraveling the Connectivity

While ¹H and ¹³C NMR provide essential information, 2D NMR techniques are crucial for unambiguously connecting the pieces of the puzzle.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For our target molecule, we would expect to see correlations between the aromatic protons, and crucially, between the H-2 and H-3 protons of the indoline ring, confirming their adjacent relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the entire molecular structure. For instance, we would expect to see correlations from the N-methyl protons on the indoline ring to the C-2 and C-7a carbons, and from the benzylic protons to the aromatic carbons (C-5, C-4, C-6), confirming the substitution pattern.

The logical workflow for NMR analysis is depicted below:

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton-Proton Connectivity HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC Direct C-H Attachment C13_NMR->HMBC Long-Range C-H Connectivity Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR analysis workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of the synthesized compound and offers valuable structural information through its fragmentation pattern.

For 1-Methyl-5-[(methylamino)methyl]indoline (C₁₂H₁₈N₂), the expected exact mass is approximately 190.1470 g/mol . High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry can also provide structural clues. We would anticipate fragmentation patterns characteristic of indoline derivatives. Common fragmentation pathways include the loss of the methyl group from the nitrogen and cleavage of the side chain. The benzylic cleavage, resulting in a stable benzylic cation, is also a likely fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. For 1-Methyl-5-[(methylamino)methyl]indoline, the key expected vibrational frequencies are:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (secondary amine)3300 - 3500Weak to medium, sharp
C-H Stretch (aromatic)3000 - 3100Medium to weak
C-H Stretch (aliphatic)2800 - 3000Strong
C=C Stretch (aromatic)1450 - 1600Medium to weak, multiple bands
C-N Stretch1000 - 1250Medium

The presence of a weak to medium, sharp peak in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine. The aromatic C-H and C=C stretches confirm the presence of the benzene ring.

Comparative Analysis of Analytical Techniques

Technique Strengths Limitations Role in Confirmation
NMR (¹H, ¹³C, 2D) Provides detailed structural information, including atom connectivity and stereochemistry.Requires a relatively larger sample amount and longer acquisition times. Can be complex to interpret for highly complex molecules.Primary and definitive method for structural elucidation.
Mass Spectrometry Determines the exact molecular weight and elemental composition. Fragmentation patterns provide structural clues.Isomeric compounds can have identical molecular weights. Fragmentation can sometimes be complex and difficult to interpret.Confirms molecular formula and provides supporting structural evidence.
FTIR Spectroscopy Fast, simple, and requires a small sample amount. Excellent for identifying functional groups.Provides limited information about the overall molecular structure and connectivity.Rapid confirmation of the presence of key functional groups.

The synergy of these techniques provides a robust and self-validating confirmation of the molecular structure.

Synergistic_Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure Confirmed Structure of 1-Methyl-5-[(methylamino)methyl]indoline NMR->Structure Definitive Connectivity MS Mass Spectrometry MS->Structure Molecular Formula & Fragmentation FTIR FTIR Spectroscopy FTIR->Structure Functional Group Identity

Caption: The synergistic role of analytical techniques in structural confirmation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthesized 1-Methyl-5-[(methylamino)methyl]indoline.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently invert to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard, pre-optimized pulse programs for each 2D experiment.

    • Set the spectral widths in both dimensions to encompass all relevant proton and carbon signals.

    • The number of increments in the indirect dimension and the number of scans per increment should be chosen to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Acquire the mass spectrum in high-resolution mode to obtain an accurate mass measurement to at least four decimal places.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Alternatively, for a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The final spectrum is reported in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The structural confirmation of a synthesized molecule is a non-negotiable step in the drug development pipeline. By employing a combination of NMR spectroscopy (¹H, ¹³C, and 2D), mass spectrometry, and FTIR spectroscopy, researchers can build an unassailable case for the structure of 1-Methyl-5-[(methylamino)methyl]indoline. This guide has provided not only the "what" but also the "why" behind these analytical choices, empowering researchers to approach structural elucidation with confidence and scientific rigor. The presented protocols offer a starting point for the practical application of these techniques, ensuring that the foundational data for any new chemical entity is both accurate and reliable.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. UCLA Chemistry. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Allschoolabs. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 1-Methyl-5-[(methylamino)methyl]indoline for its Target

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the novel compound, 1-Methyl-5-[(methylamino)methyl]indoline. Given its structural resemblance to known serotonergic agents, we will proceed with the hypothesis that its primary target is a serotonin receptor, specifically the 5-HT2C receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. This guide will detail a multi-tiered experimental approach to not only confirm its affinity and functional activity at the 5-HT2C receptor but also to meticulously profile its interactions with other related and unrelated biological targets.

The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, potency is but one piece of the puzzle. A molecule's selectivity—its ability to interact with its intended target while minimally engaging other biological molecules—is a critical determinant of its ultimate safety and efficacy. Poor selectivity can lead to a host of off-target effects, ranging from mild side effects to severe toxicity, ultimately derailing a promising drug candidate.[1][2] Therefore, a thorough and early assessment of selectivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.

This guide will walk you through a self-validating system of experiments designed to build a comprehensive selectivity profile for 1-Methyl-5-[(methylamino)methyl]indoline. We will explore the causality behind our experimental choices, from initial binding assays to functional characterization and broad-panel screening.

The Putative Target: The Serotonin 2C (5-HT2C) Receptor

The 5-HT2C receptor is a member of the serotonin receptor family, which is the largest family of G-protein coupled receptors (GPCRs).[3][4] These receptors are integral membrane proteins that transduce extracellular stimuli into intracellular signals. The 5-HT2C receptor, in particular, primarily couples to Gq/11 G-proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively.

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2C 5-HT2C Receptor Gq Gq Protein 5HT2C->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand 1-Methyl-5-[(methylamino)methyl]indoline Ligand->5HT2C Binds Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: The 5-HT2C receptor signaling cascade via Gq protein activation.

A Multi-tiered Strategy for Selectivity Profiling

A robust assessment of selectivity requires a multi-pronged approach. We will employ a tiered strategy, starting with focused assays on the primary target and its close relatives, followed by broader screening to uncover unanticipated interactions.

Selectivity_Workflow Start Start: 1-Methyl-5-[(methylamino)methyl]indoline Tier1 Tier 1: Radioligand Binding Assays (Affinity) Start->Tier1 Tier2 Tier 2: Functional Assays (Agonism/Antagonism) Tier1->Tier2 Tier3 Tier 3: Broad Panel Screening (Off-Target Liabilities) Tier2->Tier3 Profile Comprehensive Selectivity Profile Tier3->Profile

Caption: A tiered workflow for comprehensive selectivity profiling.

Tier 1: Primary Target Engagement - Radioligand Binding Assays

The first step is to quantify the binding affinity of 1-Methyl-5-[(methylamino)methyl]indoline for the 5-HT2C receptor and compare it to its affinity for the closely related 5-HT2A and 5-HT2B receptors.[5][6][7] Competitive radioligand binding assays are the gold standard for this, providing a measure of the ligand's inhibition constant (Ki).[5][8]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Cell Membrane Preparation: Utilize cell lines stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor. Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

  • Radioligand: Select a high-affinity radioligand for each receptor subtype (e.g., [3H]mesulergine for 5-HT2C, [3H]ketanserin for 5-HT2A, and [3H]LSD for 5-HT2B).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the test compound (1-Methyl-5-[(methylamino)methyl]indoline). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinities
Compound5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)Selectivity (fold) 5-HT2A/2CSelectivity (fold) 5-HT2B/2C
1-Methyl-5-[(methylamino)methyl]indoline 15150080010053
Reference Compound (SB-242084) 12500150025001500

Tier 2: Functional Selectivity - Assessing Downstream Signaling

High affinity does not necessarily translate to functional activity. The next crucial step is to determine whether 1-Methyl-5-[(methylamino)methyl]indoline acts as an agonist (activates the receptor) or an antagonist (blocks the action of the natural ligand, serotonin) at the 5-HT2 subtypes. Given that these receptors are Gq-coupled, measuring the accumulation of inositol phosphates (IPs) is a direct readout of their activation.[9]

Experimental Protocol: Inositol Phosphate Accumulation Assay
  • Cell Culture: Use cell lines expressing the respective human 5-HT2 receptors. Seed the cells in 96-well plates and grow to confluency.

  • Labeling: Label the cells with [3H]myo-inositol overnight to incorporate it into the cell membranes as phosphoinositides.

  • Agonist Mode: To test for agonist activity, treat the cells with increasing concentrations of 1-Methyl-5-[(methylamino)methyl]indoline in the presence of LiCl (which prevents the breakdown of IPs).

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of 1-Methyl-5-[(methylamino)methyl]indoline before challenging them with a fixed concentration of serotonin (e.g., its EC80).

  • Lysis and Purification: Lyse the cells and purify the accumulated [3H]inositol phosphates using anion-exchange chromatography.

  • Scintillation Counting: Quantify the radioactivity of the purified IPs.

  • Data Analysis: For agonist activity, plot the response against the compound concentration to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect). For antagonist activity, determine the IC50 (concentration that inhibits 50% of the serotonin response) and calculate the pA2 or Kb value.

Data Presentation: Functional Activities
Compound5-HT2C Potency (EC50/IC50, nM)5-HT2C Efficacy (% of Serotonin)5-HT2A Potency (EC50/IC50, nM)5-HT2B Potency (EC50/IC50, nM)Functional Class
1-Methyl-5-[(methylamino)methyl]indoline 25 (IC50)0>10,000>10,000Selective 5-HT2C Antagonist
Serotonin (Reference Agonist) 10 (EC50)1008 (EC50)12 (EC50)Agonist
SB-242084 (Reference Antagonist) 2 (IC50)0>10,000>10,000Selective 5-HT2C Antagonist

Tier 3: Broad Selectivity Profiling - Uncovering Off-Target Interactions

To build a comprehensive safety profile, it is essential to screen 1-Methyl-5-[(methylamino)methyl]indoline against a broad panel of other biological targets, including other GPCRs, ion channels, kinases, and transporters.[2] Several contract research organizations (CROs) offer standardized screening panels (e.g., the Eurofins SafetyScreen44 or the DiscoverX KINOMEscan). This step is crucial for identifying potential off-target liabilities that could lead to unexpected side effects.

Comparative Analysis and Interpretation

The data from these three tiers should be integrated to form a holistic view of the compound's selectivity.

Decision_Tree Start Selectivity Data Analysis Q1 High affinity for 5-HT2C? (Ki < 100 nM) Start->Q1 Q2 >30-fold selectivity over 5-HT2A and 5-HT2B? Q1->Q2 Yes Result_Bad1 Low Potency Q1->Result_Bad1 No Q3 Functional activity at 5-HT2C? Q2->Q3 Yes Result_Bad2 Poor Selectivity vs. Subtypes Q2->Result_Bad2 No Q4 Clean in broad panel screen? Q3->Q4 Yes Result_Bad3 No Functional Effect Q3->Result_Bad3 No Result_Good Promising Selective Candidate Q4->Result_Good Yes Result_Bad4 Off-Target Liabilities Q4->Result_Bad4 No

Caption: A decision tree for interpreting selectivity data.

In our hypothetical example, 1-Methyl-5-[(methylamino)methyl]indoline demonstrates good affinity for the 5-HT2C receptor with 100-fold and 53-fold selectivity over the 5-HT2A and 5-HT2B receptors, respectively. The functional data confirm that it is an antagonist at the 5-HT2C receptor and is functionally silent at the other two subtypes at concentrations up to 10 µM. If the broad panel screen reveals no significant off-target interactions at a relevant concentration (e.g., 1 µM), the compound can be considered a promising selective 5-HT2C antagonist worthy of further preclinical development.

Conclusion

Assessing the selectivity of a novel compound like 1-Methyl-5-[(methylamino)methyl]indoline is a multifaceted process that requires a systematic and rigorous experimental approach. By following the tiered strategy outlined in this guide—from initial binding studies to functional characterization and broad-panel screening—researchers can build a comprehensive and reliable selectivity profile. This, in turn, will enable informed decisions about the compound's therapeutic potential and de-risk its progression through the drug discovery pipeline. The principles and protocols described herein are not only applicable to the study of 1-Methyl-5-[(methylamino)methyl]indoline but can also be adapted for the selectivity assessment of other novel chemical entities targeting GPCRs and other protein classes.

References

  • Bromidge, S. M., Duckworth, M., Forbes, I. T., Ham, P., King, F. D., Thewlis, K. M., Blaney, F. E., Naylor, C. B., Blackburn, T. P., Kennett, G. A., Wood, M. D., & Clarke, S. E. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. Journal of Medicinal Chemistry, 40(22), 3494–3496. [Link]

  • Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Serotonin Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Bohn, L. M., Zhou, L., & Ho, J. H. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1335, 177–189. [Link]

  • PubChem. (n.d.). N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Arrowsmith, J., & Miller, P. (2013). Trial watch: phase II and phase III attrition rates 2011-2012. Nature Reviews Drug Discovery, 12(8), 569. [Link]

  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Antipin, R. L., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(4), M1291. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • Venkatakrishnan, A. J., Deupi, X., Lebon, G., Tate, C. G., Schertler, G. F., & Babu, M. M. (2013). Molecular signatures of G-protein-coupled receptors. Nature, 494(7436), 185–194. [Link]

  • PubChem. (n.d.). 1-Methylindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Heterocyclic Derivatives by Oxidation of 1-Amino-2-methylindoline. Retrieved from [Link]

  • DiscoverX. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin [Video]. YouTube. [Link]

  • Bonaventure, P., et al. (1998). 5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole: a novel 5-HT2C/5-HT2B receptor antagonist with improved affinity, selectivity, and oral activity. Journal of Medicinal Chemistry, 41(15), 2853–2864. [Link]

  • Heal, D. J., & Smith, S. L. (1991). Serotonin Receptor Subtypes: Implications for Psychopharmacology. The British Journal of Psychiatry, 159(S12), 7–14. [Link]

  • Schiffmann, S., et al. (2020). In-vitro safety and off-target profile of the anti-parasitic arylmethylaminosteroid 1o. Scientific Reports, 10(1), 7622. [Link]

  • Jerabek-Willemsen, M., et al. (2014). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. Frontiers in Plant Science, 5, 524. [Link]

  • Schetz, J. A., et al. (2016). Novel Analogues of (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole) Provide Clues to Dopamine D2/D3 Receptor Agonist Selectivity. Journal of Medicinal Chemistry, 59(10), 4843–4859. [Link]

  • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1–12. [Link]

  • Bohn, L. M., Zhou, L., & Ho, J. H. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology (Clifton, N.J.), 1335, 177–189. [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Retrieved from [Link]

  • PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][10][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

  • Heptares Therapeutics. (2018, June 18). G-protein coupled receptors (GPCRs) [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.
  • ResearchGate. (n.d.). Synthesis of Indolines via Base-Mediated C-H Activation and Defluorinative C-N Coupling, with no Need for Transition-Metals. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-5-[(methylamino)methyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bench

As researchers dedicated to advancing drug discovery, our focus is often on synthesis, characterization, and application. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of 1-Methyl-5-[(methylamino)methyl]indoline (CAS No. 906352-81-6), a versatile amine building block used in complex synthetic pathways.

The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from waste generation to final disposal, is handled with the scientific rigor it deserves. Adherence to these protocols not only protects you and your colleagues but also upholds the integrity of our research environment.

Hazard Profile and Risk Assessment

Understanding the specific hazards of 1-Methyl-5-[(methylamino)methyl]indoline is the foundation of its safe management. Based on available safety data, this compound presents a significant risk profile that necessitates careful handling.

The primary hazard is its corrosivity. The Safety Data Sheet (SDS) for N-Methyl-(1-methylindolin-5-yl)methylamine classifies it as a substance that causes severe skin burns and eye damage[1]. Ingestion is also highly hazardous, with the potential to cause severe swelling and damage to the esophagus and stomach[1]. Therefore, all waste streams containing this compound must be treated as corrosive hazardous waste .

Due to its potential for causing severe tissue damage, it falls under the category of a "Particularly Hazardous Substance" as defined by the Occupational Safety and Health Administration (OSHA), which requires additional safety precautions and planning[2][3].

Table 1: Hazard Summary for 1-Methyl-5-[(methylamino)methyl]indoline

Hazard ClassificationCategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 1CDangerCauses severe skin burns and eye damage
Serious Eye DamageCategory 1DangerCauses serious eye damage
Corrosive to MetalsNot Classified--
Acute Toxicity (Oral)Not Classified--

Data synthesized from supplier Safety Data Sheets[1].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive nature of this compound, a robust selection of PPE is mandatory for any procedure involving its handling or disposal. Standard laboratory attire is insufficient.

  • Hand Protection: Use heavy-duty, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's specifications for breakthrough time and permeability for corrosive amines[4]. Always inspect gloves for tears or punctures before use[1].

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. Due to the severe risk of splashes, a full-face shield used in conjunction with goggles is strongly recommended[4][5].

  • Body Protection: A flame-resistant lab coat, fully fastened, is essential. For tasks with a higher risk of splashing, such as bulk transfers or spill cleanup, a chemically resistant apron or suit should be worn over the lab coat[5].

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear sandals, clogs, or porous shoes in the laboratory[4].

On-Site Waste Management: Collection and Segregation

Proper disposal begins at the point of generation. The following steps ensure that waste containing 1-Methyl-5-[(methylamino)methyl]indoline is collected safely and in compliance with federal and institutional regulations[6][7][8].

Step 1: Container Selection

The waste container must be chemically compatible with corrosive amines.

  • Recommended: Use high-density polyethylene (HDPE) or glass containers. The original reagent bottle is often the best choice for collecting the initial waste stream[9].

  • Prohibited: Do not use metal containers, as corrosive amines can react with and degrade them[10]. Ensure the container is in good condition, with no cracks or leaks, and has a secure, leak-proof screw cap[7].

Step 2: Labeling

Proper labeling is a critical control that prevents dangerous chemical reactions and ensures compliant disposal. As soon as the first drop of waste is added, the container must be labeled[8][11].

  • The label must clearly state the words "HAZARDOUS WASTE "[7][11].

  • List all chemical constituents by their full chemical name—no abbreviations or formulas[6][7].

  • Include the approximate percentage of each component.

  • Indicate the accumulation start date (the date the first waste was added).

  • Include the name of the principal investigator and the laboratory location.

Step 3: Segregation and Storage

Improper storage is a leading cause of laboratory accidents. 1-Methyl-5-[(methylamino)methyl]indoline waste must be segregated from incompatible materials to prevent violent reactions.

Table 2: Incompatible Material Segregation

Waste ClassStorage RequirementRationale
Acids Store in a separate, dedicated secondary container.Neutralization reactions with amines can be highly exothermic, causing boiling and splashing.
Oxidizing Agents (e.g., nitric acid, perchlorates)Store in a separate, dedicated secondary container.Can react violently with organic amines, creating a fire or explosion hazard[11].
Reducing Agents (e.g., hydrides)Store in a separate, dedicated secondary container.While less common, certain reducing agents can have unpredictable reactions[1].
Acid Chlorides Store in a separate, dedicated secondary container.Reacts vigorously with amines[1].

All liquid hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[11]. This area must be under the direct control of laboratory personnel. The container must be kept within a larger, chemically resistant secondary containment bin to catch any potential leaks[6][8]. Keep waste containers closed at all times except when adding waste[7][8][11].

Disposal Workflow: From Bench to Final Disposition

The following workflow illustrates the compliant pathway for the disposal of 1-Methyl-5-[(methylamino)methyl]indoline waste.

DisposalWorkflow cluster_lab Laboratory Operations cluster_pickup EHS Coordination cluster_final Final Disposal gen Waste Generation (e.g., reaction quench, rinsate) collect Collect in Compatible, Labeled Container gen->collect Step 1 store Store in Secondary Containment in Satellite Accumulation Area collect->store Step 2 request Request Waste Pickup (When container is 90% full) store->request Step 3 pickup EHS Personnel Pickup request->pickup transport Transport to Central Accumulation Area pickup->transport dispose Shipment to Licensed TSDF Facility transport->dispose

Caption: Waste Disposal Workflow for 1-Methyl-5-[(methylamino)methyl]indoline.

Spill and Emergency Procedures

Preparedness is key to mitigating the harm from an accidental release. All personnel working with this chemical must be familiar with these procedures and the location of emergency equipment.

Decision Point: Minor vs. Major Spill

Your immediate assessment of the spill's scale and risk dictates the correct response.

SpillDecisionTree start Spill Occurs q1 Is the spill >1 Liter OR is there an immediate fire/inhalation hazard? start->q1 major MAJOR SPILL Evacuate Immediately Alert others, Pull fire alarm Call 911 / EHS q1->major Yes minor MINOR SPILL Proceed with cleanup q1->minor No

Sources

A Senior Application Scientist's Guide to the Safe Handling of 1-Methyl-5-[(methylamino)methyl]indoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation brings with it the critical responsibility of ensuring the safety of ourselves and our colleagues. This guide provides essential, immediate safety and logistical information for handling 1-Methyl-5-[(methylamino)methyl]indoline (CAS No. 906352-81-6), a compound that, while promising in research, demands meticulous handling due to its hazardous properties. This document moves beyond a simple checklist, offering a procedural and causal framework to build a self-validating system of safety in your laboratory.

Immediate Hazard Assessment: Understanding the Risks

1-Methyl-5-[(methylamino)methyl]indoline is classified as a hazardous chemical. The primary dangers associated with this compound are:

  • Skin Corrosion/Irritation (Category 1B): This compound can cause severe skin burns and damage upon contact.[1]

  • Serious Eye Damage/Irritation (Category 1): Direct contact with the eyes can lead to serious, potentially irreversible damage.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of vapors or aerosols may cause respiratory irritation.[1]

Given these hazards, all handling procedures must be designed to prevent any direct contact with the substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a suggestion but a critical necessity. The logic behind each piece of equipment is to create a complete barrier between you and the chemical.

Standard nitrile gloves, while common in laboratory settings, may offer insufficient protection against amines.[2][3] Amines can degrade nitrile, compromising the barrier and leading to exposure. For handling 1-Methyl-5-[(methylamino)methyl]indoline, more robust glove materials are required.

Glove MaterialChemical Resistance to AminesRecommendation for Handling 1-Methyl-5-[(methylamino)methyl]indoline
Butyl Rubber ExcellentPrimary recommendation. Offers superior resistance to corrosive amines, ketones, and esters.[4][5]
Neoprene GoodAcceptable alternative. Provides good resistance to a range of chemicals including acids, bases, and some amines.[6][7]
Nitrile Poor to FairNot recommended for direct handling. May be used as a splash guard over a more resistant glove, but should be changed immediately upon contact.[2][3]

Operational Imperative: Always double-glove, using a chemically resistant outer glove (butyl rubber or neoprene) over a standard inner glove. Before use, visually inspect gloves for any signs of degradation or perforation.[1] After handling, remove gloves using a technique that avoids skin contamination and dispose of them as hazardous waste.

Given the classification of this compound as causing serious eye damage, standard safety glasses are inadequate.

  • Chemical Safety Goggles: Must be worn at all times when handling the compound. They should provide a complete seal around the eyes to protect from splashes and vapors.[1]

  • Face Shield: In addition to goggles, a face shield must be worn when there is a risk of splashing, such as during transfers of larger volumes or when cleaning spills.[7]

  • Laboratory Coat: A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.[1]

  • Respiratory Protection: All work with 1-Methyl-5-[(methylamino)methyl]indoline must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] In the event of a spill or ventilation failure, appropriate respiratory protection is critical.

ScenarioMinimum Respiratory ProtectionRationale
Routine Handling (in a fume hood) No respirator required if fume hood is functioning correctly.The fume hood provides primary containment.
Spill or Ventilation Failure Full-face respirator with an organic vapor/ammonia/methylamine cartridge.Provides protection against irritating vapors and protects the face.[8][9][10]
Large, Uncontrolled Release Self-Contained Breathing Apparatus (SCBA).For emergency situations with unknown or high concentrations of the chemical.[8]

Operational Plan: From Receipt to Use

A structured workflow is essential to minimize the risk of exposure at every stage of handling.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Full PPE Verify_Fume_Hood 2. Verify Fume Hood Functionality Don_PPE->Verify_Fume_Hood Prepare_Work_Area 3. Prepare Spill Kit & Waste Containers Verify_Fume_Hood->Prepare_Work_Area Retrieve_Chemical 4. Retrieve Chemical from Storage Prepare_Work_Area->Retrieve_Chemical Perform_Work 5. Perform Experiment in Fume Hood Retrieve_Chemical->Perform_Work Segregate_Waste 6. Segregate Waste (Liquid & Solid) Perform_Work->Segregate_Waste Clean_Work_Area 7. Decontaminate Work Surfaces Segregate_Waste->Clean_Work_Area Doff_PPE 8. Doff PPE (Avoid Contamination) Clean_Work_Area->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-[(methylamino)methyl]indoline
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-[(methylamino)methyl]indoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.